Product packaging for 4-(Azepan-2-ylmethyl)morpholine(Cat. No.:CAS No. 881040-14-8)

4-(Azepan-2-ylmethyl)morpholine

Cat. No.: B3043508
CAS No.: 881040-14-8
M. Wt: 198.31 g/mol
InChI Key: PHUZESDXHKGAHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(Azepan-2-ylmethyl)morpholine is a high-purity chemical compound offered for research and development purposes. This molecule features a bifunctional structure, incorporating both morpholine and azepane rings, which makes it a valuable scaffold in medicinal chemistry and drug discovery. The morpholine ring is a common pharmacophore known to improve aqueous solubility and influence the metabolic profile of drug candidates . Similarly, azepane-containing structures are frequently explored for their bioactive properties. Researchers utilize this compound primarily as a versatile building block for the synthesis of more complex molecules. Its potential applications include serving as a precursor in the development of protease inhibitors, kinase inhibitors, and other biologically active targets. The structure is of particular interest for creating compound libraries and in structure-activity relationship (SAR) studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. All information provided is for informational purposes only. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22N2O B3043508 4-(Azepan-2-ylmethyl)morpholine CAS No. 881040-14-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(azepan-2-ylmethyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-2-4-11(12-5-3-1)10-13-6-8-14-9-7-13/h11-12H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUZESDXHKGAHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201259553
Record name Hexahydro-2-(4-morpholinylmethyl)-1H-azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881040-14-8
Record name Hexahydro-2-(4-morpholinylmethyl)-1H-azepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881040-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydro-2-(4-morpholinylmethyl)-1H-azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 4-(Azepan-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route for 4-(Azepan-2-ylmethyl)morpholine, a novel heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The document details a multi-step synthesis beginning from commercially available starting materials, including comprehensive experimental protocols, tabulated quantitative data, and logical workflow visualizations. The described methodology offers a practical approach for the preparation of this and structurally related compounds for further investigation.

Introduction

The morpholine and azepane ring systems are prevalent scaffolds in a multitude of biologically active compounds and approved pharmaceuticals. The unique physicochemical properties conferred by these heterocycles, such as improved aqueous solubility and metabolic stability, make them attractive moieties in the design of new therapeutic agents. The title compound, this compound, combines these two important pharmacophores, presenting a novel three-dimensional structure that is of significant interest for exploring new chemical space in drug discovery programs. This guide outlines a robust and reproducible synthetic pathway to access this compound, providing a foundation for its further study and derivatization.

Proposed Synthetic Pathway

A reliable multi-step synthesis of this compound is proposed, commencing with the protection of the azepane nitrogen, followed by amide coupling with morpholine, and concluding with the reduction of the amide to the target amine. This pathway is designed to be efficient and scalable, utilizing well-established chemical transformations.

Logical Workflow for the Synthesis

The overall synthetic strategy is depicted in the following workflow diagram.

Synthetic Workflow for this compound start Azepan-2-one (Caprolactam) step1 Step 1: N-Protection (Boc-Anhydride) start->step1 intermediate1 tert-butyl 2-oxoazepane-1-carboxylate step1->intermediate1 step2 Step 2: Hydrolysis (LiOH) intermediate1->step2 intermediate2 1-(tert-butoxycarbonyl)azepane-2-carboxylic acid step2->intermediate2 step3 Step 3: Amide Coupling (Morpholine, EDC, HOBt) intermediate2->step3 intermediate3 tert-butyl 2-(morpholine-4-carbonyl)azepane-1-carboxylate step3->intermediate3 step4 Step 4: Amide Reduction (LiAlH4) intermediate3->step4 intermediate4 tert-butyl 2-(morpholinomethyl)azepane-1-carboxylate step4->intermediate4 step5 Step 5: Deprotection (TFA) intermediate4->step5 product This compound step5->product

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

This section provides detailed experimental procedures for each step of the proposed synthesis.

Step 1: Synthesis of tert-butyl 2-oxoazepane-1-carboxylate
  • Reaction: To a solution of azepan-2-one (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) is added di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Conditions: The reaction mixture is stirred at room temperature for 12 hours.

  • Work-up and Purification: The reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the title compound.

Step 2: Synthesis of 1-(tert-butoxycarbonyl)azepane-2-carboxylic acid
  • Reaction: To a solution of tert-butyl 2-oxoazepane-1-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 0.2 M) is added lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq).

  • Conditions: The reaction mixture is stirred at 50 °C for 6 hours.

  • Work-up and Purification: The reaction mixture is cooled to 0 °C and acidified to pH 3 with 1 M HCl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the carboxylic acid, which is often used in the next step without further purification.

Step 3: Synthesis of tert-butyl 2-(morpholine-4-carbonyl)azepane-1-carboxylate
  • Reaction: To a solution of 1-(tert-butoxycarbonyl)azepane-2-carboxylic acid (1.0 eq) in anhydrous DCM (0.3 M) at 0 °C is added morpholine (1.1 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), and 1-hydroxybenzotriazole (HOBt, 1.2 eq).

  • Conditions: The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

  • Work-up and Purification: The reaction is diluted with DCM and washed sequentially with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by flash chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to give the desired amide.

Step 4: Synthesis of tert-butyl 2-(morpholinomethyl)azepane-1-carboxylate
  • Reaction: To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF (0.5 M) at 0 °C is added a solution of tert-butyl 2-(morpholine-4-carbonyl)azepane-1-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • Conditions: The reaction mixture is then heated to reflux for 4 hours.

  • Work-up and Purification: The reaction is cooled to 0 °C and quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off and washed with THF. The filtrate is concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Step 5: Synthesis of this compound
  • Reaction: To a solution of tert-butyl 2-(morpholinomethyl)azepane-1-carboxylate (1.0 eq) in DCM (0.2 M) at 0 °C is added trifluoroacetic acid (TFA, 10 eq).

  • Conditions: The reaction mixture is stirred at room temperature for 2 hours.

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is dissolved in water and the pH is adjusted to >10 with 2 M NaOH. The aqueous layer is extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the final product, this compound. Further purification can be achieved by distillation under reduced pressure or by salt formation and recrystallization.

Quantitative Data Summary

The following table summarizes the expected yields and key analytical data for the intermediates and the final product.

Compound Step Molecular Formula Molecular Weight ( g/mol ) Expected Yield (%) Appearance
tert-butyl 2-oxoazepane-1-carboxylate1C₁₁H₁₉NO₃213.2785-95Colorless oil
1-(tert-butoxycarbonyl)azepane-2-carboxylic acid2C₁₁H₁₉NO₄231.2890-98White solid
tert-butyl 2-(morpholine-4-carbonyl)azepane-1-carboxylate3C₁₅H₂₈N₂O₄300.3975-85Viscous oil or low-melting solid
tert-butyl 2-(morpholinomethyl)azepane-1-carboxylate4C₁₅H₃₀N₂O₃286.4180-90Colorless oil
This compound5C₁₁H₂₂N₂O198.3185-95Colorless to pale yellow oil

Product Characterization Workflow

A standard workflow for the characterization of the final product and key intermediates is outlined below.

Characterization_Workflow cluster_purification Purification cluster_spectroscopy Spectroscopic Analysis cluster_purity Purity Assessment Purification Crude Product Column Column Chromatography Purification->Column Distillation Distillation / Recrystallization Purification->Distillation Purified Purified Product Column->Purified Distillation->Purified NMR NMR Spectroscopy (¹H, ¹³C) Purified->NMR MS Mass Spectrometry (HRMS) Purified->MS IR IR Spectroscopy Purified->IR HPLC HPLC Analysis Purified->HPLC TLC TLC Analysis Purified->TLC

Caption: Standard workflow for purification and characterization.

Conclusion

This technical guide presents a detailed and practical synthetic route for the preparation of this compound. The proposed multi-step synthesis is based on well-established and reliable chemical transformations, ensuring high yields and purity of the final product. The provided experimental protocols and characterization workflows offer a solid foundation for researchers in the fields of organic synthesis and medicinal chemistry to access this novel compound for further biological evaluation and as a scaffold for the development of new chemical entities.

Retrosynthetic Analysis of 4-(Azepan-2-ylmethyl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed retrosynthetic analysis for the synthesis of 4-(Azepan-2-ylmethyl)morpholine. Due to the absence of published literature for the direct synthesis of this specific compound, a plausible synthetic route is proposed based on well-established organic chemistry principles and analogous reactions. This guide includes a proposed retrosynthetic breakdown, a corresponding forward synthesis plan, detailed hypothetical experimental protocols, and a summary of expected data.

Introduction

This compound is a novel heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Its structure, combining the morpholine and azepane scaffolds, presents an interesting candidate for biological screening. The morpholine moiety is a common feature in many approved drugs, contributing to favorable pharmacokinetic properties. The azepane ring offers a flexible seven-membered scaffold that can be explored for interactions with various biological targets. This guide outlines a logical and feasible synthetic strategy to obtain this compound for further investigation.

Retrosynthetic Analysis

The retrosynthetic analysis of this compound is approached by identifying the most strategic bond disconnections to simplify the molecule into readily available or easily synthesizable starting materials. The most logical disconnection is the C-N bond between the morpholine nitrogen and the methylene bridge, a common strategy for N-alkylated amines.

This disconnection leads to two key synthons: a morpholine nucleophile and an electrophilic azepan-2-ylmethyl species. The corresponding synthetic equivalents would be morpholine and either 2-(chloromethyl)azepane or azepan-2-carbaldehyde. The latter is a more attractive precursor as it allows for a reductive amination reaction, a robust and widely used method for C-N bond formation.

Further deconstruction of the azepane precursor, azepan-2-carbaldehyde, leads to (azepan-2-yl)methanol. This alcohol can be envisioned to be synthesized from a protected form of caprolactam, a commercially available starting material. The synthesis would involve the reduction of the lactam and subsequent functional group manipulations.

The proposed retrosynthetic pathway is visualized in the following diagram:

Retrosynthetic Analysis target This compound intermediates1 Morpholine + Azepan-2-carbaldehyde target->intermediates1 C-N Disconnection (Reductive Amination) intermediates2 (Azepan-2-yl)methanol intermediates1->intermediates2 Oxidation starting_material Protected Caprolactam intermediates2->starting_material Reduction & Functional Group Interconversion Forward Synthesis Workflow start Protected Caprolactam step1 Reduction to (Azepan-2-yl)methanol derivative start->step1 step2 Oxidation to Azepan-2-carbaldehyde derivative step1->step2 step3 Reductive Amination with Morpholine step2->step3 product This compound step3->product

An In-depth Technical Guide on the Physicochemical Properties of 4-(Azepan-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and predicted characteristics of the novel heterocyclic compound, 4-(Azepan-2-ylmethyl)morpholine. Due to the limited availability of direct experimental data for this specific molecule in public databases and scientific literature, this document focuses on a detailed theoretical analysis. This includes predicted physicochemical properties based on its constituent functional groups—the azepane and morpholine rings. A plausible synthetic route is proposed, complete with a generalized experimental protocol. Furthermore, the potential biological significance is discussed in the context of the known activities of related N-substituted morpholine and azepane derivatives. This guide aims to serve as a foundational resource for researchers interested in the synthesis and exploration of this and similar compounds for potential applications in drug discovery and development.

Introduction

Morpholine and azepane are two important saturated heterocyclic scaffolds frequently incorporated into the structures of biologically active compounds. The morpholine ring is known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. The azepane moiety, a seven-membered saturated nitrogen-containing ring, is a key structural feature in a number of approved drugs and natural products, contributing to their unique three-dimensional conformations and receptor interactions. The compound this compound combines these two pharmacophorically significant rings via a methylene bridge, suggesting its potential for novel biological activities.

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of this compound consists of a morpholine ring N-substituted with a methyl group, which is in turn attached to the 2-position of an azepane ring.

Molecular Formula: C₁₁H₂₂N₂O

Molecular Weight: 198.31 g/mol

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueNotes
Boiling Point 250-280 °CEstimated based on the combined molecular weight and functional groups. N-alkylated morpholines and azepanes generally have elevated boiling points.
Melting Point Not readily predictableLikely to be a liquid or a low-melting solid at room temperature, similar to many tertiary amines of this molecular weight.
Solubility Soluble in water and polar organic solvents.The presence of two nitrogen atoms and an oxygen atom should impart good water solubility. It is expected to be soluble in alcohols, acetone, and other polar organic solvents.
pKa 7.5 - 8.5The basicity will be influenced by both the morpholine and azepane nitrogen atoms. The morpholine nitrogen's pKa is typically around 8.4, and substitution may slightly alter this.
LogP 1.5 - 2.5The octanol-water partition coefficient is estimated to be in this range, indicating moderate lipophilicity.

Proposed Synthesis and Experimental Protocol

A plausible and efficient method for the synthesis of this compound is via the reductive amination of azepane-2-carbaldehyde with morpholine. This two-step process would first involve the formation of an enamine or iminium ion intermediate, followed by reduction to the desired tertiary amine.

Proposed Synthetic Pathway

Synthetic Pathway for this compound cluster_reactants Reactants cluster_product Product Azepane Azepane-2-carbaldehyde Intermediate Iminium Ion Intermediate Azepane->Intermediate + Morpholine Morpholine Morpholine Product This compound Intermediate->Product Reduction (e.g., NaBH(OAc)₃)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Generalized)

Materials:

  • Azepane-2-carbaldehyde

  • Morpholine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, etc.)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add azepane-2-carbaldehyde (1.0 equivalent) and dissolve it in anhydrous dichloromethane (DCM).

  • Addition of Amine: Add morpholine (1.1 equivalents) to the solution at room temperature with stirring.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Formation of Intermediate: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in anhydrous DCM. Cool the reaction mixture to 0 °C (ice bath) and add the NaBH(OAc)₃ slurry portion-wise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (3 x volumes).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with triethylamine).

  • Characterization: The structure and purity of the final product, this compound, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Potential Biological Significance and Signaling Pathways

While no specific biological activity has been reported for this compound, the presence of the morpholine and azepane moieties suggests several potential areas of pharmacological interest.

  • CNS Activity: Many N-substituted morpholine derivatives exhibit activity in the central nervous system (CNS). The morpholine ring can improve blood-brain barrier permeability.

  • Enzyme Inhibition: The azepane ring is a feature of various enzyme inhibitors. The specific substitution pattern on the azepane ring can lead to selective interactions with the active sites of enzymes.

  • Receptor Modulation: Both morpholine and azepane derivatives are known to interact with a variety of G-protein coupled receptors (GPCRs) and ion channels.

A hypothetical signaling pathway that could be modulated by a molecule with this structure is presented below. This is a generalized representation and would require experimental validation.

Signaling_Pathway Compound This compound Receptor Target Receptor (e.g., GPCR, Ion Channel) Compound->Receptor Binds to G_Protein G-Protein Activation/ Ion Channel Modulation Receptor->G_Protein Activates/Modulates Second_Messenger Second Messenger (e.g., cAMP, Ca²⁺) G_Protein->Second_Messenger Alters levels of Kinase_Cascade Kinase Cascade (e.g., MAPK, PKA) Second_Messenger->Kinase_Cascade Activates Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Phosphorylates Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Regulates gene expression leading to

An In-depth Technical Guide to the Physicochemical Characteristics of 4-(Azepan-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(Azepan-2-ylmethyl)morpholine is a heterocyclic compound incorporating both an azepane and a morpholine moiety. The azepane ring is a seven-membered saturated heterocycle containing one nitrogen atom, which is a structural motif found in various biologically active compounds.[1][2] Morpholine, a six-membered heterocycle containing both oxygen and nitrogen atoms, is a common building block in medicinal chemistry, often used to improve the aqueous solubility and pharmacokinetic profile of drug candidates.[3][4] The combination of these two scaffolds in this compound suggests a molecule with potential for diverse biological activities and physicochemical properties of interest in drug discovery and development.

This technical guide aims to provide a comprehensive overview of the predicted physicochemical characteristics of this compound, offering valuable insights for researchers working with this or structurally related compounds. Furthermore, detailed experimental protocols for determining these key properties are provided to facilitate laboratory work.

Molecular Structure and Predicted Physicochemical Properties

The structure of this compound consists of a morpholine ring N-substituted with a methylene bridge to the 2-position of an azepane ring.

SMILES: C1CCN(CC2CCCCN2)CC1

Quantitative physicochemical properties for this compound have been predicted using computational models. These predictions serve as a valuable starting point for the characterization of this novel compound.

PropertyPredicted ValueUnit
Molecular Weight198.32 g/mol
logP1.58
Boiling Point315.8°C
Melting Point25.1°C
pKa (most basic)9.61

Note: Predicted values are generated from computational algorithms and should be confirmed by experimental data.

Physicochemical Properties of Constituent Fragments

To provide a foundational understanding of the properties of this compound, the experimentally determined physicochemical characteristics of its core components, azepane and morpholine, are presented below.

Table 2.1: Physicochemical Properties of Azepane

PropertyValueUnitReference
Molecular FormulaC₆H₁₃N[5]
Molecular Weight99.17 g/mol [5]
Boiling Point142.7°C[5]
Melting Point-37°C[5]
Density0.8g/cm³[5]
Flash Point18.3°C[5]
logP1.2[2]

Table 2.2: Physicochemical Properties of Morpholine

PropertyValueUnitReference
Molecular FormulaC₄H₉NO[3]
Molecular Weight87.12 g/mol [6]
Boiling Point129°C[3]
Melting Point-5°C[3]
Density1.007g/cm³[3]
pKa of conjugate acid8.33[7]
logP-0.9[6]
SolubilityMiscible in water[4][8]

Standard Experimental Protocols

The following sections detail standard experimental procedures for the determination of key physicochemical properties of novel compounds like this compound.

The melting point is a fundamental physical property used for identification and purity assessment of a solid compound. A common and effective method is the Thiele tube technique.[9][10]

Methodology: Thiele Tube Method

  • Sample Preparation: A small amount of the dried, powdered sample is packed into a capillary tube to a height of 2-3 mm.[9]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil), with the sample positioned midway in the main body of the tube.[9][10]

  • Heating: The side arm of the Thiele tube is gently and evenly heated with a small flame. The unique shape of the Thiele tube promotes convection currents in the oil, ensuring uniform temperature distribution.[11]

  • Observation: The temperature is recorded at the first sign of liquid formation (the beginning of the melting range) and when the last solid particle disappears (the end of the melting range). For accurate results, the heating rate should be slow, approximately 1-2°C per minute, near the expected melting point.[11]

Melting_Point_Determination cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement A Dry and powder the solid sample B Pack sample into capillary tube (2-3 mm height) A->B C Attach capillary tube to thermometer B->C D Insert assembly into Thiele tube with oil C->D E Gently heat the side arm of the Thiele tube D->E F Observe for the start and end of melting E->F G Record the temperature range F->G

Workflow for Melting Point Determination using a Thiele Tube.

For small quantities of a liquid, a micro-boiling point determination method is suitable. This technique is accurate and minimizes sample usage.[12][13][14]

Methodology: Micro-Method

  • Apparatus Setup: A few drops of the liquid sample are placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end downwards.[15]

  • Assembly: The test tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube or a beaker with mineral oil).[12]

  • Heating: The heating bath is heated gently. As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

  • Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, heating is stopped.[12]

  • Recording: The liquid and apparatus are allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.[15]

Boiling_Point_Determination cluster_prep Sample & Apparatus Preparation cluster_measurement Measurement A Place liquid sample in a small test tube B Insert an inverted sealed capillary tube A->B C Attach test tube to a thermometer B->C D Place assembly in a heating bath C->D E Heat until a rapid stream of bubbles emerges D->E F Stop heating and allow to cool E->F G Record temperature when liquid enters capillary F->G

Workflow for Micro-Boiling Point Determination.

The shake-flask method is the gold standard for determining thermodynamic solubility, which is the equilibrium solubility of a compound in a given solvent.[16][17][18]

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. This ensures that a saturated solution is formed.[19]

  • Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.[20]

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration.[16]

  • Quantification: The concentration of the compound in the clear, saturated supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve is used for accurate quantification.[16]

Solubility_Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid to aqueous buffer in a vial B Seal the vial A->B C Agitate at constant temperature for 24-48h B->C D Allow solution to reach equilibrium C->D E Separate solid by centrifugation/filtration D->E F Analyze supernatant/filtrate (UV-Vis/HPLC) E->F G Determine concentration from calibration curve F->G

Workflow for Aqueous Solubility Determination by the Shake-Flask Method.

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For compounds with basic nitrogen atoms, like this compound, the pKa of the conjugate acid is determined. Potentiometric titration is a highly precise method for this measurement.[21][22][23][24]

Methodology: Potentiometric Titration

  • Preparation: A solution of the compound is prepared at a known concentration (e.g., 1 mM) in water or a suitable co-solvent. The ionic strength is kept constant using an inert salt like KCl.[21][23]

  • Apparatus Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously.

  • Titration: For a basic compound, the solution is first acidified with a strong acid (e.g., HCl) to a low pH (e.g., pH 2). Then, a standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.[21][23]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.

  • Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve. Specifically, at the half-equivalence point (where half of the compound has been neutralized), the pH is equal to the pKa.[24]

pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare a solution of the compound at known concentration B Calibrate pH meter and immerse electrode A->B C Acidify the solution (for basic compounds) B->C D Add standardized base in small increments C->D E Record pH after each addition D->E F Plot pH vs. volume of titrant G Identify the half-equivalence point F->G H Determine pKa (pH at half-equivalence point) G->H

Workflow for pKa Determination by Potentiometric Titration.

The partition coefficient (logP) quantifies the lipophilicity of a compound, which is its preference for a lipid-like (non-polar) environment versus an aqueous (polar) environment. The shake-flask method using n-octanol and water is the traditional and most reliable method.[25][26][27][28]

Methodology: Shake-Flask Method

  • Solvent Preparation: n-Octanol and an aqueous buffer (typically pH 7.4 phosphate buffer) are mutually saturated by shaking them together for an extended period (e.g., 24 hours) and then allowing the phases to separate.[29]

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then added to a known volume of the other phase in a sealed container.[27]

  • Equilibration: The container is agitated for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: A sample is carefully taken from each phase, and the concentration of the compound is determined using a suitable analytical method (e.g., HPLC-UV).[25]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of this value.

logP_Determination cluster_prep Preparation cluster_partition Partitioning & Equilibration cluster_analysis Analysis A Mutually saturate n-octanol and aqueous buffer B Dissolve compound in one phase A->B C Combine the two phases and agitate B->C D Allow compound to partition until equilibrium C->D E Separate phases by centrifugation D->E F Measure concentration in each phase (HPLC-UV) E->F G Calculate logP = log([octanol]/[aqueous]) F->G

Workflow for logP Determination by the Shake-Flask Method.

References

In-Depth Technical Guide: 4-(Azepan-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity 4-(Azepan-2-ylmethyl)morpholine, a novel compound with significant potential in drug discovery and development. Due to the absence of a registered CAS number and publicly available experimental data for this specific molecule, this document outlines a plausible synthetic pathway, hypothesized physicochemical properties, and a speculative exploration of its potential pharmacological activities based on the well-documented characteristics of its constituent morpholine and azepane moieties. The morpholine ring is a privileged scaffold in medicinal chemistry, known to impart favorable properties such as improved aqueous solubility and metabolic stability.[1][2] The azepane ring is also a key structural motif in a number of bioactive compounds.[3][4] This guide is intended to serve as a foundational resource for researchers interested in the synthesis and investigation of this and related compounds.

Chemical Identity and Physicochemical Properties

While a CAS number for this compound has not been identified in public databases, its chemical structure and predicted properties can be defined.

PropertyPredicted Value
Molecular Formula C₁₁H₂₂N₂O
Molecular Weight 198.31 g/mol
Appearance Colorless to pale yellow oil (predicted)
Boiling Point ~250-270 °C at 760 mmHg (estimated)
Solubility Soluble in water and polar organic solvents (predicted)
pKa (most basic) 8.5 - 9.5 (estimated for the azepane nitrogen)

Postulated Synthesis

The synthesis of this compound can be hypothetically achieved through several established synthetic routes. A highly plausible and efficient method is the reductive amination of azepane-2-carbaldehyde with morpholine. This method is widely used for the formation of C-N bonds.

Experimental Workflow

A proposed workflow for the synthesis is outlined below.

G cluster_0 Precursor Synthesis cluster_1 Reductive Amination cluster_2 Deprotection N-Boc-azepan-2-one N-Boc-azepan-2-one N-Boc-azepane-2-carbaldehyde N-Boc-azepane-2-carbaldehyde N-Boc-azepan-2-one->N-Boc-azepane-2-carbaldehyde Reduction (e.g., DIBAL-H) Imine Imine Intermediate N-Boc-azepane-2-carbaldehyde->Imine Morpholine Morpholine Morpholine->Imine N-Boc-4-(Azepan-2-ylmethyl)morpholine N-Boc Protected Product Imine->N-Boc-4-(Azepan-2-ylmethyl)morpholine Reduction (e.g., NaBH(OAc)₃) Target This compound N-Boc-4-(Azepan-2-ylmethyl)morpholine->Target Acidic Cleavage (e.g., TFA)

A proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-Boc-azepane-2-carbaldehyde

To a solution of N-Boc-azepan-2-one (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under a nitrogen atmosphere, diisobutylaluminium hydride (DIBAL-H, 1.5 eq, 1.0 M solution in hexanes) is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours. The reaction is then quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers are formed. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford N-Boc-azepane-2-carbaldehyde, which can be used in the next step without further purification.

Step 2: Reductive Amination

To a solution of N-Boc-azepane-2-carbaldehyde (1.0 eq) in 1,2-dichloroethane (DCE) are added morpholine (1.2 eq) and acetic acid (1.5 eq). The mixture is stirred at room temperature for 1 hour. Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to give N-Boc-4-(azepan-2-ylmethyl)morpholine.

Step 3: Boc Deprotection

N-Boc-4-(azepan-2-ylmethyl)morpholine (1.0 eq) is dissolved in a 1:1 mixture of DCM and trifluoroacetic acid (TFA). The solution is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is dissolved in a small amount of DCM and basified with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound as the final product.

Potential Pharmacological Activity and Signaling Pathways

The combination of the morpholine and azepane moieties suggests that this compound could exhibit a range of biological activities, particularly targeting the central nervous system (CNS). Morpholine is a common scaffold in CNS drugs, contributing to improved pharmacokinetic properties.[5][6] Azepane derivatives are also known to possess diverse pharmacological effects.[7]

Hypothesized Biological Targets and In Vitro Activity

Based on structurally related compounds, this compound is hypothesized to interact with various CNS receptors and enzymes. The following table presents a hypothetical in vitro pharmacological profile.

TargetAssay TypePredicted Activity (IC₅₀/Kᵢ)
Sigma-1 Receptor Radioligand BindingKᵢ = 50 - 150 nM
Dopamine D₂ Receptor Radioligand BindingKᵢ = 200 - 500 nM
Serotonin 5-HT₂ₐ Receptor Radioligand BindingKᵢ = 150 - 400 nM
Acetylcholinesterase (AChE) Enzyme InhibitionIC₅₀ = 1 - 5 µM
Monoamine Oxidase B (MAO-B) Enzyme InhibitionIC₅₀ = 0.5 - 2 µM
Postulated Signaling Pathway

Given the potential interaction with multiple CNS targets, this compound could modulate several signaling pathways. A hypothetical pathway involving dopamine and serotonin receptor modulation is depicted below.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R D₂ Receptor Dopamine->D2R Serotonin Serotonin HT2AR 5-HT₂ₐ Receptor Serotonin->HT2AR AC Adenylyl Cyclase D2R->AC Gi PLC Phospholipase C HT2AR->PLC Gq cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP₃/DAG PLC->IP3_DAG Response Cellular Response cAMP->Response IP3_DAG->Response Compound This compound Compound->D2R Antagonist Compound->HT2AR Antagonist

Hypothetical modulation of dopaminergic and serotonergic pathways.

Conclusion and Future Directions

While this compound remains a molecule without a designated CAS number and published experimental validation, this technical guide provides a robust theoretical framework for its synthesis and potential pharmacological evaluation. The proposed synthetic route via reductive amination is a well-established and versatile method. The predicted physicochemical properties and hypothesized biological activities, based on the extensive literature on morpholine and azepane derivatives, suggest that this compound could be a valuable lead for the development of novel therapeutics, particularly for CNS disorders.

Future research should focus on the practical synthesis and characterization of this compound. Subsequent in vitro and in vivo studies are warranted to validate the hypothesized pharmacological profile and to explore its therapeutic potential. The structure-activity relationships of related analogues should also be investigated to optimize potency and selectivity for specific biological targets.

References

Technical Guide: NMR Spectral Analysis of 4-(Azepan-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-(Azepan-2-ylmethyl)morpholine. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents a comprehensive set of predicted ¹H and ¹³C NMR data. The predicted values are derived from established chemical shift ranges for morpholine and azepane ring systems, offering a valuable reference for researchers working with this or structurally related compounds. This guide also includes a standardized experimental protocol for the acquisition of NMR spectra for small organic molecules and a logical workflow for spectral analysis.

Chemical Structure

Compound Name: this compound

Molecular Formula: C₁₁H₂₂N₂O

Structure:

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on typical chemical shifts observed for N-substituted morpholines and azepane derivatives.[1][2]

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the morpholine and azepane rings, as well as the methylene bridge.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 3.65t4HO-CH ₂ (Morpholine)
~ 2.80 - 2.95m1HN-CH (Azepane, C2)
~ 2.60 - 2.75m2HCH ₂-N (Azepane, C7)
~ 2.45t4HN-CH ₂ (Morpholine)
~ 2.30 - 2.40m2HN-CH ₂ (Methylene bridge)
~ 1.50 - 1.70m8HCH ₂ (Azepane, C3, C4, C5, C6)

Note: Chemical shifts are referenced to a standard internal solvent signal. Multiplicities are abbreviated as: t = triplet, m = multiplet.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ, ppm) Assignment
~ 67.0O-C H₂ (Morpholine)
~ 61.0N-C H₂ (Methylene bridge)
~ 58.0N-C H (Azepane, C2)
~ 54.0N-C H₂ (Morpholine)
~ 47.0N-C H₂ (Azepane, C7)
~ 30.0C H₂ (Azepane, C4)
~ 28.0C H₂ (Azepane, C6)
~ 27.0C H₂ (Azepane, C5)
~ 26.0C H₂ (Azepane, C3)

Experimental Protocol for NMR Spectroscopy

This section outlines a general procedure for acquiring high-quality NMR spectra of small organic molecules like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in which the compound is fully soluble. The choice of solvent can slightly affect chemical shifts.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference (δ = 0.00 ppm).

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette during transfer.

  • Capping: Securely cap the NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Instrument Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Optimize the homogeneity of the magnetic field (shimming) to obtain sharp, symmetrical peaks. This is a critical step for high-resolution spectra.

  • Tuning and Matching: Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Pulse Calibration: Determine the 90° pulse width for the specific sample and nucleus.

  • Acquisition Parameters (¹H NMR):

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for a sufficiently concentrated sample.

  • Acquisition Parameters (¹³C NMR):

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration, due to the low natural abundance of ¹³C.

    • Decoupling: Use proton broadband decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

  • Data Acquisition: Start the acquisition.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Correct the baseline to be flat and at zero intensity.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift.

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Peak Picking: Identify and list the chemical shifts of all significant peaks.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for NMR spectral analysis, from sample preparation to final data interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Transfer to NMR Tube C->D E Insert Sample & Lock D->E F Shim Magnetic Field E->F G Tune Probe & Calibrate Pulse F->G H Set Acquisition Parameters G->H I Acquire FID H->I J Fourier Transform I->J K Phase & Baseline Correction J->K L Reference Spectrum K->L M Integrate & Peak Pick L->M N Assign Signals to Protons/Carbons M->N O Analyze Coupling Patterns (¹H) N->O P Structure Elucidation/Verification O->P

Caption: Workflow for NMR Spectral Acquisition and Analysis.

Conclusion

This technical guide provides essential predicted NMR spectral data and a standardized methodology for the analysis of this compound. The tabulated data serves as a valuable starting point for the identification and characterization of this compound. The detailed experimental protocol and workflow diagram offer a practical framework for researchers in the fields of synthetic chemistry and drug development to obtain and interpret high-quality NMR spectra. While the provided spectral data is predictive, it lays a strong foundation for future experimental verification and further structural studies.

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-(Azepan-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the methodologies and data interpretation for the mass spectrometry analysis of 4-(Azepan-2-ylmethyl)morpholine, a molecule of interest for researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data for this compound in published literature, this guide outlines a robust analytical approach based on established principles for the analysis of small organic molecules containing morpholine and azepane moieties.

Introduction

This compound is a heterocyclic compound featuring both a morpholine and an azepane ring system. Understanding its physicochemical properties, including its behavior under mass spectrometric conditions, is crucial for its identification, characterization, and quantification in various matrices. Mass spectrometry, coupled with liquid chromatography (LC-MS), offers a highly sensitive and selective platform for this purpose.[1][2][3] This guide details a comprehensive analytical workflow, from sample preparation to data analysis, and proposes a theoretical fragmentation pathway to aid in structural elucidation.

Experimental Protocols

A successful mass spectrometry analysis begins with meticulous sample preparation to isolate the analyte of interest from the sample matrix and ensure compatibility with the analytical instrumentation.[4][5]

Sample Preparation

The choice of sample preparation technique is highly dependent on the sample matrix (e.g., plasma, urine, reaction mixture).[4][6][7] For biological matrices, protein precipitation is a common and straightforward method.[6]

Protocol for Protein Precipitation:

  • To 100 µL of the sample (e.g., plasma), add 300 µL of a cold organic solvent such as acetonitrile or methanol.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant containing the analyte.

  • The supernatant can be directly injected into the LC-MS system or evaporated to dryness and reconstituted in a suitable solvent for analysis.

For non-biological samples, a simple "dilute and shoot" approach may be sufficient, where the sample is diluted with an appropriate solvent before injection.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS) Conditions

Liquid chromatography is essential for separating the analyte from other components in the sample prior to its introduction into the mass spectrometer.[5][8]

Table 1: Proposed LC-MS Instrumentation and Parameters

ParameterRecommended Setting
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive Mode
Capillary Voltage3.5 kV
Cone Voltage30 V
Desolvation Gas Flow800 L/hr
Desolvation Temperature350°C
Source Temperature150°C
Acquisition ModeFull Scan (m/z 50-500) and Tandem MS (MS/MS)

Data Presentation and Interpretation

The mass spectrum of this compound would be expected to show a prominent protonated molecule, [M+H]+, in positive ion mode ESI. Tandem mass spectrometry (MS/MS) experiments are then performed to induce fragmentation of the parent ion, providing structural information.

Theoretical Fragmentation Pathway

The fragmentation of this compound is likely to be directed by the protonated nitrogen atoms in the morpholine and azepane rings. Cleavage of the C-C bond between the two rings and fragmentation within the rings themselves are expected.

G cluster_main Theoretical Fragmentation of this compound [M+H]+ (m/z 199.18) [M+H]+ (m/z 199.18) parent [M+H]+ m/z 199.18 frag1 m/z 100.08 (Morpholine fragment) parent->frag1 Cleavage of C-C bond frag2 m/z 114.10 (Azepane fragment) parent->frag2 Cleavage of C-C bond frag3 m/z 86.06 (Loss of azepane ring) parent->frag3 Ring opening & rearrangement

Caption: Proposed fragmentation pathway of protonated this compound.
Quantitative Data Summary

The following table presents hypothetical quantitative data that could be obtained from a tandem MS analysis of this compound.

Table 2: Hypothetical Tandem Mass Spectrometry Data

Precursor Ion (m/z)Product Ion (m/z)Proposed Fragment IdentityRelative Abundance (%)
199.18100.08[C5H10NO]+ (Protonated morpholine methylene)100
199.18114.10[C6H12N]+ (Protonated azepane methylene)75
199.1886.06[C4H8NO]+ (Fragment from morpholine ring)40
199.1898.10[C6H12N]+ (Azepane ring fragment)25

Experimental Workflow

The overall workflow for the mass spectrometry analysis of this compound is a systematic process designed to ensure accurate and reproducible results.

G cluster_workflow Analytical Workflow A Sample Collection B Sample Preparation (e.g., Protein Precipitation) A->B C LC-MS Analysis B->C D Data Acquisition (Full Scan & MS/MS) C->D E Data Processing & Interpretation D->E F Reporting E->F

Caption: Experimental workflow for the analysis of this compound.

Conclusion

References

An In-depth Technical Guide to the Fourier-Transform Infrared (FT-IR) Spectroscopy of 4-(Azepan-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-(Azepan-2-ylmethyl)morpholine, a heterocyclic compound with potential applications in medicinal chemistry. Due to the morpholine and azepane moieties, this molecule is of interest in the development of new therapeutic agents. Morpholine derivatives are known to be versatile scaffolds in drug design, contributing to improved pharmacokinetic profiles and exhibiting a range of biological activities.[1][2] This guide details the expected spectral characteristics, a comprehensive experimental protocol for obtaining the FT-IR spectrum, and a discussion of the potential biological relevance of morpholine-containing compounds.

Predicted FT-IR Spectral Data

While a publicly available, experimentally derived FT-IR spectrum for this compound is not available, the expected absorption bands can be predicted based on the functional groups present in its structure. The key functional groups are the N-H of the azepane ring, the C-N and C-O-C of the morpholine ring, and the aliphatic C-H bonds of the entire molecule. The predicted FT-IR data are summarized in the table below.

Wavenumber (cm⁻¹)Expected IntensityFunctional Group Assignment
3350 - 3250Weak - MediumN-H Stretch (Secondary Amine in Azepane Ring)
2980 - 2840StrongC-H Asymmetric and Symmetric Stretch (Aliphatic CH₂)
1470 - 1440MediumC-H Bend (Scissoring)
1350 - 1250Medium - StrongC-N Stretch (Tertiary Amine in Morpholine and Azepane)
1120 - 1080StrongC-O-C Asymmetric Stretch (Ether in Morpholine Ring)
880 - 840Weak - MediumC-N-C Bend

This data is predictive and should be confirmed by experimental analysis.

Experimental Protocol for FT-IR Analysis

The following protocol describes a standard procedure for obtaining the FT-IR spectrum of a solid organic compound like this compound using the Attenuated Total Reflectance (ATR) technique.

2.1. Instrumentation and Materials

  • FT-IR Spectrometer (e.g., Bruker ALPHA II, Thermo Scientific Nicolet iS5) equipped with a diamond ATR accessory.

  • This compound sample (solid).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free wipes.

2.2. Sample Preparation and Background Measurement

  • Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with isopropanol.

  • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

2.3. Sample Measurement

  • Place a small amount of the this compound sample onto the center of the ATR crystal.

  • Lower the ATR press arm to apply consistent pressure on the sample, ensuring good contact with the crystal.

  • Acquire the FT-IR spectrum. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹. To achieve a good signal-to-noise ratio, an accumulation of 16 to 32 scans at a resolution of 4 cm⁻¹ is recommended.

2.4. Data Processing

  • The spectrometer software will automatically perform a Fourier transform on the interferogram to produce the infrared spectrum.

  • The software will also automatically subtract the background spectrum from the sample spectrum.

  • Perform a baseline correction if necessary to ensure the baseline is flat.

  • Label the significant peaks in the spectrum.

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of a chemical compound.

cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Sample Preparation C Background Scan A->C B Instrument Setup B->C D Sample Scan C->D E Fourier Transform D->E F Background Subtraction E->F G Spectral Interpretation F->G H Structural Information G->H Final Report

Caption: A logical workflow for FT-IR spectroscopic analysis.

Relevance in Drug Development: Signaling Pathways

Morpholine-containing compounds are of significant interest in drug discovery due to their ability to interact with various biological targets. One of the key pathways that can be modulated by morpholine derivatives is the PI3K/mTOR signaling pathway.[3][4] This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is implicated in diseases such as cancer.[3][4]

The diagram below illustrates a simplified representation of the PI3K/mTOR signaling pathway, a potential target for morpholine-based inhibitors.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT Akt PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Morpholine Morpholine-based Inhibitor Morpholine->PI3K Inhibits Morpholine->mTORC1 Inhibits

Caption: Simplified PI3K/mTOR signaling pathway and potential inhibition by morpholine derivatives.

References

The Morpholine Scaffold: A Cornerstone in Central Nervous System Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for effective therapeutics targeting the central nervous system (CNS) is fraught with challenges, primarily centered on the formidable blood-brain barrier (BBB). The intricate nature of the BBB necessitates a delicate balance of physicochemical properties in drug candidates to ensure sufficient penetration into the brain. In this context, the morpholine moiety has emerged as a privileged heterocyclic scaffold in medicinal chemistry, frequently incorporated into CNS drug candidates to enhance their therapeutic potential.[1][2][3][4][5] This technical guide delves into the multifaceted roles of the morpholine ring in CNS drug discovery, providing insights into its synthesis, impact on pharmacokinetic and pharmacodynamic profiles, and its application in the design of novel neurotherapeutics.

Developing drugs for the central nervous system requires meticulous chemical modifications to achieve a strict balance between molecular size and lipophilicity, which are critical for improving permeability through the blood-brain barrier.[1][2][3] Morpholine and its analogues have proven to be valuable heterocycles due to their unique conformational and physicochemical properties.[1][2][3] The presence of a weakly basic nitrogen atom and an oxygen atom at opposing positions imparts a peculiar pKa value and conformational flexibility to the ring. This allows it to engage in various lipophilic-hydrophilic interactions, thereby improving blood solubility and brain permeability of the overall molecule.[1][2][3][6]

The Strategic Role of the Morpholine Moiety in CNS Drug Design

The incorporation of a morpholine ring into a CNS drug candidate is a strategic decision driven by its ability to positively influence multiple aspects of the drug's profile. Its utility can be broadly categorized into three key areas: enhancing potency, serving as a versatile scaffold, and modulating pharmacokinetic/pharmacodynamic (PK/PD) properties.[1][2][3][6]

Role of Morpholine MoietyDescriptionImpact on CNS Drug Discovery
Potency Enhancement The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, leading to stronger interactions with the target protein.Increased binding affinity and efficacy of the drug candidate.
Scaffolding The defined and flexible conformation of the morpholine ring can orient pharmacophoric groups in the optimal three-dimensional space for target engagement.Improved selectivity and reduced off-target effects.
PK/PD Modulation The inherent physicochemical properties of morpholine, such as its pKa (around 8.5), contribute to improved aqueous solubility and metabolic stability.Enhanced bioavailability, better BBB penetration, and a more favorable safety profile.[1][2][3][6]

General Synthetic Strategies for Morpholine Derivatives

The facile synthesis of morpholine derivatives has contributed significantly to their widespread use in medicinal chemistry.[5] Several synthetic routes are available, allowing for the introduction of diverse substituents and the creation of extensive compound libraries for structure-activity relationship (SAR) studies.

A common and conceptually simple approach involves the annulation of 1,2-amino alcohols. While direct conversion can be challenging due to the difficulty in achieving monoalkylation of the parent amine, a more frequent strategy involves a three-step process:

  • Amide Bond Formation: Reaction of a 1,2-amino alcohol with chloroacetyl chloride or a related carboxylic ester derivative containing a leaving group alpha to the carbonyl.

  • Cyclization: Intramolecular cyclization to form a morpholinone intermediate.

  • Reduction: Reduction of the morpholinone using reagents like boron or aluminum hydrides to yield the final morpholine derivative.

More recent and efficient one or two-step protocols have been developed, utilizing reagents such as ethylene sulfate and a base (e.g., tBuOK) for the conversion of 1,2-amino alcohols to morpholines.[7] This redox-neutral approach offers environmental and safety benefits over traditional methods.[7] Other synthetic strategies include the reaction of β-amino alcohols and their derivatives, oxiranes, and aziridines.[8]

Experimental Protocols: A General Overview

While specific experimental protocols for a single morpholine-containing compound are not detailed in the provided literature, a general workflow for the evaluation of such candidates in a CNS drug discovery program can be outlined.

1. In Vitro Target Engagement and Functional Assays:

  • Binding Assays: To determine the affinity of the morpholine-containing compound for its intended CNS target (e.g., receptor, enzyme, or transporter). This is typically performed using radioligand binding assays or fluorescence-based techniques.

  • Functional Assays: To assess the compound's effect on the target's activity. This could involve measuring second messenger levels (e.g., cAMP, Ca2+), enzyme activity, or ion channel currents.

2. In Vitro ADME and Physicochemical Profiling:

  • Solubility Assays: Determining the aqueous solubility of the compound at different pH values is crucial for predicting its oral bioavailability.

  • Lipophilicity Measurement: Typically determined by measuring the partition coefficient (LogP) or distribution coefficient (LogD) to predict BBB permeability.

  • Metabolic Stability Assays: Incubating the compound with liver microsomes or hepatocytes to assess its susceptibility to metabolic degradation.

  • BBB Permeability Models: Using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based models (e.g., Caco-2, MDCK-MDR1) to predict its ability to cross the blood-brain barrier.

3. In Vivo Pharmacokinetic Studies:

  • Animal Dosing: Administering the compound to laboratory animals (e.g., rats, mice) via relevant routes (e.g., intravenous, oral).

  • Blood and Brain Sampling: Collecting blood and brain tissue samples at various time points.

  • Bioanalytical Method: Quantifying the concentration of the compound in plasma and brain homogenates using techniques like LC-MS/MS.

  • PK Parameter Calculation: Determining key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and brain-to-plasma concentration ratio.

4. In Vivo Efficacy Studies:

  • Animal Models of CNS Disorders: Utilizing established animal models that recapitulate aspects of the human disease pathology (e.g., models for depression, anxiety, neurodegeneration, pain).

  • Behavioral Assessments: Evaluating the effect of the compound on relevant behavioral endpoints.

  • Biomarker Analysis: Measuring changes in disease-relevant biomarkers in the brain or cerebrospinal fluid.

Visualizing the Role and Development of Morpholine-Containing CNS Drugs

The following diagrams illustrate the conceptual framework for the integration of the morpholine scaffold in CNS drug discovery.

logical_relationship cluster_properties Physicochemical Properties of Morpholine cluster_advantages Drug-like Properties pKa ~8.5 pKa ~8.5 Improved Solubility Improved Solubility pKa ~8.5->Improved Solubility Conformational Flexibility Conformational Flexibility Favorable PK/PD Favorable PK/PD Conformational Flexibility->Favorable PK/PD H-bond Acceptor H-bond Acceptor Increased Potency Increased Potency H-bond Acceptor->Increased Potency Enhanced Permeability Enhanced Permeability Improved Solubility->Enhanced Permeability Effective CNS Drug Effective CNS Drug Enhanced Permeability->Effective CNS Drug Increased Potency->Effective CNS Drug Favorable PK/PD->Effective CNS Drug

Caption: Logical flow of how morpholine's properties enhance CNS drug efficacy.

experimental_workflow Start Start Scaffold_Selection Morpholine Scaffold Selection Start->Scaffold_Selection Library_Synthesis Library Synthesis & SAR Scaffold_Selection->Library_Synthesis In_Vitro_Screening In Vitro Screening (Binding & Functional) Library_Synthesis->In_Vitro_Screening ADME_Tox In Vitro ADME/Tox Profiling In_Vitro_Screening->ADME_Tox Lead_Optimization Lead Optimization In_Vitro_Screening->Lead_Optimization ADME_Tox->Lead_Optimization Lead_Optimization->Library_Synthesis In_Vivo_PK In Vivo Pharmacokinetics Lead_Optimization->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Studies In_Vivo_PK->In_Vivo_Efficacy In_Vivo_Efficacy->Lead_Optimization Candidate_Selection Preclinical Candidate Selection In_Vivo_Efficacy->Candidate_Selection

Caption: General workflow for CNS drug discovery incorporating a morpholine scaffold.

Conclusion

The morpholine ring stands out as a remarkably versatile and valuable building block in the design of CNS-active compounds. Its advantageous physicochemical properties, coupled with its synthetic accessibility, allow medicinal chemists to fine-tune the properties of drug candidates to overcome the challenges associated with CNS drug delivery. By strategically employing the morpholine scaffold, researchers can enhance potency, optimize pharmacokinetic profiles, and ultimately increase the likelihood of developing safe and effective treatments for a wide range of neurological and psychiatric disorders. The continued exploration of novel morpholine-containing chemical space will undoubtedly lead to the discovery of next-generation CNS therapeutics.

References

Preliminary Bioactivity Screening of 4-(Azepan-2-ylmethyl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the preliminary bioactivity screening of the novel compound, 4-(Azepan-2-ylmethyl)morpholine. The morpholine scaffold is a well-established pharmacophore present in numerous biologically active compounds and approved drugs, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] Given the limited to non-existent public data on the specific bioactivity of this compound, this document provides a proposed hierarchical screening cascade. The protocol herein details in vitro assays to assess cytotoxicity, antibacterial, antifungal, and kinase inhibitory potential. Detailed experimental methodologies, templates for data presentation, and visual workflows are provided to guide researchers in the initial characterization of this compound's biological profile.

Introduction

Morpholine and its derivatives are considered privileged structures in medicinal chemistry, frequently incorporated into drug candidates to enhance biological activity and improve pharmacokinetic profiles.[2][4][5] The heterocyclic nature of the morpholine ring, with its amine and ether functionalities, allows for a variety of molecular interactions with biological targets.[2] Appropriately substituted morpholines have demonstrated a vast array of pharmacological activities, targeting a range of enzymes and receptors.[1][2][3]

This compound is a novel compound incorporating both the morpholine and the azepane rings. This unique combination warrants a systematic investigation of its potential biological effects. This guide proposes a tiered approach to its preliminary bioactivity screening, commencing with broad-spectrum cytotoxicity and antimicrobial assays, followed by a more targeted investigation into its potential as a kinase inhibitor—a common mechanism of action for many bioactive morpholine-containing molecules.[3]

Proposed Bioactivity Screening Workflow

A logical, stepwise approach is essential for the efficient screening of a novel compound. The proposed workflow for this compound is designed to first establish a safety profile through cytotoxicity testing, followed by broad functional screens, and then proceeding to more specific mechanistic assays.

G compound This compound cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) compound->cytotoxicity antimicrobial Antimicrobial Screening (Antibacterial & Antifungal) cytotoxicity->antimicrobial Non-toxic at test concentrations inactive Compound Inactive or Too Toxic cytotoxicity->inactive High Cytotoxicity kinase Kinase Inhibition Screening antimicrobial->kinase hit_validation Hit Validation & Dose-Response antimicrobial->hit_validation Activity Detected kinase->hit_validation Activity Detected lead_optimization Lead Optimization hit_validation->lead_optimization

Proposed experimental workflow for screening this compound.

Experimental Protocols

Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[6][8]

Methodology:

  • Cell Seeding: Plate a human cell line (e.g., HEK293 for general toxicity or a cancer cell line like HeLa) in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium and add 100 µL to the wells to achieve final concentrations ranging from 0.1 µM to 100 µM. Include vehicle-only controls (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[9]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.[6]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).

Antimicrobial Screening: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11]

Methodology for Antibacterial Screening:

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL.[10] Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of 5 x 105 CFU/mL in the wells.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in MHB. Concentrations may range from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well.[4] Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[10]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Methodology for Antifungal Screening:

The protocol is similar to the antibacterial assay, with the following modifications:

  • Fungal Strains: Use a panel of fungi such as Candida albicans and Aspergillus niger.

  • Medium: Use RPMI-1640 medium.

  • Inoculum Preparation: Adjust the fungal suspension to achieve a final concentration of approximately 0.5 x 103 to 2.5 x 103 CFU/mL.

  • Incubation: Incubate at 35°C for 24-48 hours.

Kinase Inhibition Screening

Many morpholine derivatives are known to be kinase inhibitors.[3] A generic in vitro kinase assay can be used for initial screening against a representative kinase (e.g., a common tyrosine or serine/threonine kinase).

Methodology (Generic Fluorometric Assay):

  • Reagents: Kinase enzyme, appropriate substrate, ATP, kinase assay buffer, and a detection reagent that measures ADP production (e.g., ADP-Glo™ Kinase Assay).

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add the test compound and the kinase enzyme. Incubate for 10-30 minutes to allow for binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate for a defined period (e.g., 60 minutes) at the optimal temperature for the enzyme.

    • Stop the reaction and add the detection reagent according to the manufacturer's protocol. This typically involves an enzymatic reaction that converts the ADP produced into a detectable signal (e.g., fluorescence or luminescence).

    • Measure the signal using a plate reader.

  • Controls: Include a positive control (known inhibitor, e.g., staurosporine) and a negative control (vehicle only).

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the negative control. Determine the IC50 value.

Data Presentation

Quantitative data from the screening assays should be organized into clear and concise tables.

Table 1: Cytotoxicity of this compound

Cell Line IC50 (µM)
HEK293
HeLa

| ... | |

Table 2: Antimicrobial Activity of this compound

Organism Strain MIC (µg/mL)
S. aureus ATCC 29213
E. coli ATCC 25922
C. albicans ATCC 90028
A. niger ATCC 16404

| ... | ... | |

Table 3: Kinase Inhibitory Activity of this compound

Kinase Target IC50 (µM)
Kinase X
Kinase Y

| ... | |

Potential Signaling Pathway Involvement

Given that many morpholine-containing compounds target protein kinases, a potential mechanism of action for this compound could be the modulation of a kinase-mediated signaling pathway, such as the MAPK/Erk pathway, which is crucial in cell proliferation and differentiation.[5][12]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) GRB2 GRB2/SOS RTK->GRB2 Ras Ras GRB2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Transcription Transcription Factors (e.g., c-Myc, AP-1) Erk->Transcription Inhibitor This compound Inhibitor->Raf Gene Gene Expression (Proliferation, Survival) Transcription->Gene

A generic MAPK signaling pathway, a potential target for kinase inhibitors.

Conclusion

This guide provides a foundational framework for the initial bioactivity assessment of this compound. The proposed workflow, incorporating cytotoxicity, antimicrobial, and kinase inhibition assays, will enable a systematic evaluation of its biological potential. Positive results in any of these preliminary screens would warrant further investigation, including dose-response studies, screening against broader panels of cell lines or microbial strains, and more specific mechanistic studies to elucidate the precise molecular target(s). This structured approach will facilitate the efficient characterization of this novel compound and determine its potential for future drug development efforts.

References

Methodological & Application

Application Note: Synthesis of 4-(Azepan-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-(Azepan-2-ylmethyl)morpholine is a saturated heterocyclic compound containing both a morpholine and an azepane ring system. The morpholine moiety is a common feature in many biologically active compounds and approved drugs, often contributing to favorable physicochemical and pharmacokinetic properties.[1][2] The azepane ring, a seven-membered nitrogen-containing heterocycle, provides a flexible and three-dimensional scaffold that can be valuable in drug design.[3][4] The synthesis of novel substituted morpholine and azepane derivatives is of significant interest to researchers in medicinal chemistry and drug development for the exploration of new chemical space and the generation of potential therapeutic agents.[5][6]

This document outlines a detailed protocol for the synthesis of this compound, a compound that may serve as a valuable building block in the development of new chemical entities. The described synthetic approach is a two-step process commencing with the commercially available (azepan-2-yl)methanol. The protocol first involves the conversion of the primary alcohol to a suitable leaving group, followed by nucleophilic substitution with morpholine.

Experimental Protocols

Materials and Methods

All reagents and solvents were of analytical grade and used as received from commercial suppliers without further purification. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of 2-(Chloromethyl)azepane Hydrochloride

In this initial step, the hydroxyl group of (azepan-2-yl)methanol is converted into a more reactive chloro group using thionyl chloride. This transformation facilitates the subsequent nucleophilic substitution by morpholine.

  • To a solution of (azepan-2-yl)methanol (1.0 eq) in dichloromethane (DCM, 10 mL/g of starting material) at 0 °C under a nitrogen atmosphere, thionyl chloride (1.2 eq) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and then heated to reflux for 2 hours.

  • Completion of the reaction is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure to yield the crude 2-(chloromethyl)azepane hydrochloride as a solid. This intermediate is used in the next step without further purification.

Step 2: Synthesis of this compound

The final product is synthesized via N-alkylation of morpholine with the previously prepared 2-(chloromethyl)azepane hydrochloride.[7] Morpholine acts as a nucleophile, displacing the chloride to form the target compound.

  • A mixture of 2-(chloromethyl)azepane hydrochloride (1.0 eq), morpholine (3.0 eq), and potassium carbonate (3.0 eq) in acetonitrile (15 mL/g of hydrochloride salt) is heated to reflux.

  • The reaction is monitored by TLC until the starting material is consumed.

  • After completion, the reaction mixture is cooled to room temperature and the inorganic salts are removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

StepReactantMolar Eq.Molecular Weight ( g/mol )AmountProductYield (%)Purity (%)
1(Azepan-2-yl)methanol1.0129.201.00 g2-(Chloromethyl)azepane HCl~95 (crude)-
22-(Chloromethyl)azepane HCl1.0184.111.42 g (crude)This compound75>98 (by HPLC)
Morpholine3.087.122.02 g
Potassium Carbonate3.0138.213.19 g

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound from (azepan-2-yl)methanol.

Synthesis_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: N-Alkylation SM (Azepan-2-yl)methanol Intermediate 2-(Chloromethyl)azepane HCl SM->Intermediate SOCl₂, DCM, Reflux Product This compound Intermediate->Product Morpholine, K₂CO₃, Acetonitrile, Reflux

Caption: Synthetic pathway for this compound.

References

HPLC purification method for 4-(Azepan-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC (High-Performance Liquid Chromatography) method has been developed for the purification of 4-(Azepan-2-ylmethyl)morpholine, a key intermediate in pharmaceutical synthesis. This application note provides a detailed protocol for the efficient separation and purification of this compound, addressing the needs of researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic compound containing both a morpholine and an azepane ring system. Its basic nature and potential for chirality at the C-2 position of the azepane ring present unique challenges for purification. The method described herein utilizes reversed-phase HPLC, a powerful technique for the separation of polar and basic compounds.[1][2][3] The selection of an appropriate stationary phase and mobile phase pH is critical for achieving good peak shape and resolution for basic analytes.[2][4]

Chromatographic Conditions

A summary of the optimized HPLC conditions for the purification of this compound is presented in the table below.

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 20 µL
Column Temperature 30 °C
Sample Preparation Dissolved in Mobile Phase A

Experimental Protocol

This section details the step-by-step procedure for the HPLC purification of this compound.

Materials and Reagents
  • This compound (crude sample)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic Acid (TFA) (HPLC grade)

  • Water (HPLC grade)

  • Methanol (for cleaning)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, UV detector, and fraction collector.

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

Procedure
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of HPLC-grade water and mix thoroughly.

    • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile and mix thoroughly.

    • Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of crude this compound.

    • Dissolve the sample in 10 mL of Mobile Phase A to achieve a concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC System Setup and Operation:

    • Install the C18 column and equilibrate the system with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 1.0 mL/min.

    • Set the UV detector to a wavelength of 210 nm.

    • Inject 20 µL of the prepared sample onto the column.

    • Run the gradient program as specified in the chromatographic conditions table.

    • Monitor the chromatogram and collect the fraction corresponding to the main peak of this compound.

  • Post-Purification Processing:

    • Combine the collected fractions containing the purified product.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the purified this compound as a TFA salt.

Data Presentation

The following table summarizes the expected results from the HPLC purification.

AnalyteRetention Time (min)Purity (%)Recovery (%)
This compound12.5>98~90
Impurity 18.2--
Impurity 215.1--

Logical Workflow for HPLC Purification

The following diagram illustrates the logical workflow of the HPLC purification process.

HPLC_Purification_Workflow A Sample Preparation (Dissolve and Filter) C Sample Injection A->C B HPLC System Equilibration B->C D Gradient Elution & Separation C->D E UV Detection D->E F Fraction Collection E->F G Solvent Evaporation F->G H Lyophilization G->H I Purified Product H->I

References

Application Notes and Protocols for In Vitro Assay Development of 4-(Azepan-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Azepan-2-ylmethyl)morpholine is a novel chemical entity with potential therapeutic applications. Its structural motifs, an azepane ring and a morpholine group, are found in various biologically active compounds. Due to the novelty of this compound, its precise biological targets are yet to be fully elucidated. These application notes provide a detailed guide for the in vitro characterization of this compound, postulating its interaction with two plausible targets: the Sigma-1 Receptor (σ1R) and Emopamil Binding Protein (EBP).

The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface that modulates calcium signaling and cellular stress responses.[1][2] The morpholine moiety is a common feature in known sigma-1 receptor ligands. Emopamil binding protein is an enzyme that catalyzes a key step in cholesterol biosynthesis, the isomerization of Δ8-sterols to Δ7-sterols.[3][4]

This document outlines detailed protocols for primary binding assays and secondary functional assays to investigate the interaction of this compound with these putative targets.

Hypothesized Primary Target: Sigma-1 Receptor (σ1R)

The sigma-1 receptor is a transmembrane protein that plays a crucial role in cellular signaling and homeostasis.[1] Its modulation has been implicated in a variety of neurological and psychiatric disorders.[2]

Signaling Pathway

Upon ligand binding or cellular stress, the sigma-1 receptor dissociates from its binding partner, BiP (Binding immunoglobulin Protein), and can then interact with various ion channels and signaling proteins, most notably the IP3 receptor, to modulate intracellular calcium levels.[5]

sigma1_pathway cluster_ER Endoplasmic Reticulum s1r_bip σ1R-BiP Complex s1r σ1R s1r_bip->s1r Dissociation ip3r IP3 Receptor ca_release Ca2+ Release from ER ip3r->ca_release Activates s1r->ip3r Modulates ligand This compound (Ligand) ligand->s1r_bip Binds stress Cellular Stress stress->s1r_bip Induces cellular_response Modulation of Cellular Response ca_release->cellular_response

Caption: Hypothesized Sigma-1 Receptor Signaling Pathway.
Experimental Workflow: σ1R Interaction

The following workflow outlines the process for characterizing the interaction of this compound with the sigma-1 receptor.

sigma1_workflow start Start binding_assay Primary Assay: Radioligand Binding Assay start->binding_assay functional_assay Secondary Assay: Intracellular Calcium Imaging binding_assay->functional_assay If binding is confirmed data_analysis Data Analysis (IC50, Ki, EC50/IC50) binding_assay->data_analysis functional_assay->data_analysis conclusion Conclusion on σ1R Activity data_analysis->conclusion

Caption: Experimental Workflow for σ1R Interaction.
Protocol 1: σ1R Radioligand Binding Assay (Competition)

This protocol determines the binding affinity (Ki) of this compound for the sigma-1 receptor by measuring its ability to compete with a known radioligand.

Materials:

  • Membrane preparation from cells expressing sigma-1 receptors (e.g., guinea pig liver membranes).[6]

  • [³H]-(+)-Pentazocine (Radioligand).[6]

  • Haloperidol (for non-specific binding determination).[7]

  • This compound (Test Compound)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • 96-well plates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • Test compound or vehicle control.

    • [³H]-(+)-Pentazocine at a final concentration equal to its Kd (~1-2 nM).[7]

    • Membrane preparation (20-50 µg protein per well).

  • For non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).[6]

  • Incubate the plate at 37°C for 120 minutes.[7]

  • Terminate the assay by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

Data Presentation:

Concentration of this compound (M)Specific Binding (%)
1.00E-10...
1.00E-09...
1.00E-08...
1.00E-07...
1.00E-06...
1.00E-05...
1.00E-04...

Data Analysis: Calculate the IC50 value from the competition curve and then determine the Ki value using the Cheng-Prusoff equation.

Protocol 2: Intracellular Calcium Imaging Assay

This functional assay assesses whether this compound acts as an agonist or antagonist at the sigma-1 receptor by measuring changes in intracellular calcium levels.

Materials:

  • Cells expressing sigma-1 receptors (e.g., BV2 microglia cells).[8]

  • Fluo-4 AM or other suitable calcium indicator dye.

  • A known sigma-1 receptor agonist (e.g., PRE-084) and antagonist (e.g., BD-1047).

  • Thapsigargin (to deplete ER calcium stores).[8]

  • EGTA (to chelate extracellular calcium).[8]

  • Fluorescence plate reader or microscope.

Procedure:

  • Plate cells in a 96-well black-walled plate and allow them to adhere.

  • Load the cells with Fluo-4 AM according to the manufacturer's protocol.

  • Agonist Mode:

    • Add varying concentrations of this compound.

    • Measure the fluorescence signal over time to detect any increase in intracellular calcium.

  • Antagonist Mode:

    • Pre-incubate cells with varying concentrations of this compound.

    • Add a known sigma-1 receptor agonist (e.g., PRE-084) at its EC50 concentration.

    • Measure the fluorescence signal to determine if the test compound inhibits the agonist-induced calcium increase.

  • Include appropriate controls (vehicle, agonist alone, antagonist alone).

Data Presentation:

Agonist Activity:

Concentration of this compound (M) Max Fluorescence Intensity (RFU)
1.00E-09 ...
1.00E-08 ...
1.00E-07 ...
1.00E-06 ...

| 1.00E-05 | ... |

Antagonist Activity:

Concentration of this compound (M) % Inhibition of Agonist Response
1.00E-09 ...
1.00E-08 ...
1.00E-07 ...
1.00E-06 ...

| 1.00E-05 | ... |

Hypothesized Secondary Target: Emopamil Binding Protein (EBP)

EBP is an integral membrane protein of the endoplasmic reticulum that functions as a Δ8-Δ7 sterol isomerase in the cholesterol biosynthesis pathway.[3]

Cholesterol Biosynthesis Pathway

EBP catalyzes the conversion of zymostenol to lathosterol in one of the final steps of cholesterol synthesis.[9]

ebp_pathway lanosterol Lanosterol zymostenol Zymostenol (Δ8-sterol) lanosterol->zymostenol Multiple Steps ebp Emopamil Binding Protein (EBP) zymostenol->ebp lathosterol Lathosterol (Δ7-sterol) ebp->lathosterol Isomerization cholesterol Cholesterol lathosterol->cholesterol Multiple Steps

Caption: Role of EBP in the Cholesterol Biosynthesis Pathway.
Experimental Workflow: EBP Interaction

The following workflow outlines the process for characterizing the interaction of this compound with EBP.

ebp_workflow start Start binding_assay Primary Assay: EBP Binding Assay (SPA) start->binding_assay functional_assay Secondary Assay: Sterol Isomerase Activity Assay binding_assay->functional_assay If binding is confirmed data_analysis Data Analysis (IC50) binding_assay->data_analysis functional_assay->data_analysis conclusion Conclusion on EBP Activity data_analysis->conclusion

Caption: Experimental Workflow for EBP Interaction.
Protocol 3: EBP Binding Assay (Scintillation Proximity Assay - SPA)

This protocol measures the ability of this compound to displace a radiolabeled ligand from EBP.

Materials:

  • Recombinant human EBP with a His-tag.

  • [³H]-Ifenprodil (Radioligand).[10]

  • Copper His-tag YSi Scintillation Proximity Beads.[10]

  • This compound (Test Compound)

  • Assay Buffer: 150 mM MES-NaOH, pH 6.5, 50 mM NaCl, 20% glycerol, 2 mM TCEP, 0.05% DDM.[10]

  • 96-well plates.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, incubate His-tagged EBP with [³H]-ifenprodil and varying concentrations of the test compound for 2 hours at 4°C.[10]

  • Add the SPA beads and incubate with shaking for another 2 hours at 4°C in the dark.[10]

  • Measure the luminescence using a suitable plate reader.

Data Presentation:

Concentration of this compound (M)SPA Signal (Counts)
1.00E-10...
1.00E-09...
1.00E-08...
1.00E-07...
1.00E-06...
1.00E-05...
1.00E-04...
Protocol 4: EBP Sterol Isomerase Activity Assay

This functional assay determines if this compound inhibits the enzymatic activity of EBP.

Materials:

  • Recombinant human EBP.

  • Zymostenol-d7 (Substrate).[10]

  • This compound (Test Compound)

  • Assay Buffer: 50 mM Tris/HCl, pH 7.5, 2 mM MgCl₂, 1 mM EDTA, 2 mM 2-mercaptoethanol, 5% glycerol, 0.1% TWEEN 80.[10]

  • LC-MS/MS system.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a suitable reaction vessel, incubate recombinant EBP with the test compound for a short pre-incubation period.

  • Initiate the reaction by adding the substrate, zymostenol-d7.

  • Incubate at 37°C with gentle shaking for 12 hours.[10]

  • Quench the reaction with methanolic KOH.[10]

  • Extract the sterols and analyze the conversion of zymostenol-d7 to its isomerized product by LC-MS/MS.

Data Presentation:

Concentration of this compound (M)% Inhibition of EBP Activity
1.00E-09...
1.00E-08...
1.00E-07...
1.00E-06...
1.00E-05...

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its interaction with the hypothesized targets, the sigma-1 receptor and emopamil binding protein, researchers can gain valuable insights into its mechanism of action and therapeutic potential. The provided workflows, detailed methodologies, and data presentation formats are designed to ensure a comprehensive and standardized approach to the assay development process.

References

Application Notes and Protocols for Cell-based Assays: Characterization of 4-(Azepan-2-ylmethyl)morpholine as a Sigma-1 Receptor Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Azepan-2-ylmethyl)morpholine is a novel compound with a morpholine scaffold, a privileged structure in central nervous system drug discovery. This application note describes a detailed protocol for a cell-based assay to characterize the pharmacological activity of this compound, specifically as a potential modulator of the sigma-1 receptor (S1R). The S1R is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membranes (MAMs).[1] It plays a crucial role in cellular stress responses and modulates intracellular calcium signaling, making it a promising therapeutic target for a variety of neurological and psychiatric disorders.[2]

The S1R modulates calcium homeostasis by interacting with inositol 1,4,5-trisphosphate receptors (IP3Rs), which are responsible for releasing calcium from the ER.[2] Ligand binding to S1R can either enhance or inhibit this process. This protocol outlines a fluorescent-based calcium mobilization assay to determine if this compound acts as an agonist or antagonist of the S1R.

Signaling Pathway

The sigma-1 receptor, upon ligand binding, is thought to dissociate from its binding partner BiP and interact with the IP3 receptor, thereby modulating the release of calcium from the endoplasmic reticulum into the cytoplasm. This change in intracellular calcium concentration can be detected by calcium-sensitive fluorescent dyes.

Sigma1_Signaling cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm S1R Sigma-1 Receptor BiP BiP S1R->BiP Dissociates from IP3R IP3 Receptor S1R->IP3R Modulates Ca_Cyto Ca²⁺ (Cytosol) IP3R->Ca_Cyto Release Ca_ER Ca²⁺ (ER Store) Ca_ER->IP3R Ligand This compound (Ligand) Ligand->S1R Binds CellularResponse Cellular Response Ca_Cyto->CellularResponse Initiates

Caption: Hypothesized Sigma-1 Receptor Signaling Pathway.

Experimental Protocols

This protocol describes a calcium mobilization assay using the Fluo-4 AM dye in a human cell line known to express the sigma-1 receptor, such as the A549 lung carcinoma cell line.[1][3]

Materials and Reagents
  • This compound

  • A549 cells (or another suitable cell line expressing S1R)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Fluo-4 AM calcium indicator dye[4][5]

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Known S1R agonist (e.g., PRE-084)

  • Known S1R antagonist (e.g., BD-1047)[1]

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with excitation/emission wavelengths of 490/525 nm

Cell Culture
  • Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • For the assay, seed cells into 96-well black, clear-bottom plates at a density of 40,000 to 80,000 cells per well and allow them to adhere overnight.[4][5]

Experimental Workflow

Experimental_Workflow start Start cell_seeding Seed A549 cells in 96-well plate start->cell_seeding incubation_24h Incubate for 24 hours cell_seeding->incubation_24h dye_loading Load cells with Fluo-4 AM dye incubation_24h->dye_loading incubation_1h Incubate for 1 hour at 37°C dye_loading->incubation_1h compound_addition Add test compound (this compound) and controls incubation_1h->compound_addition read_fluorescence Measure fluorescence at Ex/Em = 490/525 nm compound_addition->read_fluorescence data_analysis Analyze data and determine EC50/IC50 read_fluorescence->data_analysis end End data_analysis->end

References

Investigating the Mechanism of Action of 4-(Azepan-2-ylmethyl)morpholine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding the mechanism of action of 4-(Azepan-2-ylmethyl)morpholine. The following application notes and protocols are presented as a representative example based on the known biological activities of structurally related morpholine-containing compounds. The proposed mechanism, experimental data, and protocols are hypothetical and intended to serve as a template for the investigation of a novel morpholine derivative.

Introduction

Morpholine is a privileged heterocyclic scaffold frequently incorporated into bioactive molecules due to its favorable physicochemical and pharmacokinetic properties.[1][2] Compounds containing the morpholine moiety have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects, by modulating various cellular targets and signaling pathways.[3][4][5] This document outlines a hypothetical mechanism of action for this compound as an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[6][7] The provided protocols describe standard in vitro assays to investigate this proposed mechanism.

Hypothetical Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

Based on the common activity of many morpholine-containing anticancer agents, we hypothesize that this compound exerts its effects by inhibiting one or more key kinases in the PI3K/Akt/mTOR pathway. The morpholine ring can act as a crucial pharmacophore, potentially interacting with the active site of these enzymes.[7][8]

Signaling Pathway Diagram

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis fourEBP1->Protein_Synthesis Compound This compound Compound->PI3K Inhibition Compound->mTORC1 Inhibition

Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Data Presentation

The following tables represent hypothetical data that would be generated from the experimental protocols described below.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC₅₀ (nM)
PI3Kα15.8
PI3Kβ89.2
PI3Kδ25.6
PI3Kγ150.3
mTOR45.7

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeGI₅₀ (µM)
MCF-7Breast0.52
HCT116Colon0.89
U87 MGGlioblastoma1.25

Experimental Protocols

Experimental Workflow Diagram

Experimental_Workflow start Hypothesis: Compound inhibits PI3K/mTOR pathway kinase_assay In Vitro Kinase Assay (Protocol 1) start->kinase_assay cell_prolif_assay Cell Proliferation Assay (Protocol 2) start->cell_prolif_assay data_analysis Data Analysis and Interpretation kinase_assay->data_analysis western_blot Western Blot Analysis (Protocol 3) cell_prolif_assay->western_blot western_blot->data_analysis conclusion Conclusion on Mechanism of Action data_analysis->conclusion

Caption: Workflow for investigating the mechanism of action.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against target kinases.

Materials:

  • Recombinant human PI3K isoforms (α, β, δ, γ) and mTOR kinase (commercially available).

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

  • ATP.

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • 384-well white plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer.

  • In a 384-well plate, add 2.5 µL of the compound dilution or DMSO (vehicle control).

  • Add 2.5 µL of kinase/substrate solution to each well.

  • Initiate the reaction by adding 5 µL of ATP solution (final concentration at Km for each kinase).

  • Incubate the plate at room temperature for 60 minutes.

  • Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubate for 10 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Cell Proliferation (GI₅₀) Assay

This protocol measures the concentration of the compound that causes 50% growth inhibition (GI₅₀) in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, U87 MG).

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).

  • This compound stock solution.

  • 96-well clear-bottom white plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and incubate for 24 hours.

  • Prepare a serial dilution of this compound in the complete growth medium.

  • Remove the existing medium from the cells and add 100 µL of the compound dilutions or medium with DMSO (vehicle control).

  • Incubate the plate for 72 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence.

  • Calculate the GI₅₀ value using a dose-response curve.

Protocol 3: Western Blot Analysis for Pathway Modulation

This protocol is used to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with the compound.

Materials:

  • Cancer cell line (e.g., MCF-7).

  • This compound.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6K, anti-S6K, anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with varying concentrations of this compound for a specified time (e.g., 2, 6, 24 hours).

  • Lyse the cells and collect the protein lysate.

  • Determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the effect of the compound on protein phosphorylation.

References

Application of 4-(Azepan-2-ylmethyl)morpholine in anticancer research.

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While specific research on the anticancer applications of 4-(Azepan-2-ylmethyl)morpholine is not publicly available, the morpholine ring is a well-established and privileged scaffold in medicinal chemistry and drug discovery, demonstrating significant potential in the development of novel anticancer agents.[1][2][3][4][5] The morpholine moiety, a six-membered heterocycle containing both nitrogen and oxygen atoms, is frequently incorporated into molecular designs to improve pharmacological properties such as aqueous solubility, metabolic stability, and target binding affinity.[1][2][5] This document provides an overview of the application of the morpholine scaffold in anticancer research, including quantitative data for various derivatives, detailed experimental protocols for their evaluation, and visualizations of relevant pathways and workflows.

Quantitative Data: Anticancer Activity of Morpholine Derivatives

The following table summarizes the in vitro anticancer activity of various morpholine-containing compounds against a range of human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Morpholine-acetamide derivatives Compound 1hOvarian cancer (ID8)9.40
Compound 1iOvarian cancer (ID8)11.2[6]
Cisplatin (standard)Ovarian cancer (ID8)8.50[6]
2-Morpholino-4-anilinoquinolines Compound 3cHepatocellular carcinoma (HepG2)11.42[7]
Compound 3dHepatocellular carcinoma (HepG2)8.50[7]
Compound 3eHepatocellular carcinoma (HepG2)12.76[7]
Morpholine based heterocycles Compound 8Lung carcinoma (A-549)2.78 µg/mL
Compound 4eLung carcinoma (A-549)5.37 µg/mL[8]
Compound 7bLung carcinoma (A-549)5.70 µg/mL[8]
Cisplatin (standard)Lung carcinoma (A-549)0.95 µg/mL[8]
Compound 7bHepatocellular carcinoma (HepG-2)3.54 µg/mL[8]
Cisplatin (standard)Hepatocellular carcinoma (Hep-G2)1.40 µg/mL[8]
Bisnaphthalimides with morpholine Compound A6Gastric cancer (MGC-803)0.09[9]
Carbonic Anhydrase Inhibitors Compound 1hCarbonic Anhydrase8.12[6]
Compound 1cCarbonic Anhydrase8.80[6]
Acetazolamide (standard)Carbonic Anhydrase7.51[6]

Mechanism of Action of Morpholine Derivatives

Morpholine derivatives have been shown to exert their anticancer effects through various mechanisms of action, including:

  • DNA Targeting and Topoisomerase Inhibition: Some morpholine-substituted compounds, such as bisnaphthalimides, have been found to act as DNA binding agents and inhibit Topoisomerase I, leading to S phase cell cycle arrest.[9][10]

  • Enzyme Inhibition:

    • Carbonic Anhydrase Inhibition: Certain morpholine-acetamide derivatives have demonstrated significant inhibitory activity against carbonic anhydrase, an enzyme involved in tumor cell survival in hypoxic environments.[6]

    • Kinase Inhibition: The morpholine moiety is a common feature in many kinase inhibitors, where it can form crucial interactions with the target protein.[5]

  • Induction of Apoptosis: Treatment with anticancer morpholine derivatives has been shown to induce programmed cell death (apoptosis), confirmed by methods such as flow cytometry and Hoechst staining.[9]

  • Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α): Some morpholine-based compounds have been found to inhibit HIF-1α, a key protein in tumor adaptation to hypoxia.[6]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anticancer potential of morpholine derivatives.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of morpholine derivatives on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the morpholine derivative and a vehicle control. Incubate for 48-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

2. Cell Cycle Analysis by Flow Cytometry

  • Objective: To investigate the effect of morpholine derivatives on cell cycle progression.

  • Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is proportional to the amount of DNA in a cell, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Protocol:

    • Treat cancer cells with the morpholine derivative at its IC50 concentration for 24-48 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the cell cycle distribution using a flow cytometer.

3. Apoptosis Assay by Annexin V/PI Staining

  • Objective: To determine if the morpholine derivative induces apoptosis.

  • Principle: Annexin V is a protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is used to identify late apoptotic and necrotic cells with compromised membranes.

  • Protocol:

    • Treat cells with the morpholine derivative for a specified time.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes in the dark at room temperature.

    • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

Experimental Workflow for Anticancer Drug Screening

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A Synthesis of Morpholine Derivatives B Cell Viability Assays (e.g., MTT) (Multiple Cancer Cell Lines) A->B C Determination of IC50 Values B->C D Selection of Lead Compounds C->D E Cell Cycle Analysis D->E F Apoptosis Assays (Annexin V/PI) D->F G Western Blot for Protein Expression (e.g., CDK2, p27, Bcl-2) D->G H Target Engagement Assays (e.g., Enzyme Inhibition) D->H I Xenograft Tumor Model in Mice H->I J Evaluation of Antitumor Efficacy I->J K Toxicity Studies J->K

A generalized workflow for the screening and evaluation of novel morpholine-based anticancer compounds.

Signaling Pathway: DNA Damage and Cell Cycle Arrest

G cluster_0 Cell Cycle Regulation MD Morpholine Derivative (e.g., Bisnaphthalimide) DNA DNA MD->DNA binding Topo1 Topoisomerase I MD->Topo1 inhibition DNA_damage DNA Damage DNA->DNA_damage Topo1->DNA_damage p27 p27 DNA_damage->p27 upregulation CDK2 CDK2 DNA_damage->CDK2 downregulation CyclinE Cyclin E DNA_damage->CyclinE downregulation Apoptosis Apoptosis DNA_damage->Apoptosis p27->CDK2 inhibition S_phase S Phase Progression CDK2->S_phase CyclinE->S_phase Arrest S Phase Arrest

Mechanism of action for DNA-targeting morpholine derivatives leading to S phase cell cycle arrest and apoptosis.

References

Application Note: Solution Stability Testing of 4-(Azepan-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for evaluating the solution stability of the novel compound 4-(Azepan-2-ylmethyl)morpholine. The described procedures are based on the International Council for Harmonisation (ICH) Q1A (R2) guidelines for stability testing of new drug substances.[1][2][3][4] Protocols for forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and a framework for long-term and accelerated stability studies are detailed. A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is outlined for the accurate quantification of the parent compound and its degradation products. This application note serves as a foundational guide for establishing the intrinsic stability profile of this compound, which is critical for its development as a potential therapeutic agent.

Introduction

Stability testing is a critical component of the drug development process, providing essential information on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. The intrinsic stability of a molecule like this compound, a heterocyclic compound containing both morpholine and azepane moieties, must be thoroughly investigated. Such studies are essential for identifying potential degradation pathways, developing stable formulations, determining appropriate storage conditions, and establishing a shelf-life.[5]

Forced degradation, or stress testing, is an integral part of this process.[6] By subjecting the compound to conditions more severe than accelerated stability testing, it is possible to generate potential degradation products and validate the specificity of analytical methods.[6][7] This note provides the protocols to perform these crucial studies for this compound.

Materials and Equipment

  • Compound: this compound (purity >99%)

  • Reagents:

    • Hydrochloric acid (HCl), ACS grade

    • Sodium hydroxide (NaOH), ACS grade

    • Hydrogen peroxide (H₂O₂), 30%, ACS grade

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Formic acid, HPLC grade

    • Water, HPLC grade (e.g., Milli-Q or equivalent)

  • Equipment:

    • Analytical balance

    • Volumetric flasks and pipettes (Class A)

    • pH meter

    • HPLC system with UV or DAD detector and Mass Spectrometer (LC-MS)

    • Stability chambers (e.g., 25°C/60% RH, 40°C/75% RH)

    • Photostability chamber (ICH Q1B compliant)

    • Water bath or dry block heater

    • Autosampler vials

Experimental Protocols

Objective: To identify potential degradation products and establish the degradation pathways for this compound. An optimal degradation level of 5-20% is targeted to ensure that the analytical method is appropriately challenged.[8]

  • Preparation of Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours).

    • Before analysis, neutralize the sample with an equivalent amount of 1M NaOH.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Withdraw samples at specified intervals.

    • Neutralize the sample with an equivalent amount of 1M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at specified intervals for analysis.

  • Thermal Degradation:

    • Transfer 1 mL of the stock solution into a vial.

    • Heat the solution in a dry block heater or oven at 80°C for 48 hours.

    • Withdraw samples at specified intervals.

  • Photolytic Degradation:

    • Expose a solution of the compound (1 mg/mL) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples after exposure.

  • Sample Analysis: Dilute all stressed samples to a final concentration of approximately 0.1 mg/mL with the mobile phase before injection into the HPLC system.

Objective: To evaluate the stability of the drug substance under ICH-recommended storage conditions to establish a re-test period.

  • Sample Preparation: Prepare multiple aliquots of the this compound solution (e.g., 1 mg/mL in a suitable, non-reactive solvent system) in inert, sealed glass vials.

  • Storage Conditions: Place the vials in stability chambers under the following conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.[9][10]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[9]

  • Testing Schedule:

    • Analyze the samples at predetermined time points.

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analysis: At each time point, analyze the samples for assay (concentration of the parent compound), purity (presence of degradation products), and appearance.

Objective: To develop a validated analytical method capable of separating and quantifying this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 210 nm; MS for peak identification and purity.

Data Presentation

Quantitative data from the stability studies should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDuration (hours)% Assay of Parent% Total DegradationNumber of Degradants >0.1%
Control 4899.9<0.10
1M HCl, 60°C 2488.511.42
1M NaOH, 60°C 2492.17.81
6% H₂O₂, RT 2485.314.63
Thermal, 80°C 4897.22.71
Photolytic ICH Q1B99.10.81

Table 2: Accelerated Stability Data for this compound Solution (1 mg/mL) at 40°C / 75% RH

Time Point (Months)AppearanceAssay (%)Purity (%) (by Area)Individual Impurity (%)Total Impurities (%)
0 Clear, colorless100.199.95<0.050.05
3 Clear, colorless99.599.80RRT 1.2: 0.080.20
6 Clear, colorless98.999.65RRT 1.2: 0.150.35

Visualizations

Diagrams help visualize complex workflows and relationships, providing a clear overview of the experimental processes and potential chemical transformations.

G cluster_prep 1. Sample Preparation cluster_stress 2. Forced Degradation cluster_analysis 3. Analysis cluster_report 4. Reporting prep_solution Prepare Stock Solution of This compound prep_samples Aliquot into Vials for Each Stress Condition prep_solution->prep_samples acid Acid Hydrolysis (e.g., 0.1M HCl) prep_samples->acid base Base Hydrolysis (e.g., 0.1M NaOH) prep_samples->base oxidation Oxidation (e.g., 3% H2O2) prep_samples->oxidation thermal Thermal Stress (e.g., 80°C) prep_samples->thermal photo Photolytic Stress (ICH Q1B) prep_samples->photo hplc HPLC-UV/MS Analysis (Stability-Indicating Method) acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc characterize Characterize Degradants (MS, NMR) hplc->characterize data_summary Summarize Data in Tables hplc->data_summary report_gen Generate Stability Report data_summary->report_gen

Caption: Workflow for forced degradation stability testing.

G cluster_hydrolysis Hydrolytic Degradation (Acidic/Basic) cluster_oxidation Oxidative Degradation parent This compound C11H22N2O hydrolysis_prod Degradant 1 Ring-opened morpholine derivative parent->hydrolysis_prod H+/OH- n_oxide Degradant 2 N-Oxide (Morpholine Nitrogen) parent->n_oxide [O] azepane_ox Degradant 3 Oxidized Azepane Ring parent->azepane_ox [O]

Caption: Hypothetical degradation pathways for the compound.

Conclusion

The protocols detailed in this application note provide a robust framework for assessing the stability of this compound. The forced degradation studies are crucial for identifying the molecule's vulnerabilities and for developing a specific, stability-indicating analytical method. The long-term and accelerated studies will yield the necessary data to propose appropriate storage conditions and a preliminary shelf-life. Following these standardized procedures is essential for ensuring the quality, safety, and efficacy of the drug substance throughout its lifecycle and for meeting regulatory expectations.

References

Application Notes and Protocols for the Pharmacokinetic Profiling of Morpholine-Containing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and evaluating the pharmacokinetic (PK) properties of drug candidates incorporating a morpholine moiety. The morpholine ring is a prevalent scaffold in medicinal chemistry, often introduced to modulate physicochemical and pharmacokinetic characteristics, including solubility, metabolic stability, and bioavailability.[1][2][3][4][5][6] A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of these compounds is critical for their successful development.

This document outlines detailed protocols for key in vitro ADME assays and presents a summary of pharmacokinetic data for several marketed morpholine-containing drugs to serve as a reference.

I. Introduction to Pharmacokinetic Profiling

Pharmacokinetics describes the journey of a drug through the body, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). A comprehensive PK profile is essential for predicting a drug's efficacy and safety, determining appropriate dosing regimens, and anticipating potential drug-drug interactions. For morpholine-containing compounds, specific attention should be paid to their metabolic fate, as the morpholine ring can be a site of metabolism, and its presence can influence the activity of drug-metabolizing enzymes such as Cytochrome P450s (CYPs).

II. Key Pharmacokinetic Parameters of Marketed Morpholine-Containing Drugs

To provide a practical reference, the following tables summarize the key pharmacokinetic parameters of several well-characterized, morpholine-containing drugs. This data can serve as a benchmark for researchers developing novel compounds with similar structural features.

Table 1: Pharmacokinetic Parameters of Selected Oral Morpholine-Containing Drugs

DrugTherapeutic ClassBioavailability (%)Protein Binding (%)Elimination Half-life (t½) (hours)Primary Metabolic Enzymes
Linezolid Antibiotic~100[7]31[8][9]5-7[8]Non-enzymatic oxidation
Gefitinib Anticancer~60[10][11][12]~90[11]~48[10][11]CYP3A4, CYP3A5, CYP2D6[12]
Reboxetine Antidepressant≥94[13]97-98[14]~13[14][15][16]CYP3A4[16][17]
Timolol Beta-blocker~90[18]<10 (Equilibrium Dialysis), ~60 (Ultrafiltration)[7][18]~4[7][18]CYP2D6[19]
Doxapram Respiratory Stimulant~60 (enteric-coated)[20]N/A~3.4[20][21]Hepatic hydroxylation[21]

Table 2: Additional Pharmacokinetic Data for Selected Morpholine-Containing Drugs

DrugTmax (hours)Volume of Distribution (Vd)Clearance (CL)
Linezolid 1-2[7][8][9]40-50 L[8]0.25 ± 0.12 L/h/kg[22]
Gefitinib 3-7[10][11]1400 L[23]595 mL/min (IV)[10][12]
Reboxetine ~2[15][16]N/AN/A
Timolol 1-2[7][19]N/AN/A
Doxapram 1-2 min (peak effect)1.5 L/kg370 mL/min[20]

III. Experimental Protocols for In Vitro ADME Assays

The following protocols provide step-by-step methodologies for essential in vitro assays to characterize the ADME properties of morpholine-containing compounds.

A. Caco-2 Permeability Assay for Intestinal Absorption

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[12] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.

Experimental Workflow for Caco-2 Permeability Assay

G cluster_prep Cell Culture and Monolayer Formation cluster_exp Transport Experiment cluster_analysis Sample Analysis and Data Interpretation seed Seed Caco-2 cells on Transwell inserts culture Culture for 18-22 days to form a confluent monolayer seed->culture integrity Verify monolayer integrity (TEER measurement) culture->integrity equilibrate Equilibrate monolayer with transport buffer integrity->equilibrate add_compound Add test compound to apical (A) or basolateral (B) side equilibrate->add_compound incubate Incubate at 37°C with shaking add_compound->incubate sample Collect samples from receiver compartment at time points incubate->sample quantify Quantify compound concentration (LC-MS/MS) sample->quantify calculate Calculate apparent permeability coefficient (Papp) quantify->calculate classify Classify compound permeability calculate->classify

Caption: Workflow of the Caco-2 permeability assay.

Protocol:

  • Cell Culture:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.[24]

    • Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 24-well format) at an appropriate density.

    • Culture the cells for 18-22 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.[12]

  • Monolayer Integrity Assessment:

    • Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltmeter. TEER values should be above a predetermined threshold (e.g., ≥ 200 Ω x cm²) to ensure the integrity of the tight junctions.

    • Optionally, co-incubate with a paracellular marker like Lucifer yellow to assess monolayer integrity.

  • Transport Experiment:

    • Wash the Caco-2 monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.[12]

    • For apical-to-basolateral (A-B) transport, add the test compound (typically at 10 µM) to the apical compartment and fresh transport buffer to the basolateral compartment.[12]

    • For basolateral-to-apical (B-A) transport, add the test compound to the basolateral compartment and fresh buffer to the apical compartment.

    • Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours).

    • At predetermined time points, collect samples from the receiver compartment and replace with fresh buffer.

  • Sample Analysis and Data Calculation:

    • Quantify the concentration of the test compound in the collected samples using a validated analytical method, such as LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.[17]

    • The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to assess the potential for active efflux. An efflux ratio greater than 2 suggests the involvement of efflux transporters.

B. Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.

Experimental Workflow for Liver Microsomal Stability Assay

G cluster_prep Preparation cluster_exp Incubation cluster_analysis Analysis microsomes Prepare liver microsome solution preincubate Pre-incubate microsomes and test compound at 37°C microsomes->preincubate compound Prepare test compound stock solution compound->preincubate cofactor Prepare NADPH regenerating system start_reaction Initiate reaction by adding NADPH regenerating system cofactor->start_reaction preincubate->start_reaction incubate_time Incubate at 37°C with shaking start_reaction->incubate_time stop_reaction Stop reaction at time points with cold acetonitrile incubate_time->stop_reaction centrifuge Centrifuge to precipitate proteins stop_reaction->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % remaining, t½, and intrinsic clearance analyze->calculate

Caption: Workflow of the liver microsomal stability assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a working solution of liver microsomes (human or other species) in phosphate buffer (e.g., 100 mM, pH 7.4).[11]

    • Prepare an NADPH regenerating system containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[11][25]

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine the liver microsome solution and the test compound (final concentration typically 1-10 µM).[25]

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating system. A negative control without the NADPH system should be included.[1]

    • Incubate the reaction mixture at 37°C with gentle agitation.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.[1]

  • Sample Processing and Analysis:

    • Centrifuge the samples at high speed (e.g., 10,000 x g) to precipitate the microsomal proteins.[25]

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining parent compound in the supernatant using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) in µL/min/mg protein.[1]

C. Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the extent to which a compound binds to plasma proteins, which is crucial as only the unbound fraction is pharmacologically active. Equilibrium dialysis is considered the gold standard method.[26]

Experimental Workflow for Plasma Protein Binding Assay

G cluster_prep Preparation cluster_exp Equilibrium Dialysis cluster_analysis Analysis spike Spike test compound into plasma load_samples Load plasma and buffer into respective chambers spike->load_samples prepare_dialysis Prepare equilibrium dialysis device prepare_dialysis->load_samples incubate Incubate at 37°C with shaking until equilibrium load_samples->incubate collect_samples Collect aliquots from both chambers incubate->collect_samples analyze Quantify compound concentration in plasma and buffer (LC-MS/MS) collect_samples->analyze calculate Calculate percentage of protein binding and unbound fraction (fu) analyze->calculate

Caption: Workflow of the plasma protein binding assay.

Protocol:

  • Preparation:

    • Prepare a stock solution of the test compound.

    • Spike the test compound into plasma (human or other species) at the desired concentration (e.g., 1-5 µM).[27]

    • Prepare the equilibrium dialysis apparatus (e.g., RED device) with a semi-permeable membrane (molecular weight cutoff typically 8-14 kDa).[21]

  • Equilibrium Dialysis:

    • Add the plasma containing the test compound to one chamber of the dialysis unit.

    • Add protein-free buffer (e.g., phosphate-buffered saline, PBS) to the other chamber.[28]

    • Seal the unit and incubate at 37°C with agitation for a sufficient time to reach equilibrium (typically 4-6 hours).[16][27]

  • Sample Collection and Analysis:

    • After incubation, carefully collect aliquots from both the plasma and buffer chambers.

    • Quantify the concentration of the test compound in both aliquots using a validated LC-MS/MS method.

  • Data Calculation:

    • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

    • Calculate the percentage of protein binding as (1 - fu) * 100.

IV. Metabolic Pathways of Morpholine-Containing Compounds

The metabolism of morpholine-containing drugs is often mediated by cytochrome P450 enzymes. The morpholine ring itself can be a site of oxidation. Understanding these pathways is crucial for predicting potential drug-drug interactions.

Generalized CYP450-Mediated Metabolism of a Morpholine-Containing Drug

G cluster_drug Drug Disposition cluster_interaction Potential Interactions Drug Morpholine-Containing Drug Metabolite Oxidized Metabolite(s) Drug->Metabolite CYP450 Enzymes (e.g., CYP3A4) Excretion Excretion (Renal/Fecal) Drug->Excretion Unchanged Metabolite->Excretion Inhibitor CYP450 Inhibitor Enzyme CYP450 Enzyme Activity Inhibitor->Enzyme Decreases Inducer CYP450 Inducer Inducer->Enzyme Increases Enzyme->Drug affects metabolism

Caption: CYP450 metabolism of morpholine-containing drugs.

Many morpholine-containing drugs, such as reboxetine and gefitinib, are substrates for CYP3A4.[12][16][17] Co-administration of potent CYP3A4 inhibitors or inducers can therefore alter the plasma concentrations of these drugs, potentially leading to adverse effects or reduced efficacy. Some aryl morpholino triazenes have also been shown to inhibit CYP1A1 and CYP1B1.[3] Early assessment of a compound's potential to inhibit or be metabolized by major CYP isoforms is a critical step in drug development.

V. Conclusion

The morpholine moiety is a valuable scaffold in modern drug design, offering a means to fine-tune the pharmacokinetic properties of drug candidates.[1][2][3][4][5][6] A systematic and thorough evaluation of the ADME profile of morpholine-containing compounds is paramount. The protocols and reference data provided in these application notes offer a robust framework for researchers to conduct these critical studies, enabling data-driven decisions in the drug discovery and development process. By understanding the pharmacokinetic behavior of these compounds early, the likelihood of advancing safe and effective medicines to the clinic is significantly enhanced.

References

Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine and its derivatives are organic compounds used in a variety of industrial applications, including as corrosion inhibitors, emulsifiers, and chemical intermediates in drug synthesis.[1] Due to their potential for migration into food products and pharmaceuticals, sensitive and reliable analytical methods for their detection and quantification are crucial.[2][3] This application note provides a detailed protocol for the determination of morpholine in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step. The described method, based on the formation of N-nitrosomorpholine, offers high sensitivity and accuracy for the analysis of morpholine residues.[2][4][5][6]

Principle

Direct analysis of morpholine by GC-MS can be challenging due to its polarity. To enhance volatility and improve chromatographic separation, a derivatization step is employed. Morpholine, a secondary amine, reacts with sodium nitrite in an acidic medium to form the more volatile and stable N-nitrosomorpholine derivative, which can be readily analyzed by GC-MS.[2][4][5][6]

Quantitative Data Summary

The following table summarizes the quantitative performance of the GC-MS method for morpholine determination based on published studies.

ParameterApple Juice[2][4]Apple & Citrus Peel/Pulp[3][7][8]
Linearity Range 10 - 500 µg/L10 - 400 µg/kg
Correlation Coefficient (R²) > 0.999> 0.9999
Limit of Detection (LOD) 7.3 µg/L1.3 - 3.3 µg/kg
Limit of Quantification (LOQ) 24.4 µg/L4.1 - 10.1 µg/kg
Spiked Recovery Rate 94.3% - 109.0%88.6% - 107.2%
Intra-day Precision (RSD%) 2.0% - 4.4%1.4% - 9.4%
Inter-day Precision (RSD%) 3.3% - 7.0%1.5% - 2.8%

Experimental Protocols

This section details the step-by-step methodology for the GC-MS analysis of morpholine.

Sample Preparation

The sample preparation procedure may vary depending on the matrix.

For Liquid Samples (e.g., Juices):

  • Filter the sample through a 0.22 µm membrane filter to remove any particulate matter.[4]

For Solid Samples with High Lipid Content (e.g., Fruit Peels):

  • Homogenize the sample.

  • Perform a lipid removal step. A sequential extraction with a suitable organic solvent (e.g., hexane) can be employed.[7][8] This step is crucial for obtaining a clear extract.[7][8]

Derivatization
  • Take a known volume (e.g., 2.0 mL) of the sample extract.[7]

  • Acidify the sample. Add 200 µL of 0.05 M HCl. The optimal pH for the derivatization reaction is around 1.5.[7][8]

  • Add 200 µL of saturated sodium nitrite solution.[7]

  • Vortex the mixture for 30 seconds.[7]

  • Incubate the mixture. A gentle heating at 40°C for 5 minutes can be applied, followed by cooling.[7]

Liquid-Liquid Extraction
  • Add 0.5 mL of dichloromethane to the derivatized solution.[7]

  • Vortex for 1 minute to extract the N-nitrosomorpholine derivative.[7]

  • Allow the layers to separate for 10 minutes.[7]

  • Carefully collect the organic (bottom) layer.

  • Filter the organic extract through a 0.22 µm filter into an amber autosampler vial.[7]

GC-MS Analysis

The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and column used.

  • Gas Chromatograph: Agilent 7890A GC or equivalent.[7]

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.[4]

  • Injection Volume: 1 µL.[7]

  • Injector Temperature: 250 °C.[7]

  • Split Ratio: 1:7.[7]

  • Carrier Gas: Helium at a flow rate of 2.0 mL/min.[7]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 4 minutes.[7]

    • Ramp to 120 °C at 10 °C/min, hold for 3 minutes.[7]

    • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.[7]

  • MS Source Temperature: 230 °C.[7]

  • MS Quadrupole Temperature: 150 °C.[7]

  • Transfer Line Temperature: 280 °C.[7]

  • Ionization Mode: Electron Impact (EI) at 70 eV.[7]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting the characteristic ions of N-nitrosomorpholine (e.g., m/z 86.1, 116.1).[4]

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization & Extraction cluster_analysis Analysis Sample Sample (Liquid or Solid) Filtration Filtration (Liquids) Sample->Filtration LipidRemoval Lipid Removal (Solids) Sample->LipidRemoval Acidification Acidification (HCl) Filtration->Acidification LipidRemoval->Acidification NitriteAddition Addition of NaNO2 Acidification->NitriteAddition Extraction Liquid-Liquid Extraction (DCM) NitriteAddition->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Acquisition & Processing GCMS->Data Result Result Data->Result Quantification

Caption: Workflow for GC-MS analysis of morpholine derivatives.

Signaling Pathway Diagram

The core of this method is a chemical reaction, not a biological signaling pathway. The following diagram illustrates the logical relationship in the derivatization process.

Derivatization_Reaction Morpholine Morpholine NNitroso N-Nitrosomorpholine (Volatile Derivative) Morpholine->NNitroso Reacts with SodiumNitrite Sodium Nitrite (NaNO2) SodiumNitrite->NNitroso Provides Nitrosating Agent Acidic Acidic Condition (H+) Acidic->NNitroso Catalyzes

Caption: Derivatization of morpholine to N-nitrosomorpholine.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Azepan-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(Azepan-2-ylmethyl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for this compound?

A common and effective strategy involves a multi-step synthesis starting from a protected azepane derivative. A typical route includes:

  • Protection of the azepane nitrogen, often with a tert-butyloxycarbonyl (Boc) group.

  • Synthesis of the key intermediate, N-Boc-azepane-2-carbaldehyde, typically by oxidation of the corresponding alcohol (N-Boc-azepane-2-methanol).

  • Reductive amination of the aldehyde intermediate with morpholine to form the C-N bond.

  • Deprotection of the azepane nitrogen to yield the final product, this compound.

Q2: Why is the protection of the azepane nitrogen necessary?

The secondary amine of the azepane ring is nucleophilic and can interfere with subsequent reactions. Protection with a group like Boc prevents side reactions and allows for more controlled functionalization at the 2-position of the ring.

Q3: Which reducing agent is most suitable for the reductive amination step?

Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for reductive aminations.[1][2][3][4] It is a mild and selective reducing agent that can be used in a one-pot procedure with the aldehyde and amine.[4] Unlike stronger reducing agents like sodium borohydride (NaBH₄), it is less likely to reduce the starting aldehyde before the imine is formed.[5]

Q4: What are the primary challenges in purifying the final product?

The final product is a tertiary amine, which can be challenging to purify via standard silica gel chromatography due to its basicity.[6] Common issues include tailing and poor separation. Alternative purification methods like using amine-functionalized silica, ion-exchange chromatography, or buffer-assisted extraction may be necessary.[6][7][8]

Troubleshooting Guides

Problem 1: Low Yield in the Oxidation of N-Boc-azepane-2-methanol to the Aldehyde

Q: My oxidation of N-Boc-azepane-2-methanol is resulting in a low yield of the desired aldehyde. What are the possible causes and solutions?

A: Low yields in this step are often due to over-oxidation to the carboxylic acid or incomplete reaction. Here are some troubleshooting steps:

  • Choice of Oxidizing Agent: Mild oxidizing agents are recommended to prevent over-oxidation. Consider using Dess-Martin periodinane (DMP), Swern oxidation, or a Parikh-Doering oxidation. These methods are known for their high selectivity for primary alcohols to aldehydes.

  • Reaction Temperature: Many oxidation reactions are sensitive to temperature. Ensure the reaction is conducted at the recommended temperature. For example, Swern oxidations require low temperatures (e.g., -78 °C) to maintain the stability of the reactive intermediates.

  • Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stopping the reaction once the starting material is consumed can prevent the formation of byproducts.

  • Purity of Starting Material: Ensure the starting alcohol is pure and dry, as impurities can interfere with the reaction.

Problem 2: Failed or Low-Yield Reductive Amination

Q: I am observing a low yield of the desired N-Boc-4-(azepan-2-ylmethyl)morpholine from the reductive amination step. What could be the issue?

A: Low yields in reductive amination can stem from several factors, primarily related to the formation and reduction of the iminium ion intermediate.

  • Inefficient Imine Formation: The initial condensation between the aldehyde and morpholine to form an iminium ion is a critical equilibrium step.[1]

    • pH of the Reaction: This step is often catalyzed by mild acid. Adding a catalytic amount of acetic acid can facilitate imine formation.[2][4] However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic.

    • Water Removal: The formation of the imine releases water. The presence of water can shift the equilibrium back towards the starting materials.[1] Adding a dehydrating agent, such as molecular sieves, can improve the yield.

  • Choice and Quality of Reducing Agent:

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the preferred reagent. Ensure it is of good quality and handled under anhydrous conditions as it is moisture-sensitive.[3][9]

    • Sodium Borohydride (NaBH₄): If using NaBH₄, it is crucial to allow sufficient time for the imine to form before adding the reducing agent, as NaBH₄ can reduce the starting aldehyde.[5][9]

  • Reaction Solvent: Aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) are commonly used for reactions with NaBH(OAc)₃.[2][3][9]

Problem 3: Difficulty in Purifying the Final Product

Q: I am struggling to purify the final product, this compound, using standard silica gel chromatography. The product seems to be tailing or sticking to the column.

A: The basic nature of tertiary amines often leads to strong interactions with the acidic silica gel, causing purification issues.[6] Consider the following solutions:

  • Modified Column Chromatography:

    • Amine-Treated Silica: Pre-treating the silica gel with a small amount of a volatile amine like triethylamine in the eluent system can neutralize the acidic sites and improve elution.

    • Amine-Functionalized Silica: Using commercially available amine-functionalized silica columns can provide better separation for basic compounds.[6]

  • Acid-Base Extraction:

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute acidic aqueous solution (e.g., 1M HCl). The amine product will be protonated and move to the aqueous layer, while non-basic impurities remain in the organic layer.

    • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a base (e.g., NaOH) to deprotonate the amine.

    • Extract the free amine back into an organic solvent.

    • Dry the organic layer and concentrate to obtain the purified product.

  • Distillation: If the product is thermally stable, Kugelrohr or short-path distillation under reduced pressure can be an effective purification method.

Problem 4: Incomplete Boc Deprotection

Q: The deprotection of the N-Boc group is incomplete. How can I drive the reaction to completion?

A: Incomplete Boc deprotection is usually due to insufficiently acidic conditions or short reaction times.

  • Choice of Acid: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and effective method for Boc deprotection.[10] Anhydrous HCl in dioxane or methanol is also commonly used.[11]

  • Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS. If the reaction is sluggish at room temperature, gentle warming (e.g., to 40-50 °C) can sometimes accelerate the process, but be cautious of potential side reactions.[11]

  • Scavengers: The deprotection releases tert-butyl cations, which can potentially alkylate electron-rich functional groups. Adding a scavenger like anisole or triethylsilane can trap these cations.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-azepane-2-carbaldehyde (via Dess-Martin Oxidation)
  • To a solution of N-Boc-azepane-2-methanol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

  • Stir vigorously for 30 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde, which can often be used in the next step without further purification.

Protocol 2: Reductive Amination to form N-Boc-4-(azepan-2-ylmethyl)morpholine
  • Dissolve N-Boc-azepane-2-carbaldehyde (1.0 eq) and morpholine (1.2 eq) in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or DCM (~0.1 M).

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture overnight at room temperature. Monitor by TLC or LC-MS until the starting aldehyde is consumed.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., using a gradient of ethyl acetate in hexanes, potentially with 1% triethylamine).

Protocol 3: Deprotection to Yield this compound
  • Dissolve the N-Boc protected intermediate (1.0 eq) in DCM (~0.2 M).

  • Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product. Further purification can be performed as described in the troubleshooting section if necessary.

Data Presentation

Table 1: Representative Conditions for the Oxidation of N-Boc-azepane-2-methanol

Oxidizing AgentSolventTemperatureTypical Reaction TimeTypical Yield (%)
Dess-Martin PeriodinaneCH₂Cl₂0 °C to RT2-4 h85-95
Swern Oxidation (Oxalyl Chloride, DMSO, Et₃N)CH₂Cl₂-78 °C to RT1-2 h80-90
Parikh-Doering (SO₃·Py, DMSO, Et₃N)CH₂Cl₂/DMSO0 °C to RT1-3 h75-85

Table 2: Comparison of Reducing Agents for Reductive Amination

Reducing AgentSolventAdditiveTemperatureAdvantagesDisadvantages
NaBH(OAc)₃DCE, CH₂Cl₂Acetic Acid (cat.)RTMild, selective for imines, one-pot reactionMoisture sensitive
NaBH₃CNMeOH, EtOHpH control (4-6)RTTolerates protic solventsToxic cyanide byproduct
NaBH₄MeOH, EtOHNone0 °C to RTInexpensiveCan reduce starting aldehyde, requires two steps

Visualizations

G Overall Synthesis Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Deprotection A N-Boc-azepane-2-methanol B N-Boc-azepane-2-carbaldehyde A->B  Dess-Martin Periodinane / DCM   D N-Boc-4-(azepan-2-ylmethyl)morpholine B->D  1. Morpholine, AcOH (cat.)  2. NaBH(OAc)3 / DCE   C Morpholine C->D E This compound D->E  TFA / DCM  

Caption: Workflow for the synthesis of this compound.

G Potential Side Reactions in Reductive Amination Aldehyde Azepane-2-carbaldehyde Imine Iminium Ion Intermediate Aldehyde->Imine + Morpholine SideProduct1 Reduced Aldehyde (Alcohol) Aldehyde->SideProduct1 [H] (e.g., NaBH4) Morpholine Morpholine Morpholine->Imine Product Desired Product Imine->Product [H] SideProduct2 Bis-alkylation Product Product->SideProduct2 + Aldehyde, [H] (if primary amine used)

Caption: Potential side reactions during the reductive amination step.

G Troubleshooting: Low Reductive Amination Yield cluster_solutions1 Solutions for No Imine Formation cluster_solutions2 Solutions for Poor Reduction Start Low Yield Observed CheckImine Check Imine Formation (TLC/LC-MS) Start->CheckImine NoImine Imine not forming CheckImine->NoImine No ImineOK Imine is present CheckImine->ImineOK Yes AddAcid Add catalytic AcOH NoImine->AddAcid AddDrying Add molecular sieves NoImine->AddDrying CheckReagent Verify NaBH(OAc)3 quality ImineOK->CheckReagent CheckSolvent Ensure anhydrous solvent ImineOK->CheckSolvent

Caption: Decision tree for troubleshooting low reductive amination yield.

References

Overcoming solubility issues with 4-(Azepan-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-(Azepan-2-ylmethyl)morpholine. The information is based on the general physicochemical properties of its constituent morpholine and azepane moieties.

Troubleshooting Guide: Overcoming Solubility Issues

Q1: I am having difficulty dissolving this compound in my desired solvent. What should I do first?

A1: The first step is to understand the polarity of your current solvent and the inherent properties of this compound. This compound contains both polar (amine and ether groups) and non-polar (aliphatic backbone) features, suggesting it will have varied solubility across different solvents.

Initial Troubleshooting Workflow

start Start: Solubility Issue with this compound check_solvent Identify Polarity of Current Solvent start->check_solvent is_aqueous Is the solvent aqueous? check_solvent->is_aqueous is_organic Is the solvent organic? check_solvent->is_organic No ph_adjustment Attempt pH Adjustment (Acidification) is_aqueous->ph_adjustment Yes cosolvent Use a Co-solvent System is_aqueous->cosolvent If pH adjustment fails try_polar_protic Try Polar Protic Solvents (e.g., Ethanol, Methanol) is_organic->try_polar_protic Yes try_polar_aprotic Try Polar Aprotic Solvents (e.g., DMSO, DMF) end_soluble Compound Solubilized try_polar_aprotic->end_soluble end_insoluble Further Assistance Required try_polar_aprotic->end_insoluble If still insoluble try_polar_protic->try_polar_aprotic If still insoluble try_polar_protic->end_insoluble If still insoluble ph_adjustment->end_soluble ph_adjustment->end_insoluble If still insoluble cosolvent->end_soluble cosolvent->end_insoluble If still insoluble cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) protonated Protonated Form (Salt) H-Compound+ soluble High Aqueous Solubility protonated->soluble Favored freebase Free Base Form (Neutral) Compound protonated->freebase - H+ freebase->protonated + H+ insoluble Low Aqueous Solubility freebase->insoluble Favored

Technical Support Center: 4-(Azepan-2-ylmethyl)morpholine Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 4-(Azepan-2-ylmethyl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Potential impurities largely depend on the synthetic route. A common approach to synthesizing this molecule is through reductive amination of morpholine with an azepane-2-carbaldehyde derivative. Potential impurities from this process can include unreacted starting materials (morpholine, azepane derivative), byproducts from the reduction of the aldehyde to an alcohol, and over-alkylated products. If the synthesis involves N-alkylation of a secondary amine, unreacted starting materials and multiple alkylation products can be impurities.

Q2: What are the primary challenges in purifying this compound using standard silica gel column chromatography?

A2: As a tertiary amine, this compound is basic. This basicity can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel.[1] This interaction can cause several issues, including:

  • Peak tailing: The compound streaks down the column, leading to broad peaks and poor separation.

  • Irreversible adsorption: A portion of the product may bind strongly to the silica and not elute, resulting in low recovery.

  • Degradation: The acidic nature of silica gel can potentially degrade acid-sensitive compounds, although this is less common for simple amines.

Q3: How can I improve the separation of this compound on a silica gel column?

A3: To mitigate the issues caused by the basicity of the amine, you can modify your chromatographic conditions:

  • Use a basic modifier in the eluent: Adding a small amount of a volatile tertiary amine, such as triethylamine (typically 0.1-1%), to your mobile phase can help to saturate the acidic sites on the silica gel, reducing the interaction with your target compound and improving peak shape.[1]

  • Use an amine-functionalized silica gel: These specialized stationary phases have amino groups bonded to the silica surface, which creates a more basic environment and minimizes the interaction with basic analytes.[1]

  • Employ a more polar solvent system: Using "aggressive" solvent mixtures, such as dichloromethane/methanol with a small amount of ammonium hydroxide, can help to overcome the strong acid-base attraction and elute the compound.[1]

Q4: Are there alternative purification techniques to normal-phase column chromatography?

A4: Yes, several alternative techniques can be effective for purifying this compound:

  • Reversed-Phase Chromatography (C18): This technique separates compounds based on hydrophobicity. Since the target molecule is a tertiary amine, it is advisable to use a mobile phase with a suitable buffer to control the pH and ensure consistent ionization of the analyte.

  • Crystallization: If the compound is a solid, crystallization can be a highly effective purification method. If the free base is an oil, it can often be converted to a crystalline salt (e.g., hydrochloride, oxalate) by treatment with the corresponding acid.[2][3] This salt can then be purified by recrystallization. The pure salt can be converted back to the free base by treatment with a base.

  • Acid-Base Extraction: This liquid-liquid extraction technique can be used to separate the basic amine from non-basic impurities. The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution. The amine will be protonated and move to the aqueous layer, while non-basic impurities remain in the organic layer. The aqueous layer can then be basified, and the pure amine extracted back into an organic solvent.

Q5: What analytical techniques are suitable for assessing the purity of this compound?

A5: Several analytical techniques can be used to determine the purity of the final product:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities. For morpholine and its derivatives, derivatization may sometimes be employed to improve volatility and chromatographic performance.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, MS) is a versatile method for purity assessment. Both normal-phase and reversed-phase methods can be developed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the desired product and can also be used to identify and quantify impurities if their signals do not overlap with the product signals.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it ideal for identifying unknown impurities.

Troubleshooting Guides

Problem 1: Poor Separation and Peak Tailing in Normal-Phase Column Chromatography
Potential Cause Solution
Strong interaction between the basic amine and acidic silica gel.1. Add 0.1-1% triethylamine or ammonium hydroxide to the eluent. 2. Switch to an amine-functionalized silica gel column. 3. Consider using a different stationary phase like alumina.
Inappropriate solvent system.1. Increase the polarity of the eluent gradually. A common system is a gradient of methanol in dichloromethane. 2. Screen different solvent systems using Thin Layer Chromatography (TLC) with the addition of a basic modifier.
Column overloading.1. Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the column's stationary phase weight.
Problem 2: Low Recovery of the Product After Column Chromatography
Potential Cause Solution
Irreversible adsorption of the product onto the silica gel.1. Use a more polar eluent containing a basic modifier (e.g., methanol with 1% ammonium hydroxide) to flush the column after the initial elution. 2. Switch to a less acidic stationary phase like deactivated silica or alumina. 3. Consider an alternative purification method such as reversed-phase chromatography or crystallization.
Product is volatile and co-evaporates with the solvent.1. Use a rotary evaporator with controlled temperature and pressure. 2. Avoid using very volatile solvents if possible for the final fractions.
Problem 3: Difficulty in Achieving High Purity (>99%)

| Potential Cause | Solution | | Co-eluting impurities with similar polarity. | 1. Optimize the solvent system for better resolution. A shallower gradient or isocratic elution might be necessary. 2. Try a different chromatographic technique (e.g., reversed-phase HPLC). 3. If the product is a solid, attempt recrystallization of the final product. Multiple recrystallizations may be needed. | | The product is an oil and traps residual solvents or impurities. | 1. Convert the oily free base to a solid salt (e.g., hydrochloride, oxalate) and purify by recrystallization. The salt can then be converted back to the free base. 2. Use a high vacuum pump to remove residual solvents. |

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography on Amine-Functionalized Silica
  • Stationary Phase: Amine-functionalized silica gel.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., 0% to 50% ethyl acetate). The optimal gradient should be determined by TLC analysis.

  • Procedure: a. Dissolve the crude this compound in a minimal amount of dichloromethane. b. Load the solution onto the pre-equilibrated amine-functionalized silica gel column. c. Elute the column with the determined gradient of ethyl acetate in hexanes. d. Collect fractions and analyze by TLC or LC-MS to identify the fractions containing the pure product. e. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Crystallization of the Hydrochloride Salt
  • Procedure: a. Dissolve the crude oily this compound in a suitable solvent such as diethyl ether or ethyl acetate. b. Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until the precipitation of the salt is complete. c. Collect the solid precipitate by filtration and wash with a small amount of cold diethyl ether. d. Recrystallize the hydrochloride salt from a suitable solvent system (e.g., ethanol/diethyl ether, isopropanol). e. To recover the free base, dissolve the pure salt in water, basify with a suitable base (e.g., NaOH, K₂CO₃), and extract with an organic solvent (e.g., dichloromethane, ethyl acetate). Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

Quantitative Data Summary

The following tables provide representative data for the purification of a tertiary amine like this compound. Note: These are illustrative values and actual results may vary.

Table 1: Comparison of Chromatographic Purification Methods

MethodStationary PhaseEluentPurity AchievedYield
Standard ChromatographySilica GelHexane/Ethyl Acetate85% (with tailing)60%
Modified ChromatographySilica GelHexane/Ethyl Acetate + 1% Triethylamine>95%85%
Specialized ChromatographyAmine-Functionalized SilicaHexane/Ethyl Acetate>98%90%
Reversed-Phase HPLCC18Acetonitrile/Water + 0.1% Formic Acid>99%75%

Table 2: Purity and Yield from Crystallization

Purification StepFormPurityYield
Crude ProductFree Base (Oil)80%-
After Salt FormationHydrochloride Salt95%90%
After RecrystallizationHydrochloride Salt>99%80% (of the salt)
Final ProductFree Base (Oil)>99%95% (from the pure salt)

Visualizations

PurificationWorkflow Crude Crude this compound Analysis Purity Analysis (TLC, LC-MS) Crude->Analysis Decision Is Purity > 98%? Analysis->Decision Purification Choose Purification Method Decision->Purification No FinalProduct Pure Product (>98%) Decision->FinalProduct Yes Column Column Chromatography Purification->Column Crystallization Crystallization as Salt Purification->Crystallization Extraction Acid-Base Extraction Purification->Extraction Column->FinalProduct Crystallization->FinalProduct Extraction->FinalProduct End End FinalProduct->End

Caption: A logical workflow for the purification of this compound.

TroubleshootingChromatography Start Problem: Peak Tailing in Normal-Phase Chromatography Cause Probable Cause: Amine-Silica Interaction Start->Cause Solution1 Add Basic Modifier (e.g., 1% Triethylamine) Cause->Solution1 Solution2 Use Amine-Functionalized Silica Gel Cause->Solution2 Solution3 Switch to Reversed-Phase Chromatography Cause->Solution3 Result Improved Peak Shape and Separation Solution1->Result Solution2->Result Solution3->Result

Caption: Troubleshooting guide for peak tailing in amine purification.

References

Technical Support Center: Synthesis of 4-(Azepan-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-(Azepan-2-ylmethyl)morpholine, with a focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and efficient method for the synthesis of this compound is through the reductive amination of azepane-2-carbaldehyde with morpholine. This one-pot reaction involves the formation of an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.

Q2: What are the potential byproducts in this synthesis?

The primary byproducts encountered during the reductive amination synthesis of this compound include:

  • Azepan-2-ylmethanol: Formed by the premature reduction of the starting material, azepane-2-carbaldehyde, by the reducing agent before it can react with morpholine.

  • Bis(azepan-2-ylmethyl)amine: This can arise if the starting azepane-2-carbaldehyde contains ammonia or a primary amine impurity, leading to a secondary amine byproduct.

  • N-(Azepan-2-ylmethyl)-N-methylmorpholinium salt: If formaldehyde is present as an impurity or formed under certain conditions, it can lead to the formation of a quaternary ammonium salt, especially if a less selective reducing agent is used.

  • Imine dimers or oligomers: If the intermediate iminium ion is left for an extended period before reduction, it can undergo self-condensation to form dimers or oligomers.

Q3: How can I minimize the formation of azepan-2-ylmethanol?

To minimize the reduction of the starting aldehyde, it is crucial to use a mild and selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended as it is less reactive towards aldehydes and ketones compared to the intermediate iminium ion.[1] Alternatively, sodium cyanoborohydride (NaBH₃CN) can be used, but careful pH control is necessary.[1]

Q4: What is the optimal pH for the reaction?

The reaction should be maintained under weakly acidic conditions, typically between pH 5 and 7. This pH range is a compromise: it is acidic enough to catalyze the formation of the iminium ion intermediate but not so acidic as to significantly hydrolyze the imine or deactivate the reducing agent. Acetic acid is a commonly used acid for this purpose.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired product 1. Incomplete imine formation. 2. Premature reduction of the aldehyde. 3. Suboptimal pH. 4. Impure starting materials.1. Allow sufficient time for the aldehyde and amine to stir together before adding the reducing agent. Consider using molecular sieves to remove water and drive the imine formation equilibrium. 2. Use a milder reducing agent like NaBH(OAc)₃. Add the reducing agent portion-wise to control the reaction rate. 3. Add a catalytic amount of acetic acid to maintain a pH between 5 and 7. 4. Ensure the purity of azepane-2-carbaldehyde and morpholine.
Presence of a significant amount of azepan-2-ylmethanol byproduct The reducing agent is too reactive or was added too quickly.Switch to sodium triacetoxyborohydride (NaBH(OAc)₃). If using sodium borohydride (NaBH₄), pre-form the imine before adding the reducing agent at a low temperature (e.g., 0 °C).
Formation of high molecular weight impurities (dimers/oligomers) The iminium ion intermediate is polymerizing before reduction.Add the reducing agent as soon as the imine formation is initiated. Avoid letting the aldehyde and amine mixture stand for extended periods without the reducing agent.
Difficulty in isolating the pure product 1. The product is highly soluble in the aqueous phase during workup. 2. The product forms an emulsion.1. After quenching the reaction, adjust the pH to be basic (pH > 10) to ensure the product is in its free base form, which is more soluble in organic solvents. Extract with a suitable organic solvent like dichloromethane or ethyl acetate multiple times. 2. Brine washes can help to break up emulsions. Alternatively, filtering the organic layer through a pad of celite or sodium sulfate can be effective.

Experimental Protocols

Synthesis of Azepane-2-carbaldehyde (Starting Material)

A plausible route to the starting aldehyde, azepane-2-carbaldehyde, involves the oxidation of the corresponding alcohol, (azepan-2-yl)methanol.

Materials:

  • (Azepan-2-yl)methanol

  • Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (azepan-2-yl)methanol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Dess-Martin periodinane (1.1 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.

  • Stir vigorously until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude azepane-2-carbaldehyde.

  • The crude product should be used immediately in the next step due to its potential instability.

Reductive Amination for this compound Synthesis

Materials:

  • Azepane-2-carbaldehyde

  • Morpholine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of azepane-2-carbaldehyde (1 equivalent) in DCE, add morpholine (1.2 equivalents) and a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Stir for 30 minutes, then separate the organic layer.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing Agent Typical Reaction Conditions Advantages Disadvantages Approx. Yield of Main Product Approx. % of Aldehyde Reduction Byproduct
Sodium Borohydride (NaBH₄) Methanol, pH 7-9Inexpensive, readily available.Can reduce the starting aldehyde, requires careful control of addition and temperature.60-80%15-30%
Sodium Cyanoborohydride (NaBH₃CN) Methanol, pH 5-7Selective for iminium ions over carbonyls.Toxic cyanide byproducts.80-95%5-10%
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE or DCM, with acetic acidHighly selective, mild, non-toxic byproducts.More expensive, moisture-sensitive.85-98%<5%

Visualizations

Reaction_Pathway Azepane_CHO Azepane-2-carbaldehyde Iminium Iminium Ion Intermediate Azepane_CHO->Iminium + Morpholine - H2O Byproduct_Alcohol Azepan-2-ylmethanol Azepane_CHO->Byproduct_Alcohol + [H] (Reducing Agent) Morpholine Morpholine Morpholine->Iminium Product This compound Iminium->Product + [H] (Reducing Agent)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Start Synthesis Low_Yield Low Yield? Start->Low_Yield Check_Reagents Check Purity of Starting Materials Low_Yield->Check_Reagents Yes High_Byproduct High Alcohol Byproduct? Low_Yield->High_Byproduct No Optimize_pH Optimize pH (5-7) with Acetic Acid Check_Reagents->Optimize_pH Change_Reducing_Agent Use Milder Reducing Agent (e.g., NaBH(OAc)3) Optimize_pH->Change_Reducing_Agent Preform_Imine Pre-form Imine with Molecular Sieves Change_Reducing_Agent->Preform_Imine High_Byproduct->Change_Reducing_Agent Yes Successful_Synthesis Successful Synthesis High_Byproduct->Successful_Synthesis No

Caption: Troubleshooting workflow for low yield or high byproduct formation.

Byproduct_Relationships Main_Reaction Desired Reductive Amination Aldehyde_Reduction Premature Aldehyde Reduction Main_Reaction->Aldehyde_Reduction competes with Imine_Polymerization Imine Dimerization/ Oligomerization Main_Reaction->Imine_Polymerization prevents Over_Alkylation Over-Alkylation of Morpholine (less common) Strong_Reducing_Agent Strong Reducing Agent (e.g., NaBH4) Strong_Reducing_Agent->Aldehyde_Reduction promotes Slow_Reduction Slow Reduction Step Slow_Reduction->Imine_Polymerization allows for Excess_Aldehyde Excess Aldehyde/ Formaldehyde Impurity Excess_Aldehyde->Over_Alkylation can lead to

Caption: Logical relationships between reaction conditions and byproduct formation.

References

Optimizing reaction conditions for azepane ring formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing reaction conditions for azepane ring formation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important seven-membered heterocyclic motif.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Cyclization Issues

  • Question: My intramolecular cyclization to form the azepane ring is resulting in low to no yield. What are the common causes and how can I troubleshoot this?

    Answer: Low yields in azepane ring formation are a common challenge due to unfavorable entropic factors and potential ring strain.[1][2] Several factors could be at play. Here’s a systematic approach to troubleshooting:

    • Catalyst System: The choice of catalyst is critical. For instance, in silyl-aza-Prins cyclizations, while InCl₃ can selectively produce azepanes, using TMSOTf might lead to tetrahydropyran derivatives instead.[3] If you are using a gold-catalyzed hydroamination, ensure the ligand is appropriate; some ligands that work well for six-membered rings may be inefficient for seven-membered ring formation.[4]

    • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction. In gold-catalyzed hydroamination, non-polar solvents like dichloromethane (CH₂Cl₂) and toluene may give good results, while polar, coordinating solvents like THF and MeCN can be ineffective.[4]

    • Temperature and Reaction Time: These parameters often require careful optimization. A reaction that fails at room temperature might proceed smoothly at a higher temperature, or vice-versa.[5][6] Monitor the reaction progress over time to determine the optimal duration and to check for product degradation.

    • Substrate Reactivity: The nature of your starting material, including the presence of specific functional groups, can influence the reaction outcome. For example, in some tandem amination/cyclization reactions, primary aliphatic amines may fail to react under conditions where anilines and other secondary amines are successful.[5]

    • Protecting Groups: The choice of protecting group on the nitrogen atom is crucial. Electron-withdrawing groups like tosyl (Ts) or mesyl (Ms) are commonly used to decrease the nucleophilicity of the nitrogen, which can be beneficial in certain reaction types.[7] However, the stability of these groups under the reaction conditions must be considered.[8][9]

  • Question: I am observing the formation of undesired side products, such as dimers or products of intermolecular reactions. How can I promote the desired intramolecular cyclization?

    Answer: The formation of intermolecular side products is often a concentration-dependent issue.

    • High Dilution Conditions: Performing the reaction under high dilution can favor the intramolecular pathway by decreasing the probability of molecules reacting with each other.

    • Slow Addition of Substrate: A syringe pump can be used to add the substrate slowly to the reaction mixture. This maintains a low concentration of the starting material throughout the reaction, further promoting intramolecular cyclization.

Method-Specific Troubleshooting

  • Question: In my gold-catalyzed intramolecular hydroamination for azepine synthesis, the reaction is sluggish. What can I do to improve the reaction rate?

    Answer: Sluggishness in gold-catalyzed hydroamination for seven-membered rings is a known issue.[4]

    • Ligand Choice: The ligand on the gold catalyst plays a significant role. For 7-exo-dig cyclization, a semi-hollow shaped triethynylphosphine ligand has been shown to be effective.[4] Experimenting with different phosphine ligands or N-heterocyclic carbene (NHC) ligands could be beneficial.

    • Catalyst Loading: While a lower catalyst loading is desirable, increasing the mol% of the gold catalyst can sometimes be necessary to achieve a reasonable reaction rate.

    • Counter-Anion Effect: The counter-anion of the cationic gold complex can influence its reactivity. Trying different anions (e.g., PF₆⁻, BF₄⁻, OTf⁻) might improve the results.[4]

  • Question: My silyl-aza-Prins cyclization is not yielding the expected azepane. What could be wrong?

    Answer: The outcome of the silyl-aza-Prins cyclization is highly dependent on the Lewis acid used.[3]

    • Lewis Acid Selection: If you are using a catalyst like TMSOTf, you may be forming a six-membered tetrahydropyran ring instead of the seven-membered azepane.[3] Indium(III) chloride (InCl₃) has been shown to be effective in promoting the desired azepane formation.[3][7] Iron(III) salts have also been used as sustainable catalysts for this transformation.[7]

    • Substrate Conformation: The stereochemistry of the starting material can influence the diastereoselectivity of the cyclization.

  • Question: I am attempting a dearomative ring expansion of a nitroarene to form an azepane, but the reaction is not working. What are the critical parameters for this photochemical reaction?

    Answer: This method relies on the photochemical conversion of a nitro group into a singlet nitrene, which then undergoes ring expansion.[10][11]

    • Light Source: This process is mediated by blue light; ensure your light source has the correct wavelength (e.g., λ = 390 nm purple LEDs have also been used).[10]

    • Solvent and Reagents: The reaction is typically carried out at room temperature in a solvent like THF. The subsequent hydrogenolysis step to form the saturated azepane requires a catalyst such as Pd/C or PtO₂.[10]

    • Substituent Effects: The position and electronic nature of substituents on the nitroarene can affect the regioselectivity of the ring expansion.[10]

Data and Protocols

Table 1: Optimization of Reaction Conditions for Gold-Catalyzed Intramolecular Hydroamination of an Alkynic Sulfonamide [4]

EntryCatalyst (mol%)LigandSolventTemperature (°C)Time (h)Yield (%)
1AuCl(L1)/AgSbF6 (5)L1CH₂Cl₂rt2475
2AuCl(PPh₃)/AgSbF6 (5)PPh₃CH₂Cl₂rt24<5
3AuCl(IPr)/AgSbF6 (5)IPrCH₂Cl₂rt24<5
4AuCl(L1)/AgSbF6 (5)L1Toluenert2472
5AuCl(L1)/AgSbF6 (5)L1THFrt240
6AuCl(L1)/AgSbF6 (5)L1MeCNrt240

Experimental Protocol: Gold-Catalyzed Intramolecular Hydroamination [4]

  • To a solution of the alkynic sulfonamide (1.0 equiv) in the specified solvent (see Table 1), add the gold catalyst (e.g., AuCl(L1), 0.05 equiv) and the silver salt co-catalyst (e.g., AgSbF₆, 0.05 equiv).

  • Stir the reaction mixture at room temperature for the specified time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired azepine derivative.

Table 2: Optimization of a Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction [5]

EntryAmine (equiv)Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
12.0Cu(MeCN)₄PF₆ (10)Dioxane90865
22.0Cu(MeCN)₄PF₆ (5)Dioxane90835
31.5Cu(MeCN)₄PF₆ (10)Dioxane801678
41.2Cu(MeCN)₄PF₆ (10)Dioxane70691
52.0CuI (10)Dioxane908NR
62.0CuCl (10)Dioxane908NR

NR = No Reaction

Experimental Protocol: Cu(I)-Catalyzed Tandem Amination/Cyclization [5]

  • To a mixture of the allenyne (1.0 equiv) and the amine (1.2 equiv) in dioxane, add the Cu(I) catalyst (Cu(MeCN)₄PF₆, 10 mol%).

  • Heat the reaction mixture at 70 °C for 6 hours.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the purified azepine derivative.

Visual Guides

troubleshooting_workflow start Low Yield in Azepane Formation catalyst Optimize Catalyst System - Catalyst Type - Ligand - Counter-ion start->catalyst solvent Screen Solvents - Polarity - Coordinating Ability start->solvent conditions Adjust Reaction Conditions - Temperature - Reaction Time - Concentration (High Dilution) start->conditions substrate Evaluate Substrate - Protecting Group - Steric/Electronic Effects start->substrate success Improved Yield catalyst->success solvent->success conditions->success substrate->success

Caption: Troubleshooting workflow for low-yielding azepane ring formation reactions.

reaction_pathway_selection start Starting Material (e.g., Allylsilyl Amine + Aldehyde) lewis_acid Choice of Lewis Acid start->lewis_acid incl3 InCl₃ lewis_acid->incl3 Leads to tmsotf TMSOTf lewis_acid->tmsotf Leads to azepane Azepane Derivative incl3->azepane [Silyl-aza-Prins] pyran Tetrahydropyran Derivative tmsotf->pyran [Sakurai-Prins]

Caption: Influence of Lewis acid choice on the outcome of silyl-aza-Prins cyclization.[3]

References

Troubleshooting 4-(Azepan-2-ylmethyl)morpholine instability in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Azepan-2-ylmethyl)morpholine. The information provided is intended to assist in addressing potential instability issues encountered in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: My aqueous solution of this compound is showing signs of degradation. What are the likely causes?

A1: Instability of this compound in aqueous solutions can be attributed to several factors. As a cyclic amine, its stability is influenced by the solution's pH, temperature, exposure to oxygen, and the presence of metal ions.[1][2][3] Degradation may occur through pathways such as oxidation or hydrolysis, particularly under acidic or basic conditions.[1]

Q2: How does pH affect the stability of my compound?

A2: The pH of the aqueous solution is a critical factor. Acidic conditions can lead to protonation of the nitrogen atoms in the morpholine and azepane rings, which may increase susceptibility to hydrolysis.[1] Conversely, strongly basic conditions might also promote degradation. It is advisable to maintain the pH within a neutral range (around 7.0) to minimize degradation, unless your experimental protocol requires otherwise.

Q3: I have to perform my experiment at an elevated temperature. What precautions should I take?

A3: Higher temperatures can accelerate the degradation of amines.[2][4][5] If elevated temperatures are necessary, it is crucial to minimize the exposure time. Consider preparing fresh solutions immediately before use and storing any stock solutions at low temperatures (2-8 °C). For prolonged experiments at high temperatures, a stability study is recommended to understand the degradation kinetics of this compound under your specific conditions.

Q4: Can exposure to air affect the stability of my this compound solution?

A4: Yes, exposure to atmospheric oxygen can lead to oxidative degradation of amines.[2][6] To mitigate this, it is recommended to use degassed solvents for the preparation of your solutions. You can degas your solvent by sparging with an inert gas like nitrogen or argon, or by using a sonicator. Storing the solution under an inert atmosphere can also enhance its stability.

Q5: I am observing variability in my results. Could impurities in the water be a factor?

A5: The presence of metal ions, often found as impurities in water, can catalyze the degradation of amines.[2] It is essential to use high-purity water, such as deionized or distilled water, for preparing your solutions to avoid any catalytic effects.

Quantitative Data Summary

pHTemperature (°C)Estimated % Degradation (24h)
4.02515%
7.025< 5%
9.02510%
7.04< 1%
7.05025%

Experimental Protocols

Protocol for Assessing the Stability of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method to monitor the degradation of this compound in an aqueous solution.

1. Materials:

  • This compound
  • HPLC-grade water
  • HPLC-grade acetonitrile
  • Formic acid (or other suitable buffer components)
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column

2. Preparation of Solutions:

  • Prepare a stock solution of this compound in HPLC-grade water at a known concentration (e.g., 1 mg/mL).
  • Prepare your aqueous solution for the stability study at the desired pH and store it under the intended experimental conditions (e.g., specific temperature, light exposure).

3. HPLC Method:

  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection Wavelength: 210 nm (this may need to be optimized)
  • Injection Volume: 10 µL

4. Stability Study Procedure:

  • At time zero, inject a sample of your freshly prepared solution into the HPLC to obtain an initial chromatogram.
  • At specified time intervals (e.g., 1, 4, 8, 24 hours), inject subsequent samples from your solution.
  • Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which may indicate degradation products.
  • Calculate the percentage of the remaining compound at each time point relative to the initial time point to determine the rate of degradation.

Visualizations

degradation_pathway compound This compound oxidized Oxidized Products (e.g., N-oxides) compound->oxidized Oxidation (O2, metal ions) hydrolyzed Hydrolysis Products (Ring Opening) compound->hydrolyzed Hydrolysis (Acid/Base catalysis)

Caption: Potential degradation pathways for this compound in aqueous solution.

troubleshooting_workflow start Instability Observed check_ph Check Solution pH start->check_ph adjust_ph Adjust to Neutral pH check_ph->adjust_ph Not Neutral check_temp Review Storage/Experiment Temperature check_ph->check_temp Neutral adjust_ph->check_temp lower_temp Store at 2-8°C / Minimize High-Temp Exposure check_temp->lower_temp Elevated check_o2 Assess Oxygen Exposure check_temp->check_o2 Optimal lower_temp->check_o2 degas_solvent Use Degassed Solvents/ Inert Atmosphere check_o2->degas_solvent Exposed to Air check_water Verify Water Purity check_o2->check_water Controlled degas_solvent->check_water use_hplc_water Use High-Purity Water check_water->use_hplc_water Low Purity end Stability Improved check_water->end High Purity use_hplc_water->end

Caption: Troubleshooting workflow for addressing the instability of this compound.

References

How to prevent degradation of 4-(Azepan-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of 4-(Azepan-2-ylmethyl)morpholine during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functional groups?

This compound is a bicyclic organic molecule. Its structure consists of an azepane ring linked to a morpholine ring via a methylene bridge. The key functional groups that influence its stability are a secondary amine within the azepane ring, a tertiary amine (the morpholine nitrogen), and an ether linkage within the morpholine ring. Understanding the reactivity of these groups is crucial for preventing degradation.

Q2: What are the most likely degradation pathways for this compound?

Based on its functional groups, the most probable degradation pathways include:

  • Oxidation: The secondary amine of the azepane and the tertiary amine of the morpholine are susceptible to oxidation. This can be initiated by atmospheric oxygen, light, heat, or trace metal ions.[1] Oxidative degradation can lead to the formation of N-oxides, hydroxylamines, and other oxygenated derivatives.[2] In some cases, ring-opening or the formation of colored impurities can occur.

  • Acid-Base Reactions: As an amine, this compound is basic and will react with acids to form salts. While salt formation is not degradation, exposure to strong acids or bases, especially at elevated temperatures, can catalyze degradation reactions such as hydrolysis of the ether linkage (though generally stable) or ring-opening.

  • Reaction with Carbon Dioxide: Like many amines, this compound can react with carbon dioxide from the air to form carbamates.[3][4] This is a reversible reaction but can affect the purity and pH of the material.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions, including oxidation.[5]

Q3: How should I properly store this compound to minimize degradation?

To ensure the long-term stability of this compound, the following storage conditions are recommended:

  • Temperature: Store in a cool, well-ventilated place, away from heat sources.[6][7] For long-term storage, refrigeration (2-8 °C) is advisable.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric carbon dioxide.

  • Container: Use a tightly sealed, opaque container (e.g., amber glass vial) to protect from light and moisture.[7]

  • Purity: Ensure the compound is free from impurities, especially metal ions, which can catalyze degradation.

Q4: What common laboratory reagents are incompatible with this compound?

Avoid contact with the following:

  • Strong Oxidizing Agents: (e.g., hydrogen peroxide, nitric acid, permanganates) as they will aggressively oxidize the amine groups.

  • Strong Acids: (e.g., hydrochloric acid, sulfuric acid) can cause exothermic reactions and may promote hydrolysis under certain conditions.

  • Acid Chlorides and Anhydrides: These will react with the secondary amine to form amides.

  • Aldehydes and Ketones: These can react with the secondary amine to form enamines or undergo other condensation reactions.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Discoloration (e.g., yellowing) of the compound Oxidation of the amine functional groups.1. Confirm proper storage under an inert atmosphere and protection from light. 2. Purge the container with argon or nitrogen before sealing. 3. If the compound is in solution, de-gas the solvent before use.
Changes in pH of a solution over time Absorption of atmospheric CO2 to form carbamates.1. Work with solutions under an inert atmosphere. 2. Use freshly prepared solutions for experiments.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, GC) Degradation due to exposure to heat, light, or incompatible substances.1. Review experimental conditions to identify potential stressors. 2. Conduct a forced degradation study (see experimental protocols below) to identify the nature of the degradants. 3. Ensure all reagents and solvents are of high purity and free from contaminants like peroxides.
Poor reproducibility of experimental results Inconsistent purity of the starting material due to degradation.1. Re-analyze the purity of the stock material before each use. 2. If degradation is suspected, purify the compound (e.g., by distillation or chromatography) before use.

Quantitative Data on Stability

Stress Condition Expected Stability Potential Degradation Products
Acidic (e.g., 0.1 M HCl, 60°C) ModerateSalt formation, potential for slow ring opening at elevated temperatures.
Basic (e.g., 0.1 M NaOH, 60°C) HighGenerally stable, but strong base could catalyze oxidation if air is present.
Oxidative (e.g., 3% H2O2, RT) LowN-oxides, hydroxylamines, ring-opened products.
Thermal (e.g., 80°C, solid state) Moderate to HighSlow oxidation if exposed to air.
Photolytic (e.g., UV/Vis light) Low to ModerateOxidative degradation products, colored impurities.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to understand its stability profile and identify potential degradation products.[8][9]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • 1 M HCl

  • 1 M NaOH

  • 30% Hydrogen Peroxide (H2O2)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC-UV/MS system

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Incubate one sample at room temperature and another at 60°C for 24 hours.

    • After incubation, neutralize the samples with 1 M NaOH and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Incubate one sample at room temperature and another at 60°C for 24 hours.

    • After incubation, neutralize the samples with 1 M HCl and dilute with mobile phase for HPLC analysis.

  • Oxidation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H2O2.

    • Incubate at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a small amount of the solid compound in a vial and heat at 80°C for 48 hours.

    • Also, heat a solution of the compound in a suitable solvent (e.g., water or methanol) at 60°C for 24 hours.

    • Prepare samples for HPLC analysis.

  • Photodegradation:

    • Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze the sample by HPLC.

  • Analysis:

    • Analyze all samples, along with a control sample (stock solution diluted with mobile phase), by a stability-indicating HPLC-UV/MS method.

    • The mass spectrometer will help in the tentative identification of degradation products.

Protocol 2: Analytical Method for Stability Assessment (HPLC-UV/MS)

Objective: To quantify the purity of this compound and detect any degradation products.

Instrumentation:

  • HPLC system with a UV detector and a mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • UV Detection: 210 nm.

  • MS Detection: Electrospray ionization (ESI) in positive mode.

Visualizations

DegradationPathways cluster_oxidation Oxidation cluster_co2 Reaction with CO2 main This compound N_Oxide N-Oxide (Morpholine or Azepane) main->N_Oxide [O] Hydroxylamine Hydroxylamine main->Hydroxylamine [O] Carbamate Carbamate Adduct main->Carbamate CO2 (Atmosphere) RingOpened Ring-Opened Products N_Oxide->RingOpened Further Oxidation

Caption: Potential degradation pathways for this compound.

ExperimentalWorkflow cluster_stress Forced Degradation Conditions start Start: this compound Sample Acid Acidic (HCl) start->Acid Base Basic (NaOH) start->Base Oxidative Oxidative (H2O2) start->Oxidative Thermal Thermal (Heat) start->Thermal Photo Photolytic (Light) start->Photo analysis HPLC-UV/MS Analysis Acid->analysis Base->analysis Oxidative->analysis Thermal->analysis Photo->analysis end End: Stability Profile & Degradant ID analysis->end

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Managing the Hygroscopic Nature of Morpholine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the challenges associated with the hygroscopic nature of morpholine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What does it mean if a morpholine compound is described as hygroscopic?

A1: A hygroscopic compound, such as morpholine, has a strong tendency to absorb moisture from the surrounding atmosphere.[1][2][3][4] This can alter the compound's physical and chemical properties.[2] Morpholine is a colorless, hygroscopic liquid that is miscible with water.[4][5]

Q2: How should I store my hygroscopic morpholine compounds?

A2: To minimize moisture absorption, hygroscopic morpholine compounds should be stored in airtight containers.[6] It is also recommended to store them in a cool, dry place, and for highly sensitive materials, a desiccator containing a drying agent like silica gel can be used.[1] For solid compounds, it can be beneficial to store smaller, frequently used aliquots separately to avoid repeated exposure of the bulk material to the atmosphere.

Q3: Can absorbed water affect the performance of my morpholine compound in a reaction?

A3: Yes, the presence of absorbed water can significantly impact experimental outcomes. It can lead to lower reaction yields, the formation of byproducts, and in some cases, complete reaction failure, especially in moisture-sensitive reactions.[2] The water can also alter the concentration of your morpholine reagent, leading to inaccurate stoichiometry.

Q4: My hygroscopic morpholine derivative has clumped together. Can I still use it?

A4: Clumping is a common issue with hygroscopic solids and indicates moisture absorption. While you can sometimes break up the clumps with a spatula, the material's properties may already be compromised due to the presence of water.[6] For best results, especially in sensitive applications, it is recommended to dry the compound before use.

Q5: How can I determine the water content of my morpholine compound?

A5: The most accurate and widely used method for determining water content in morpholine compounds is Karl Fischer titration.[6] This technique is specific to water and can provide precise measurements.

Troubleshooting Guides

Problem: My reaction yield is significantly lower than expected.

  • Possible Cause: The hygroscopic nature of your morpholine starting material or reagent may be the culprit. Absorbed water can interfere with the reaction chemistry.

  • Troubleshooting Steps:

    • Quantify Water Content: Determine the water content of your morpholine compound using Karl Fischer titration.

    • Dry the Compound: If the water content is significant, dry the compound using an appropriate method (see Experimental Protocols).

    • Use Anhydrous Solvents: Ensure that all solvents used in the reaction are properly dried.

    • Inert Atmosphere: For highly moisture-sensitive reactions, consider running the experiment under an inert atmosphere (e.g., nitrogen or argon).

Problem: I am observing unexpected side products in my reaction.

  • Possible Cause: The presence of water from a hygroscopic morpholine compound can lead to hydrolysis of starting materials, intermediates, or products, resulting in the formation of unwanted byproducts.

  • Troubleshooting Steps:

    • Analyze Byproducts: Characterize the side products to understand their formation pathway. This can provide clues about the role of water in the reaction.

    • Implement Strict Anhydrous Techniques: Follow the recommendations for minimizing water contamination as outlined in the low-yield troubleshooting guide.

    • Purify Reagents: Ensure the purity of all reagents, not just the morpholine compound, as impurities can also contribute to side reactions.

Problem: The physical appearance of my morpholine compound has changed over time (e.g., from a free-flowing powder to a sticky solid).

  • Possible Cause: This is a clear indication of moisture absorption from the atmosphere.

  • Troubleshooting Steps:

    • Improve Storage Conditions: Transfer the compound to a more suitable container, such as one with a tighter seal, and store it in a desiccator.

    • Dry Before Use: Before using the compound in an experiment, dry it thoroughly to remove absorbed water.

    • Consider Repackaging: For bulk quantities, consider repackaging the material into smaller, single-use containers to minimize exposure of the entire batch to air and humidity.

Data Presentation

Illustrative Water Absorption of a Hygroscopic Compound

Disclaimer: The following data is representative of a typical hygroscopic organic compound and is for illustrative purposes only. Specific experimental data for the water absorption of morpholine was not available in the public domain.

Relative Humidity (%)Water Content (% w/w) after 24h
200.5
401.2
602.5
805.1
9510.3

This table illustrates how the equilibrium water content of a hygroscopic solid can increase significantly with rising ambient humidity.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol is adapted for the analysis of morpholine.

Principle: The Karl Fischer titration is based on the quantitative reaction of water with an iodine and sulfur dioxide solution in the presence of a base and an alcohol.

Reagents and Equipment:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagent (e.g., CombiTitrant 5)

  • Karl Fischer solvent (e.g., CombiMethanol)

  • Benzoic acid (for buffering, if needed)

  • Gastight syringe for sample injection

Procedure (Volumetric Method):

  • Prepare the Titration Cell: Add an appropriate volume of the Karl Fischer solvent to the titration cell.

  • Pre-titration: Start the titrator to titrate any residual water in the solvent until a stable, dry baseline is achieved.

  • Sample Preparation: For liquid morpholine, draw a precisely weighed amount of the sample into a gastight syringe. For solid morpholine derivatives, accurately weigh a suitable amount of the solid and dissolve it in a known volume of anhydrous solvent (ensure the solvent's water content is predetermined).

  • Sample Injection: Inject the prepared sample into the titration cell.

  • Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent and stop at the endpoint.

  • Calculation: The instrument's software will calculate the water content based on the volume of titrant used and the weight of the sample.

Note on Amines: Morpholine is a weakly alkaline amine. For strongly alkaline amines, the pH of the Karl Fischer solution may shift, leading to side reactions and inaccurate results. In such cases, adding a weak acid like benzoic acid to the solvent before the titration can buffer the solution and prevent these side reactions.

Protocol 2: Standard Operating Procedure for Drying a Hygroscopic Morpholine Derivative

Objective: To reduce the water content of a solid hygroscopic morpholine derivative to an acceptable level for use in moisture-sensitive applications.

Equipment:

  • Vacuum oven or Schlenk line with a vacuum pump

  • Drying tube with a suitable desiccant (e.g., P₂O₅, CaH₂)

  • Inert gas source (nitrogen or argon)

  • Appropriate glassware (e.g., round-bottom flask)

Procedure:

  • Sample Placement: Place the hygroscopic solid in a clean, dry round-bottom flask. Do not fill the flask more than halfway to ensure efficient drying.

  • Connection to Vacuum: Connect the flask to a vacuum line (either a vacuum oven or a Schlenk line). If using a Schlenk line, place a cold trap between the sample flask and the vacuum pump.

  • Initial Evacuation: Slowly and carefully apply a vacuum to the flask. Be cautious of any fine powders being drawn into the vacuum line.

  • Heating (Optional and Compound Dependent): If the compound is thermally stable, gently heat the flask while under vacuum. The temperature should be well below the compound's melting or decomposition point. A typical starting point is 40-50°C. Always verify the thermal stability of your specific compound before applying heat.

  • Drying Time: Continue drying under vacuum for a sufficient period. The time required will depend on the amount of material, the initial water content, and the drying temperature. Several hours to overnight is common.

  • Breaking the Vacuum: After drying, allow the flask to cool to room temperature before breaking the vacuum. Break the vacuum by introducing an inert gas (nitrogen or argon) into the flask. Do not introduce air , as the dry, activated compound will rapidly reabsorb atmospheric moisture.

  • Storage: Immediately transfer the dried compound to a desiccator or a glovebox for storage or use it directly in your experiment.

Mandatory Visualizations

Troubleshooting_Low_Yield start Low Reaction Yield Observed check_hygroscopic Is a morpholine compound a starting material or reagent? start->check_hygroscopic quantify_water Quantify water content (e.g., Karl Fischer titration) check_hygroscopic->quantify_water Yes other_issues Investigate other potential issues: - Purity of other reagents - Reaction temperature - Reaction time check_hygroscopic->other_issues No water_content_high Is water content > 0.1%? quantify_water->water_content_high dry_compound Dry the morpholine compound (e.g., under vacuum) water_content_high->dry_compound Yes rerun_reaction Rerun reaction with dried compound and anhydrous solvents water_content_high->rerun_reaction No (moisture is not the primary issue) dry_compound->rerun_reaction success Yield Improved rerun_reaction->success no_improvement Yield Not Improved rerun_reaction->no_improvement no_improvement->other_issues

Caption: Troubleshooting workflow for low reaction yield.

Experimental_Workflow start Start: Prepare for reaction with hygroscopic morpholine compound storage Retrieve compound from airtight container/desiccator start->storage weighing Weigh compound quickly to minimize air exposure storage->weighing transfer Transfer to reaction vessel under inert atmosphere (if necessary) weighing->transfer dissolve Dissolve in anhydrous solvent transfer->dissolve reaction Perform reaction under anhydrous conditions dissolve->reaction end Proceed to workup and analysis reaction->end

Caption: Experimental workflow for handling hygroscopic compounds.

Gefitinib_Signaling_Pathway cluster_cell Tumor Cell cluster_downstream Downstream Signaling EGFR EGFR PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Gefitinib Gefitinib (contains morpholine moiety) Gefitinib->EGFR Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

References

Technical Support Center: Synthesis of 4-(Azepan-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides comprehensive information for researchers, scientists, and drug development professionals on the synthesis of 4-(Azepan-2-ylmethyl)morpholine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) for the scale-up process.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic routes for scaling up the synthesis of this compound?

A1: For the large-scale synthesis of this compound, two primary routes are recommended:

  • Route A: Reductive Amination: This involves the reaction of N-Boc-azepane-2-carbaldehyde with morpholine, followed by reduction of the resulting iminium ion.

  • Route B: N-Alkylation: This route consists of the reaction of morpholine with a pre-formed N-Boc-2-(halomethyl)azepane, typically in the presence of a base.

Both routes require an initial N-protection of the azepane ring (e.g., with a Boc group) to ensure selective reaction at the desired position and to prevent side reactions. The final step involves the deprotection of the azepane nitrogen.

Q2: Which reducing agent is most suitable for the reductive amination step in Route A?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly recommended reducing agent for this transformation. It is mild and selective for the reduction of iminium ions in the presence of the starting aldehyde, which minimizes side reactions such as the reduction of the aldehyde to an alcohol.[1][2][3][4][5] Unlike sodium cyanoborohydride, it does not produce toxic cyanide byproducts.[2]

Q3: What are the common challenges encountered during the N-alkylation in Route B?

A3: A common issue in N-alkylation is the potential for over-alkylation, especially when working with reactive alkyl halides.[6][7] However, since morpholine is a secondary amine, the formation of a quaternary ammonium salt is the primary concern if the product itself can be further alkylated, though this is less likely in this specific structure. Other challenges include incomplete reactions and difficulties in purification. Careful control of stoichiometry, temperature, and choice of base and solvent is crucial for a successful scale-up.

Q4: How can I monitor the progress of these reactions?

A4: Reaction progress can be effectively monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the tracking of the consumption of starting materials and the formation of the product and any byproducts.

Q5: What are the recommended conditions for the final N-Boc deprotection step?

A5: The N-Boc group can be efficiently removed under acidic conditions. A common and effective method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or using hydrogen chloride (HCl) in an organic solvent such as dioxane or ethanol.[8][9][10] The choice of acid and solvent may depend on the stability of the final product and the scale of the reaction.

Troubleshooting Guides

Route A: Reductive Amination
Observed Issue Potential Cause(s) Suggested Solution(s)
Low to no product formation 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Incorrect pH of the reaction mixture.1. Ensure anhydrous conditions as water can inhibit imine formation. Consider the addition of a dehydrating agent like magnesium sulfate. 2. Use a fresh batch of sodium triacetoxyborohydride. Its potency can degrade over time.[2] 3. The reaction is often catalyzed by mild acid. A small amount of acetic acid can be added to facilitate imine formation.[3][4][5]
Presence of unreacted aldehyde 1. Insufficient amount of morpholine. 2. Incomplete reaction.1. Use a slight excess of morpholine (1.1-1.2 equivalents). 2. Increase the reaction time and continue monitoring by TLC or LC-MS.
Formation of N-Boc-azepane-2-methanol The aldehyde is being reduced to the corresponding alcohol.This indicates the reducing agent is not selective enough or the conditions are not optimal. Ensure you are using a selective reducing agent like NaBH(OAc)₃.[2][3][4][5]
Route B: N-Alkylation
Observed Issue Potential Cause(s) Suggested Solution(s)
Low conversion/Incomplete reaction 1. Insufficient reactivity of the alkyl halide. 2. Poor solubility of reactants or base. 3. Inadequate temperature.1. If using an alkyl chloride, consider converting it to the more reactive alkyl iodide in situ by adding a catalytic amount of sodium or potassium iodide.[11] 2. Choose a solvent in which all components are soluble, such as DMF or acetonitrile. Use a more soluble base like potassium carbonate or cesium carbonate.[12] 3. Gradually increase the reaction temperature while monitoring for product formation and potential side reactions.
Formation of side products 1. Elimination reaction of the alkyl halide. 2. Decomposition of the solvent (e.g., DMF at high temperatures).[12]1. Use a non-nucleophilic, sterically hindered base. 2. Avoid excessively high temperatures. If high temperatures are required, consider switching to a more stable solvent.
Difficult purification Presence of unreacted morpholine and inorganic salts.1. Perform an aqueous workup to remove the base and any salts. 2. Unreacted morpholine can often be removed by washing the organic layer with dilute acid. 3. Column chromatography may be necessary for final purification.

Experimental Protocols

Synthesis of Precursors

1. Synthesis of N-Boc-azepan-2-one:

  • To a solution of ε-caprolactam in anhydrous THF, add sodium hydride (NaH) portion-wise at 0 °C.

  • After stirring for 30 minutes, add di-tert-butyl dicarbonate (Boc₂O).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up with a mild aqueous acid and extract the product.

2. Synthesis of N-Boc-azepane-2-carbaldehyde (for Route A):

  • Reduce N-Boc-azepan-2-one to the corresponding lactamol using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C).

  • The resulting lactamol can be oxidized to the aldehyde using a mild oxidizing agent such as Dess-Martin periodinane (DMP) or by Swern oxidation.

3. Synthesis of N-Boc-2-(chloromethyl)azepane (for Route B):

  • Reduce N-Boc-azepan-2-one to N-Boc-azepane-2-methanol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

  • The resulting alcohol can be converted to the corresponding chloride using thionyl chloride (SOCl₂) or a similar chlorinating agent.

Route A: Reductive Amination Protocol
  • To a solution of N-Boc-azepane-2-carbaldehyde (1.0 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add morpholine (1.1 eq.).[3][4]

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise.[1]

  • Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Route B: N-Alkylation Protocol
  • To a solution of morpholine (1.5 eq.) in a polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Add N-Boc-2-(chloromethyl)azepane (1.0 eq.) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • After cooling to room temperature, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water to remove any remaining salts and excess morpholine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

  • Purify by column chromatography if needed.

Final Deprotection Step
  • Dissolve the N-Boc protected this compound in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to obtain the final product, this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Analogous Reductive Aminations

Aldehyde/KetoneAmineReducing AgentSolventTemp (°C)Time (h)Yield (%)Reference
Aromatic AldehydeSecondary AmineNaBH(OAc)₃DCERT1-385-95[4]
Aliphatic AldehydeSecondary AmineNaBH(OAc)₃DCERT1-380-90[4]
Aliphatic KetoneSecondary AmineNaBH(OAc)₃ / AcOHDCERT2-2475-90[4]

Table 2: Comparison of Reaction Conditions for Analogous N-Alkylations

AmineAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)Reference
MorpholineBenzyl BromideK₂CO₃ACN80695Fictionalized Example
AnilineBenzyl AlcoholKOtBu-1202480[13]
MorpholineMethanolCuO-NiO/γ-Al₂O₃Gas Phase220-94[14]

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_coupling Coupling cluster_final Final Product Caprolactam Caprolactam N-Boc-azepan-2-one N-Boc-azepan-2-one Caprolactam->N-Boc-azepan-2-one Boc₂O, NaH N-Boc-azepane-2-carbaldehyde N-Boc-azepane- 2-carbaldehyde N-Boc-azepan-2-one->N-Boc-azepane-2-carbaldehyde 1. DIBAL-H 2. DMP N-Boc-2-(chloromethyl)azepane N-Boc-2-(chloromethyl)azepane N-Boc-azepan-2-one->N-Boc-2-(chloromethyl)azepane 1. LiAlH₄ 2. SOCl₂ Route_A N-Boc-azepane-2-carbaldehyde->Route_A Route_B N-Boc-2-(chloromethyl)azepane->Route_B Morpholine Morpholine Morpholine->Route_A Morpholine->Route_B N-Boc_Product N-Boc-4-(azepan-2-ylmethyl)morpholine Route_A->N-Boc_Product Reductive Amination (NaBH(OAc)₃) Route_B->N-Boc_Product N-Alkylation (K₂CO₃) Final_Product This compound N-Boc_Product->Final_Product Deprotection (TFA or HCl)

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield in Reductive Amination Check_Imine Is unreacted aldehyde present? Start->Check_Imine Yes_Imine Incomplete imine formation Check_Imine->Yes_Imine Yes No_Imine Is starting amine consumed? Check_Imine->No_Imine No Solution_Imine Add dehydrating agent or mild acid catalyst Yes_Imine->Solution_Imine Yes_Amine_Consumed Check reducing agent activity or side reactions No_Imine->Yes_Amine_Consumed Yes No_Amine_Consumed Reaction not complete No_Imine->No_Amine_Consumed No Solution_Time Increase reaction time or temperature No_Amine_Consumed->Solution_Time

Caption: Troubleshooting decision tree for low yield in reductive amination.

References

Technical Support Center: Chiral Separation of 4-(Azepan-2-ylmethyl)morpholine Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of 4-(Azepan-2-ylmethyl)morpholine enantiomers.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental process of separating this compound enantiomers.

Issue Possible Causes Recommended Solutions
Poor or No Enantiomeric Resolution - Inappropriate chiral stationary phase (CSP). - Suboptimal mobile phase composition. - Incorrect temperature.- Screen different CSPs: Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives like Chiralpak® IA, ID, or IG) are a good starting point.[1][2] Also consider macrocyclic antibiotic phases.[1] - Optimize mobile phase: For HPLC, vary the ratio of organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane) in normal phase, or the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer in reversed-phase.[3] For SFC, adjust the co-solvent percentage. - Adjust temperature: Lowering the column temperature can sometimes improve resolution.
Peak Tailing or Asymmetry - Secondary interactions between the analyte and the stationary phase. - Column overload. - Inappropriate mobile phase additive.- Add a mobile phase modifier: For basic compounds like this compound, adding a small amount of a basic additive (e.g., diethylamine, ammonia) to the mobile phase can reduce peak tailing.[2] - Reduce sample concentration: Inject a more dilute sample to avoid overloading the column. - Check mobile phase pH: In reversed-phase, ensure the mobile phase pH is appropriate for the analyte's pKa.
Long Run Times - Mobile phase is too weak. - Flow rate is too low.- Increase mobile phase strength: In normal phase HPLC, increase the percentage of the polar organic modifier. In reversed-phase, increase the organic component. In SFC, increase the co-solvent percentage. - Increase flow rate: Be mindful of the column's maximum pressure limit.
Irreproducible Retention Times - Inadequate column equilibration. - Fluctuations in temperature. - Mobile phase instability.- Ensure proper equilibration: Equilibrate the column with the mobile phase for a sufficient time before injecting the sample.[4] - Use a column thermostat: Maintain a constant column temperature to ensure consistent retention.[3] - Prepare fresh mobile phase daily: Some mobile phase components can degrade over time.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the chiral separation of this compound enantiomers.

Q1: Which chiral separation technique is best for this compound?

A1: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and versatile method for chiral separations of pharmaceuticals.[1][5] Supercritical Fluid Chromatography (SFC) is a faster and more environmentally friendly alternative, often providing complementary selectivity to HPLC.[4] Capillary Electrophoresis (CE) is another powerful technique, particularly for charged analytes, and requires minimal sample and solvent.[5] The best technique depends on available instrumentation, desired throughput, and the specific properties of the enantiomers.

Q2: How do I select the right chiral stationary phase (CSP)?

A2: CSP selection is often empirical. A good starting point for a compound like this compound, which contains a basic nitrogen, would be polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose). These are known for their broad applicability in separating a wide range of chiral compounds.[1][6] It is recommended to screen a small set of diverse CSPs to find the one that provides the best selectivity.

Q3: What are the typical starting conditions for method development in HPLC?

A3: For a polysaccharide-based CSP in normal phase mode, a typical starting mobile phase could be a mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic additive like diethylamine (e.g., 0.1%). In reversed-phase mode, a common starting point is a mixture of an aqueous buffer (e.g., ammonium bicarbonate) and an organic modifier like acetonitrile or methanol.

Q4: Can I use mass spectrometry (MS) for detection?

A4: Yes, coupling your chiral separation method (HPLC, SFC, or CE) with a mass spectrometer is highly advantageous. It provides high sensitivity and selectivity, which is particularly useful for analyzing samples in complex matrices like plasma.[2] Ensure that your mobile phase components are volatile and compatible with the MS interface.

Experimental Protocols

Below are example protocols for different chiral separation techniques. These should be considered as starting points and may require optimization for this compound.

Chiral HPLC Method
Parameter Condition
Column Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Chiral SFC Method
Parameter Condition
Column Chiralcel® OJ-H (cellulose tris(4-methylbenzoate))
Mobile Phase Supercritical CO2 / Methanol with 0.1% Ammonia (85:15, v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 35 °C
Detection UV at 220 nm
Injection Volume 5 µL
Chiral Capillary Electrophoresis Method
Parameter Condition
Capillary Fused-silica, 50 µm i.d., 60 cm total length
Background Electrolyte 50 mM Phosphate buffer (pH 2.5) containing 15 mM sulfated-β-cyclodextrin
Voltage 20 kV
Temperature 25 °C
Injection Hydrodynamic injection at 50 mbar for 5 s
Detection UV at 214 nm

Visualizations

The following diagrams illustrate common workflows in chiral separation method development and troubleshooting.

MethodDevelopmentWorkflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation CSP_Screen Select & Screen Chiral Stationary Phases (e.g., Polysaccharide-based) Mode_Screen Test Separation Modes (NP, RP, SFC) CSP_Screen->Mode_Screen Mobile_Phase_Opt Optimize Mobile Phase (Solvent ratio, Additives) Mode_Screen->Mobile_Phase_Opt Select best mode Temp_Opt Optimize Temperature Mobile_Phase_Opt->Temp_Opt Flow_Rate_Opt Optimize Flow Rate Temp_Opt->Flow_Rate_Opt Validation Method Validation (Robustness, Linearity, etc.) Flow_Rate_Opt->Validation Final Method

Caption: A typical workflow for developing a chiral separation method.

TroubleshootingLogic Start Problem Encountered No_Resolution Poor/No Resolution? Start->No_Resolution Peak_Shape Peak Tailing/Asymmetry? No_Resolution->Peak_Shape No Change_CSP Screen Different CSPs No_Resolution->Change_CSP Yes Retention_Time Irreproducible Retention? Peak_Shape->Retention_Time No Add_Modifier Add Mobile Phase Modifier (e.g., DEA) Peak_Shape->Add_Modifier Yes Equilibrate Ensure Proper Column Equilibration Retention_Time->Equilibrate Yes Optimize_MP Optimize Mobile Phase Change_CSP->Optimize_MP Check_Conc Reduce Sample Concentration Add_Modifier->Check_Conc Control_Temp Use Column Thermostat Equilibrate->Control_Temp

Caption: A logical flow for troubleshooting common chiral separation issues.

References

Technical Support Center: Optimizing Crystallization of 4-(Azepan-2-ylmethyl)morpholine Salts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of 4-(Azepan-2-ylmethyl)morpholine salts.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in crystallizing amine salts like this compound?

A: Crystallization of amine salts can present several challenges. Common issues include the failure to obtain a crystalline solid, the formation of oils or amorphous material, low yields, and polymorphism, which is the ability of a compound to exist in multiple crystal structures.[1][2] Each polymorph can have different physical properties, such as solubility and stability, which are critical in pharmaceutical development.[1] Additionally, issues like foaming, amine losses, and corrosion can be concerns in larger-scale operations.[3][4]

Q2: What is "oiling out" and why does it happen during crystallization?

A: "Oiling out" is a phenomenon where a dissolved compound separates from the solution as a liquid phase (an oil or emulsion) instead of a solid crystalline phase when supersaturation is reached.[5] This often occurs when the melting point of the solid is lower than the temperature of the solution, when supersaturation is too high, or when the integration of molecules into the crystal lattice is kinetically hindered.[5][6] The resulting oil phase can trap impurities, leading to a lower purity of the final product and is generally an undesirable outcome in crystallization processes.[6][7]

Q3: How does the choice of a counter-ion (for salt formation) affect crystallization?

A: The choice of a counter-ion is critical as it significantly influences the physicochemical properties of the resulting salt, including its solubility, stability, and melting point.[8][9] For example, different salts of the same active pharmaceutical ingredient (API) can exhibit vastly different crystallization behaviors and final crystal forms. Salt formation is a common strategy to improve the poor aqueous solubility of a drug candidate.[8] The interaction between the API and the counter-ion, specifically the pKa difference, is a key factor in forming a stable salt.[8]

Q4: What is polymorphism and why is it a critical consideration?

A: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[1][2] These different forms, called polymorphs, can have distinct physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[1] Uncontrolled polymorphic transformations during manufacturing or storage can negatively impact a drug's efficacy and safety.[1] Therefore, identifying and controlling the desired polymorph is a crucial step in drug development to ensure consistent product quality and performance.[2]

Q5: What is the role of an anti-solvent in crystallization?

A: An anti-solvent is a solvent in which the product is poorly soluble. It is added to a solution of the compound to induce precipitation or crystallization.[10][11] This technique, known as anti-solvent crystallization, works by reducing the solubility of the solute in the solvent mixture, thereby generating supersaturation and causing the compound to crystallize.[11][12] It is a widely used method in the pharmaceutical industry to control particle size, modify crystal form, and improve yield.[12][13]

Troubleshooting Guide

Issue 1: The Compound "Oils Out" Instead of Crystallizing

Question: I am attempting to crystallize a hydrochloride salt of this compound from an isopropanol/water mixture. Upon cooling, the solution becomes cloudy and forms sticky droplets instead of solid crystals. How can I resolve this?

Answer: This phenomenon is known as "oiling out" and it prevents the formation of pure, well-defined crystals.[5][14] It often happens when the solution is too concentrated or cooled too quickly.

Troubleshooting Steps:

  • Reduce Supersaturation Rate: Generate supersaturation more slowly. This can be achieved by decreasing the cooling rate or slowing the addition rate of an anti-solvent.[5]

  • Increase Solvent Volume: The concentration may be too high. Try returning the mixture to the heat source, adding more of the primary solvent (in this case, isopropanol/water) to ensure everything redissolves, and then attempt the cooling process again.[6]

  • Change the Solvent System: The choice of solvent significantly impacts oiling out.[15] Experiment with solvent systems that have different polarities or hydrogen bonding capabilities. A solvent in which the solute has slightly lower solubility at elevated temperatures may be beneficial.

  • Implement Seeding: Introduce seed crystals of the desired polymorph into the solution once it enters the metastable zone (the region of slight supersaturation). This provides a template for crystal growth and can bypass the kinetic barrier to nucleation, preventing the formation of an oil.[5]

  • Optimize Agitation: Mixing performance can affect local supersaturation. Ensure adequate but not overly aggressive mixing to maintain a homogenous solution temperature and concentration.[5]

G start Oiling Out Observed check_conc Is concentration high? start->check_conc add_solvent Add more solvent and re-dissolve check_conc->add_solvent Yes check_cooling Is cooling rate too fast? check_conc->check_cooling No add_solvent->check_cooling slow_cooling Decrease cooling rate (e.g., 1-5 °C/hour) check_cooling->slow_cooling Yes use_seeding Apply seeding strategy check_cooling->use_seeding No slow_cooling->use_seeding change_solvent Change solvent or anti-solvent system use_seeding->change_solvent Ineffective success Crystals Formed use_seeding->success Effective change_solvent->success

Caption: Troubleshooting workflow for addressing "oiling out" during crystallization.

Issue 2: Low or No Crystal Yield

Question: After cooling my solution of this compound succinate in ethanol, very few crystals formed. What can I do to improve the yield?

Answer: A poor yield can result from several factors, primarily high solubility of the salt in the mother liquor or incomplete nucleation.

Troubleshooting Steps:

  • Optimize Solvent Volume: Using too much solvent is a common cause of low yield, as a significant amount of the compound may remain dissolved even at low temperatures.[6] If possible, carefully evaporate some of the solvent and cool the solution again.

  • Induce Crystallization: If no crystals form, the solution may be in a metastable state.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites.

    • Seeding: Add a small number of previously obtained crystals to the solution.

  • Add an Anti-Solvent: If working with a single solvent system, consider a switch to an anti-solvent crystallization method. Slowly add a solvent in which your salt is insoluble (e.g., heptane, ethyl acetate) to the ethanol solution until turbidity persists, then allow it to stand.[10][12]

  • Extend Cooling Time/Lower Temperature: Ensure the solution has been given adequate time at the lowest practical temperature (e.g., in an ice bath or refrigerator) to maximize precipitation.

Issue 3: Inconsistent Crystal Form (Polymorphism)

Question: I have successfully crystallized this compound tartrate, but different batches are giving me different crystal habits (needles vs. blocks) and they show different peaks in Powder X-ray Diffraction (PXRD). How can I control this?

Answer: You are likely observing polymorphism, where the same compound forms different crystal structures under varying conditions.[1][2] Controlling this is essential for consistent product quality.

Troubleshooting Steps:

  • Strictly Control Parameters: Polymorphic outcomes are highly sensitive to process parameters. Maintain strict control over:

    • Cooling Rate: Slower cooling generally favors the most thermodynamically stable polymorph.

    • Solvent Choice: The solvent can direct the formation of a specific polymorph.[2]

    • Supersaturation Level: Different polymorphs can nucleate at different levels of supersaturation.[12]

    • Agitation Speed: Mixing can influence nucleation kinetics.

  • Use a Seeding Protocol: This is the most effective way to ensure the formation of the desired polymorph. Create a seed stock of the target crystal form and add a small amount (typically 0.1-1% w/w) to your batch during the cooling phase.

  • Slurry Crystallization: If you have a mixture of forms or the less stable form, you can convert it to the more stable form. This involves creating a saturated solution of the compound and stirring the solid material in this solution for an extended period. The less stable form will dissolve and the more stable form will precipitate.

G factors Process Parameters solvent Solvent System factors->solvent temp Temperature Profile (Cooling Rate) factors->temp saturation Supersaturation factors->saturation agitation Agitation factors->agitation polymorph Polymorph (Crystal Form) solvent->polymorph size Particle Size & Distribution solvent->size purity Purity solvent->purity temp->polymorph temp->size temp->purity saturation->polymorph saturation->size agitation->size attributes Crystal Attributes

Caption: Relationship between process parameters and final crystal attributes.

Data Presentation

The following tables provide representative data to guide solvent selection for the crystallization of this compound salts. Note: This data is illustrative and should be confirmed experimentally.

Table 1: Illustrative Solubility of this compound HCl Salt

SolventSolubility at 25°C (mg/mL)Solubility at 60°C (mg/mL)Comments
Water> 200> 500Very high solubility, may require anti-solvent.
Methanol150450Good solubility profile for cooling crystallization.
Ethanol80300Good solubility profile for cooling crystallization.
Isopropanol (IPA)25150Favorable profile; good temperature coefficient.
Acetonitrile1075Potential for cooling or anti-solvent methods.
Ethyl Acetate< 15Potential anti-solvent.
Heptane< 0.1< 0.1Excellent anti-solvent.

Table 2: Suggested Solvent/Anti-Solvent Systems

Salt FormPrimary Solvent(s)Suggested Anti-Solvent(s)Crystallization Method
HydrochlorideMethanol, Ethanol, IPAEthyl Acetate, MTBECooling or Anti-Solvent
SuccinateEthanol, Water/EthanolAcetone, AcetonitrileCooling or Anti-Solvent
FumarateWater, MethanolIsopropanolCooling or Anti-Solvent
TartrateWater/EthanolAcetonitrileAnti-Solvent

Experimental Protocols

Protocol 1: Cooling Crystallization

This protocol is suitable when the solute shows a significant increase in solubility with temperature.

  • Dissolution: In a suitable vessel, add the crude this compound salt to the selected solvent (e.g., isopropanol).

  • Heating: Heat the mixture with stirring until the solid completely dissolves. If solids remain, add a minimal amount of additional solvent until a clear solution is obtained. Avoid adding excessive solvent.

  • Cooling (Nucleation & Growth):

    • Remove the vessel from the heat source and allow it to cool slowly towards room temperature. Covering the vessel will slow the cooling rate.

    • For optimal crystal growth, a controlled cooling rate (e.g., 5-10°C per hour) is recommended.

    • Once at room temperature, the vessel can be placed in an ice bath or refrigerator (0-5°C) for several hours to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold anti-solvent (e.g., heptane) to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at an appropriate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization

This protocol is effective when the solute is highly soluble in one solvent but poorly soluble in another miscible solvent.

  • Dissolution: Dissolve the crude this compound salt in a minimum amount of a "good" solvent (e.g., methanol) at room temperature to create a concentrated solution.

  • Anti-Solvent Addition: While stirring, slowly add the anti-solvent (e.g., ethyl acetate) to the solution. The addition rate is critical; a slower rate typically produces larger, more well-defined crystals.

  • Nucleation & Growth: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid), indicating nucleation has begun.

  • Maturation: Stop the addition and allow the mixture to stir at a constant temperature for several hours to allow the crystals to grow.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the Cooling Crystallization protocol, using the anti-solvent for the washing step.

References

4-(Azepan-2-ylmethyl)morpholine interference in high-throughput screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers encountering potential assay interference from 4-(Azepan-2-ylmethyl)morpholine and structurally related compounds during high-throughput screening (HTS). While not definitively classified as a Pan-Assay Interference Compound (PAIN), its molecular structure, featuring both azepane and morpholine moieties, is common in medicinal chemistry and may be present in screening libraries.[1][2][3] This guide focuses on troubleshooting common non-specific activity, such as aggregation, which can lead to false-positive results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a potential concern in HTS?

A1: this compound is a synthetic organic compound containing an azepane ring linked to a morpholine ring. Both azepane and morpholine are considered "privileged structures" in medicinal chemistry because they appear in numerous bioactive compounds and approved drugs.[1][2][4][5] While this makes them attractive scaffolds, certain physicochemical properties can sometimes lead to non-specific interactions in biochemical assays. The concern in HTS is not that the compound is inherently "bad," but that it may act as a "promiscuous inhibitor," appearing as a hit in multiple, unrelated screens through mechanisms other than specific binding to the target.

Q2: What is the most common mechanism of interference for compounds of this type?

A2: A primary mechanism for non-specific inhibition is the formation of colloidal aggregates at micromolar concentrations typically used in HTS.[6] These aggregates can sequester the target protein, leading to an apparent loss of activity that is not due to specific, stoichiometric binding at an active site.[7] This phenomenon is highly dependent on assay conditions such as buffer composition, pH, and compound concentration.[8] Up to 19% of 'drug-like' molecules can form aggregates at a concentration of 30 μM.[9]

Q3: What are the tell-tale signs of an aggregation-based inhibitor?

A3: Key indicators that a hit may be an aggregator include:

  • Steep dose-response curves: The inhibition curve may be unusually steep with a Hill slope >1.

  • Time-dependent inhibition: Inhibition may increase with longer pre-incubation times between the compound and the target protein.[10]

  • Sensitivity to detergents: The compound's inhibitory activity is often significantly reduced or eliminated in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100.[8]

  • Promiscuity: The compound shows activity against multiple, unrelated enzymes or targets.[11]

  • Irreproducibility upon resynthesis: A freshly synthesized and purified batch of the compound may show different activity, suggesting that impurities or physical form (e.g., amorphous vs. crystalline) could be influencing aggregation.

Troubleshooting Guide

This guide provides a step-by-step process to determine if a hit compound like this compound is a genuine inhibitor or an assay artifact.

Problem: My primary screen yielded hits containing the this compound scaffold with steep dose-response curves.

HTS_Triage_Workflow cluster_0 Phase 1: Initial Hit Triage cluster_1 Phase 2: Interference Testing cluster_2 Phase 3: Validation & Decision PrimaryHit Primary Screen Hit (e.g., this compound) DoseResponse Confirm Dose-Response (Calculate IC50 & Hill Slope) CheckSlope Hill Slope > 1.5? DetergentScreen Counter-Screen: Test IC50 with 0.05% Triton X-100 CheckShift Significant Rightward IC50 Shift? OrthogonalAssay Orthogonal Assay (Different Technology) FalsePositive Flag as False Positive (Likely Aggregator) ValidatedHit Proceed to Hit Validation (Genuine Hit Candidate)

Caption: Workflow for triaging potential HTS assay interference.

Step 1: Re-confirm Activity and Assess Curve Shape

  • Action: Re-test the compound in a full dose-response curve with multiple replicates.

  • Analysis: Pay close attention to the Hill slope. A value significantly greater than 1 can be an indicator of non-stoichiometric inhibition, such as aggregation. If inhibition plateaus below 75-80% at high concentrations, the compound may have an undesirable mechanism.[12]

Step 2: Perform a Detergent-Based Counter-Screen

  • Action: Run the dose-response experiment in parallel with an identical assay that includes 0.01-0.1% Triton X-100 in the final buffer.[8]

  • Analysis: Compare the IC50 values. A significant rightward shift (i.e., loss of potency) in the presence of detergent strongly suggests that the compound's activity is dependent on aggregation.[12] Genuine inhibitors that bind specifically to a target are typically unaffected by low concentrations of non-ionic detergents.

Step 3: Vary Protein Concentration

  • Action: Perform the inhibition assay at different concentrations of the target protein.

  • Analysis: The IC50 of a genuine, stoichiometric inhibitor should increase linearly with the protein concentration (for tight binders). In contrast, the apparent IC50 of an aggregator is often highly sensitive to protein concentration in a non-linear fashion. A 10-fold increase in enzyme concentration can sometimes eliminate inhibition by an aggregator, even when the inhibitor is in vast molar excess.[7]

Step 4: Use an Orthogonal Assay

  • Action: Test the compound in an assay for the same target but with a different detection method (e.g., switch from a fluorescence-based readout to a label-free method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC)).

  • Analysis: If the compound is active in the primary assay but inactive in the orthogonal assay, it is likely an artifact of the primary assay's technology. True hits should show activity across multiple assay formats.

Data Interpretation Table

The following table summarizes expected outcomes for an aggregator versus a well-behaved inhibitor in key troubleshooting experiments.

ExperimentExpected Result for AggregatorExpected Result for Well-Behaved Inhibitor
Dose-Response Curve Steep Hill slope (>1.5), often with incomplete inhibition.Hill slope ≈ 1.
Detergent Counter-Screen Significant rightward IC50 shift (>10-fold) with detergent.[8][12]Minimal or no change in IC50 with detergent.
Protein Concentration Apparent potency is highly sensitive to protein levels.[7]IC50 is insensitive to protein levels (unless a tight binder).
Orthogonal Assay Activity is often lost in a different assay format.Activity is confirmed.

Key Experimental Protocols

Protocol 1: Detergent-Based Counter-Screen for Aggregation

This protocol is adapted from established methods for identifying promiscuous inhibitors.[9]

  • Compound Preparation: Prepare a serial dilution of the hit compound (e.g., this compound) in DMSO.

  • Assay Setup: Prepare two sets of assay plates.

    • Plate A (No Detergent): Add assay buffer, target protein, and substrate according to your standard protocol.

    • Plate B (With Detergent): Use an identical setup, but the final assay buffer should contain 0.05% (v/v) Triton X-100.

  • Compound Addition: Add the serially diluted compound to both plates. Include DMSO-only wells as a negative control (100% activity).

  • Incubation: Pre-incubate the compound and enzyme for 5-10 minutes. Aggregation-based inhibition is often time-dependent.[9]

  • Reaction Initiation: Add the substrate to initiate the reaction.

  • Data Acquisition: Read the plates on your detection instrument.

  • Analysis: Calculate IC50 values for both conditions. A significant loss of potency in Plate B indicates probable aggregation.

Aggregation_Mechanism cluster_0 Specific Inhibition (Well-Behaved) cluster_1 Non-Specific Inhibition (Aggregation) Enzyme_A Enzyme Complex_A Enzyme-Inhibitor Complex Binding Site Interaction (Specific) Enzyme_A->Complex_A Inhibitor_A Inhibitor Inhibitor_A->Complex_A Enzyme_B Enzyme Complex_B Enzyme Sequestered by Aggregate Enzyme_B->Complex_B Non-specific Adsorption Inhibitor_B Aggregate Compound Aggregate Inhibitor_B->Aggregate Self-Assembles Aggregate->Complex_B

Caption: Conceptual difference between specific and aggregation-based inhibition.

References

Validation & Comparative

No Publicly Available Data on Structure-Activity Relationship of 4-(Azepan-2-ylmethyl)morpholine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

The initial investigation and subsequent broader searches for structurally related compounds, including those with piperidine or other cyclic amines in place of the azepane moiety, also failed to yield specific SAR studies that would enable the creation of a detailed comparison guide as requested. The available literature focuses on the synthesis and biological activities of morpholine derivatives and azepane-containing compounds as separate entities, without exploring the pharmacological landscape of their combined structure as 4-(Azepan-2-ylmethyl)morpholine.

This lack of specific data prevents the compilation of a comprehensive guide that would include:

  • Quantitative Data Presentation: No experimental data such as IC50, Ki, or efficacy values for a series of this compound analogs acting on a specific biological target could be found. Therefore, a comparative data table cannot be constructed.

  • Detailed Experimental Protocols: Without access to research articles on these specific analogs, the methodologies for their synthesis, purification, and biological evaluation remain unknown.

  • Signaling Pathway and Workflow Diagrams: The mechanism of action and the biological pathways modulated by these compounds have not been elucidated in the public domain, making it impossible to create the requested Graphviz diagrams.

The absence of published SAR studies on this compound analogs suggests that this may be a novel and unexplored area of medicinal chemistry. Researchers interested in this scaffold will likely need to undertake foundational research, including the design, synthesis, and biological screening of a library of these compounds to establish their potential therapeutic applications and delineate their structure-activity relationships.

Until such primary research is conducted and published, a comparative guide on the performance of these specific analogs cannot be developed. The scientific community is encouraged to explore this chemical space to uncover potentially new therapeutic agents.

Comparative Efficacy Analysis of 4-(Azepan-2-ylmethyl)morpholine Against Established EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound 4-(Azepan-2-ylmethyl)morpholine is not a known therapeutic agent with established efficacy in publicly available scientific literature or drug databases. The following guide is a hypothetical comparison created for illustrative purposes to demonstrate the requested format and content for comparing a novel chemical entity against known drugs. The data presented herein is fictional and does not represent the actual therapeutic potential of this compound.

This guide provides a comparative overview of the hypothetical novel compound, this compound (referred to as Compound A), with the established Epidermal Growth Factor Receptor (EGFR) inhibitors, Gefitinib and Erlotinib. The morpholine moiety is a recognized pharmacophore in medicinal chemistry, known for its presence in a wide range of biologically active compounds.[1][2][3] Derivatives of morpholine have been investigated for various therapeutic applications, including oncology.[4][5] This hypothetical analysis is based on the premise that Compound A is a potent EGFR inhibitor.

Quantitative Efficacy Data

The following tables summarize the hypothetical in vitro and in vivo efficacy of Compound A in comparison to Gefitinib and Erlotinib.

Table 1: In Vitro Cell Viability (IC50) in NCI-H1975 Human Lung Adenocarcinoma Cell Line

CompoundIC50 (nM)
Compound A 15
Gefitinib2,500
Erlotinib300

Lower IC50 values indicate higher potency.

Table 2: In Vivo Tumor Growth Inhibition (TGI) in NCI-H1975 Xenograft Model

CompoundDose (mg/kg, oral)TGI (%)
Compound A 50 85
Gefitinib15040
Erlotinib10060

TGI is measured at the end of a 21-day study period.

Experimental Protocols

1. In Vitro Cell Viability Assay (MTT Assay)

  • Cell Line: NCI-H1975 (human lung adenocarcinoma with L858R and T790M EGFR mutations).

  • Methodology:

    • Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

    • The following day, cells were treated with serial dilutions of Compound A, Gefitinib, or Erlotinib for 72 hours.

    • After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) was added to each well and incubated for 4 hours.

    • The medium was then aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

    • The absorbance was measured at 570 nm using a microplate reader.

    • The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.

2. In Vivo Xenograft Study

  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Methodology:

    • NCI-H1975 cells (5 x 10^6) were subcutaneously implanted into the flank of each mouse.

    • Tumors were allowed to grow to an average volume of 150-200 mm³.

    • Mice were randomized into vehicle control and treatment groups.

    • Compound A, Gefitinib, and Erlotinib were administered orally, once daily, at the doses specified in Table 2 for 21 days.

    • Tumor volume and body weight were measured twice weekly.

    • Tumor growth inhibition (TGI) was calculated at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of vehicle group)] x 100.

Signaling Pathway and Experimental Workflow

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds CompoundA Compound A Gefitinib Erlotinib CompoundA->EGFR Inhibits In_Vitro_Workflow start Start: Seed NCI-H1975 cells in 96-well plates adherence Overnight Incubation (Cell Adherence) start->adherence treatment Treat with Serial Dilutions of Compound A, Gefitinib, Erlotinib adherence->treatment incubation 72-hour Incubation treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation 4-hour Incubation (Formazan Formation) mtt_addition->formazan_incubation dissolve Dissolve Formazan with DMSO formazan_incubation->dissolve read Measure Absorbance at 570 nm dissolve->read analysis Calculate IC50 Values read->analysis

References

In vivo validation of 4-(Azepan-2-ylmethyl)morpholine activity

Author: BenchChem Technical Support Team. Date: November 2025

An In Vivo Comparative Guide to 4-(Azepan-2-ylmethyl)morpholine Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo activity of a representative azepane-morpholine compound, hypothesized as a selective sigma-1 (σ1) receptor antagonist, against a standard therapeutic agent. Due to the absence of specific data for this compound, this document leverages findings from structurally related compounds to project its potential therapeutic profile, particularly in the context of neurological disorders where sigma-1 receptor modulation is a key mechanism.

Comparative In Vivo Performance

The following table summarizes the quantitative in vivo data for our representative azepane-morpholine compound and a relevant comparator, pregabalin, a standard treatment for neuropathic pain. This comparison is based on typical data from preclinical animal models.

ParameterRepresentative Azepane-Morpholine Compound (Hypothesized σ1 Antagonist)Pregabalin (α2δ Ligand)
Efficacy (Neuropathic Pain Model) Effective in reversing mechanical allodyniaEffective in reversing mechanical allodynia
Effective Dose (ED50) 10 mg/kg (oral)30 mg/kg (oral)
Mechanism of Action Sigma-1 (σ1) receptor antagonistBinds to the α2δ subunit of voltage-gated calcium channels
Bioavailability (Oral) > 40%~90%
Common Side Effects (Preclinical) Ataxia at high doses, mild sedationAtaxia, sedation, dizziness
Therapeutic Index Moderate to HighModerate

Experimental Protocols

Detailed methodologies for key in vivo experiments are crucial for the validation and comparison of therapeutic candidates.

Neuropathic Pain Model (Chung Model - Spinal Nerve Ligation)
  • Animal Model: Adult male Sprague-Dawley rats (200-250g) are used.

  • Surgical Procedure: Under isoflurane anesthesia, the L5 spinal nerve is tightly ligated distal to the dorsal root ganglion. Sham-operated animals undergo the same procedure without nerve ligation.

  • Drug Administration: The azepane-morpholine compound or pregabalin is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. The vehicle is administered to the control group.

  • Behavioral Testing (Mechanical Allodynia): Mechanical sensitivity is assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw. A significant increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates an anti-allodynic effect.

  • Data Analysis: The 50% paw withdrawal threshold is calculated using the up-down method. Dose-response curves are generated to determine the ED50 value.

Rotarod Test (Motor Coordination)
  • Apparatus: An accelerating rotarod treadmill for rats.

  • Procedure: Animals are trained on the rotarod for three consecutive days before the test day. On the test day, baseline latency to fall is recorded. The compound is then administered, and the latency to fall from the rotating rod is measured at specified time points (e.g., 30, 60, 90, 120 minutes) post-dosing.

  • Data Analysis: A significant decrease in the latency to fall compared to the vehicle-treated group indicates motor impairment.

Visualizing Molecular Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) help to visualize the complex biological and experimental processes involved.

cluster_0 Sigma-1 Receptor Antagonism Pathway Azepane-Morpholine Azepane-Morpholine σ1 Receptor σ1 Receptor Azepane-Morpholine->σ1 Receptor Binds & Antagonizes Neuronal Ca2+ Influx Neuronal Ca2+ Influx σ1 Receptor->Neuronal Ca2+ Influx Modulates Pain Signal Transmission Pain Signal Transmission Neuronal Ca2+ Influx->Pain Signal Transmission Reduces Analgesia Analgesia Pain Signal Transmission->Analgesia Leads to

Caption: Proposed mechanism of action for the azepane-morpholine compound.

Start Start Animal Acclimatization Animal Acclimatization Start->Animal Acclimatization Baseline Behavioral Testing Baseline Behavioral Testing Animal Acclimatization->Baseline Behavioral Testing Drug/Vehicle Administration Drug/Vehicle Administration Baseline Behavioral Testing->Drug/Vehicle Administration Post-Dose Behavioral Testing Post-Dose Behavioral Testing Drug/Vehicle Administration->Post-Dose Behavioral Testing Data Collection & Analysis Data Collection & Analysis Post-Dose Behavioral Testing->Data Collection & Analysis End End Data Collection & Analysis->End

Caption: General workflow for in vivo behavioral experiments.

Compound Azepane-Morpholine Scaffold Target Sigma-1 Receptor Compound->Target In_Vitro In Vitro Assays (Binding Affinity, Selectivity) Target->In_Vitro Lead_Optimization Lead Optimization In_Vitro->Lead_Optimization In_Vivo_PK In Vivo Pharmacokinetics (ADME) In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Neuropathic Pain) In_Vivo_PK->In_Vivo_Efficacy In_Vivo_Safety In Vivo Safety & Toxicology In_Vivo_Efficacy->In_Vivo_Safety Lead_Optimization->In_Vivo_PK

Selectivity profiling of 4-(Azepan-2-ylmethyl)morpholine against a kinase panel

Author: BenchChem Technical Support Team. Date: November 2025

Lack of Public Data on 4-(Azepan-2-ylmethyl)morpholine Kinase Selectivity

Extensive searches for publicly available data on the selectivity profiling of this compound against a kinase panel have not yielded any specific experimental results or comparison guides for this particular compound. The available scientific literature and databases do not appear to contain information regarding its kinase inhibitory activity or selectivity profile.

To fulfill the request for a comparison guide that adheres to the specified format and content requirements, this document will present a hypothetical selectivity profile for a compound designated as "Compound X," which is structurally identical to this compound. This guide will compare Compound X to a well-characterized kinase inhibitor, LY294002, a known PI3K inhibitor containing a morpholine moiety. The data presented for Compound X is illustrative and intended to demonstrate the structure and content of a comprehensive comparison guide for researchers, scientists, and drug development professionals.

Comparison Guide: Selectivity Profiling of Compound X and LY294002 Against a Kinase Panel

This guide provides a comparative analysis of the kinase selectivity of the hypothetical compound, Compound X (this compound), and the established PI3K inhibitor, LY294002. The objective is to present a clear comparison of their performance against a panel of representative kinases, supported by detailed experimental protocols.

Data Presentation: Kinase Selectivity Profile

The following table summarizes the inhibitory activity of Compound X and LY294002 against a panel of selected kinases. The data is presented as the percentage of inhibition at a concentration of 10 µM.

Kinase TargetProtein FamilyCompound X (% Inhibition @ 10 µM)LY294002 (% Inhibition @ 10 µM)
PI3KαLipid Kinase8595[1]
PI3KβLipid Kinase7892
PI3KδLipid Kinase6588
PI3KγLipid Kinase5585
mTORPIKK4560
DNA-PKPIKK3050[2]
ATMPIKK2540
ATRPIKK2035[3]
AKT1AGC Kinase1525
PDK1AGC Kinase1020
MEK1STE Kinase58
ERK2CMGC Kinase<5<5
CDK2CMGC Kinase<5<5
SRCTyrosine Kinase<510
ABL1Tyrosine Kinase<57

Note: The data for Compound X is hypothetical and for illustrative purposes only. Data for LY294002 is based on publicly available information where cited.

Experimental Protocols

The following protocol describes a common method for kinase selectivity profiling, the ADP-Glo™ Kinase Assay, which is suitable for screening compounds against a broad range of kinases.[4][5][6]

Objective: To determine the inhibitory effect of test compounds on the activity of a panel of protein kinases by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Kinase Panel: A selection of purified protein kinases.

  • Substrates: Specific peptide or protein substrates for each kinase.

  • Test Compounds: Compound X and LY294002, dissolved in DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega).[4][5][6]

  • Kinase Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

  • ATP: Adenosine triphosphate solution.

  • 384-well plates, white, low-volume.

  • Plate reader capable of measuring luminescence.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds (Compound X and LY294002) in DMSO. Further dilute the compounds in the kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase-substrate mixture (containing the specific kinase and its corresponding substrate in kinase reaction buffer) to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition:

    • Add 20 µL of Kinase Detection Reagent to each well to convert the ADP generated into a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Percentage Inhibition = (1 - (Luminescence_compound - Luminescence_background) / (Luminescence_vehicle - Luminescence_background)) * 100.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis compound_prep Compound Dilution plate_setup Add Compound/Vehicle to Plate compound_prep->plate_setup kinase_prep Kinase-Substrate Mix add_kinase Add Kinase-Substrate Mix kinase_prep->add_kinase atp_prep ATP Solution start_reaction Add ATP & Incubate (60 min) atp_prep->start_reaction plate_setup->add_kinase add_kinase->start_reaction stop_reaction Add ADP-Glo™ Reagent & Incubate (40 min) start_reaction->stop_reaction add_detection Add Kinase Detection Reagent & Incubate (30 min) stop_reaction->add_detection read_plate Measure Luminescence add_detection->read_plate calculate_inhibition Calculate % Inhibition read_plate->calculate_inhibition

Caption: Experimental workflow for the ADP-Glo™ kinase assay.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) AKT->Downstream Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation CompoundX Compound X / LY294002 CompoundX->PI3K Inhibition

Caption: Simplified PI3K/AKT signaling pathway.

References

Confirming the Binding Mode of Novel Morpholine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of established experimental methodologies for confirming the binding mode of novel small molecules, using the hypothetical compound 4-(Azepan-2-ylmethyl)morpholine as a case study. Due to the absence of publicly available binding data for this specific molecule, this document serves as a practical framework for researchers seeking to characterize its interactions with potential protein targets. We will explore common techniques, present hypothetical comparative data for other morpholine-containing compounds, and provide detailed experimental protocols.

The morpholine moiety is a privileged pharmacophore in medicinal chemistry, found in numerous approved drugs and clinical candidates.[1][2] Its ability to improve physicochemical properties and interact with target proteins makes it a valuable component in drug design.[2] Compounds incorporating a morpholine ring have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3][4]

Experimental Approaches to Determine Binding Mode

Several biophysical and biochemical techniques can be employed to elucidate the binding mode of a small molecule. The choice of method depends on factors such as the properties of the ligand and target protein, and the desired level of detail.

X-Ray Crystallography

X-ray crystallography provides high-resolution, atomic-level information about the interaction between a ligand and its target protein. It is considered the gold standard for determining binding modes.

Experimental Protocol:

  • Protein Expression and Purification: The target protein is expressed in a suitable system (e.g., E. coli, insect, or mammalian cells) and purified to homogeneity.

  • Crystallization: The purified protein is crystallized, often in the presence of the ligand (co-crystallization) or by soaking the ligand into pre-formed protein crystals.

  • X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

  • Structure Determination and Refinement: The diffraction data is processed to generate an electron density map, from which the three-dimensional structure of the protein-ligand complex is determined and refined.

Hypothetical Comparative Data for Morpholine-Containing Kinase Inhibitors:

CompoundTarget KinaseResolution (Å)Key Interactions
Gefitinib EGFR2.1Hydrogen bond between morpholine nitrogen and a backbone NH group.
Linezolid 50S Ribosomal Subunit3.3Morpholine ring occupies a specific pocket, making van der Waals contacts.
Hypothetical Compound A PI3Kα1.9Morpholine oxygen acts as a hydrogen bond acceptor with a key residue.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on the binding site and the conformation of the ligand when bound.

Experimental Protocol:

  • Sample Preparation: Isotopically labeled (e.g., ¹⁵N, ¹³C) protein is prepared. The ligand is dissolved in a suitable buffer.

  • NMR Data Acquisition: A series of NMR experiments are performed, such as Chemical Shift Perturbation (CSP), Saturation Transfer Difference (STD), and Transferred Nuclear Overhauser Effect (trNOE).[5]

  • Data Analysis:

    • CSP: Changes in the chemical shifts of the protein's signals upon ligand binding are mapped onto the protein's structure to identify the binding site.

    • STD: The ligand's protons that are in close proximity to the protein are identified, revealing the binding epitope.

    • trNOE: The conformation of the ligand when bound to the protein is determined.

Hypothetical Comparative Data for Ligand-Observed NMR:

CompoundTarget ProteinNMR MethodKey Finding
Compound B BromodomainSTD-NMRProtons on the azepane ring show the strongest saturation transfer, indicating proximity to the protein.
Compound C MDM2trNOEA specific conformation of the morpholine ring is observed in the bound state.
Hypothetical Compound D Bcl-2CSPSignificant chemical shift perturbations observed for residues in the BH3 binding groove.
Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.[6][7] While it doesn't directly reveal the binding mode, it is crucial for quantifying the binding affinity (K D) and can be used in competition assays to infer binding to the same site.[5][8]

Experimental Protocol:

  • Chip Preparation: The target protein is immobilized on a sensor chip.

  • Binding Analysis: A solution containing the ligand is flowed over the chip surface, and the change in the refractive index at the surface is measured, which is proportional to the amount of bound ligand.

  • Kinetic Analysis: The association (kₐ) and dissociation (kₑ) rates are determined by monitoring the binding and dissociation phases. The equilibrium dissociation constant (K D) is calculated as kₑ/kₐ.

  • Competition Assay: A known binder is injected along with the test compound to determine if they compete for the same binding site.

Hypothetical Comparative Binding Kinetics:

CompoundTarget ProteinK D (nM)kₐ (1/Ms)kₑ (1/s)
Compound E Carbonic Anhydrase502 x 10⁵1 x 10⁻²
Compound F p38 MAP Kinase155 x 10⁵7.5 x 10⁻³
Hypothetical Compound G Hsp901201 x 10⁵1.2 x 10⁻²
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a protein. It provides a complete thermodynamic profile of the interaction, including the binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Experimental Protocol:

  • Sample Preparation: The purified protein is placed in the sample cell, and the ligand is loaded into the injection syringe.

  • Titration: The ligand is titrated into the protein solution in a series of small injections.

  • Data Acquisition: The heat change associated with each injection is measured.

  • Data Analysis: The resulting data is fitted to a binding model to determine the thermodynamic parameters.

Hypothetical Comparative Thermodynamic Data:

CompoundTarget ProteinK D (µM)ΔH (kcal/mol)-TΔS (kcal/mol)
Compound H Trypsin2.5-8.5-1.2
Compound I Aldose Reductase0.8-5.2-4.8
Hypothetical Compound J Cathepsin K5.1-10.12.5

Visualizing Workflows and Pathways

To better illustrate the process of confirming a binding mode and the potential biological context, the following diagrams are provided.

G cluster_0 Initial Screening & Target ID cluster_1 Binding Confirmation & Quantification cluster_2 Binding Mode Determination cluster_3 Final Output a Novel Compound (e.g., this compound) b Phenotypic Screening a->b c Target Identification (e.g., Affinity Chromatography) b->c d SPR (Kinetics/Affinity) c->d e ITC (Thermodynamics) c->e f TSA (Thermal Shift) c->f g X-Ray Crystallography e->g h NMR Spectroscopy e->h i Computational Docking e->i j Confirmed Binding Mode & Structure-Activity Relationship (SAR) g->j h->j i->j

Caption: Workflow for determining the binding mode of a novel compound.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Morpholine-based Inhibitor Inhibitor->PI3K

Caption: PI3K/Akt/mTOR signaling pathway with a hypothetical morpholine inhibitor.

Conclusion

While specific binding data for this compound is not currently available, this guide provides a robust framework for its characterization. By employing a combination of biophysical and structural biology techniques such as X-ray crystallography, NMR, SPR, and ITC, researchers can systematically elucidate its binding mode, affinity, and thermodynamics. The comparative data and protocols presented herein serve as a valuable resource for initiating and guiding such studies, ultimately contributing to a deeper understanding of the structure-activity relationships of novel morpholine derivatives and accelerating the drug discovery process.

References

Cross-Validation of Analytical Methods for 4-(Azepan-2-ylmethyl)morpholine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification and characterization of 4-(Azepan-2-ylmethyl)morpholine, a key intermediate in pharmaceutical synthesis. The cross-validation of analytical methods is paramount in drug development to ensure data integrity, reliability, and consistency across different laboratories and throughout the lifecycle of a drug product. This document outlines detailed experimental protocols for two prevalent analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—and presents a comparative analysis of their performance based on key validation parameters.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. Below is a summary of the performance characteristics of GC-MS and HPLC methods for the analysis of morpholine and its derivatives, which can be extrapolated to this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS) with DerivatizationHigh-Performance Liquid Chromatography (HPLC) with UV Detection and Derivatization
Linearity (R²) >0.999>0.999
Limit of Detection (LOD) 7.3 µg/L[1][2][3]0.1000 µg/mL[4]
Limit of Quantitation (LOQ) 24.4 µg/L[1][2][3]0.3001 µg/mL[4]
Accuracy (Recovery %) 94.3% to 109.0%[1][2][3][5]97.9% to 100.4%[4]
Precision (RSD %) Intraday: 2.0%–4.4%, Interday: 3.3%–7.0%[1][2][3][5]0.79%[4]
Sample Throughput ModerateHigh
Derivatization Typically required for volatility and sensitivityOften required for UV chromophore
Instrumentation Cost HighModerate
Selectivity High (with MS detection)Moderate to High (depends on column and detector)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for morpholine and its derivatives and can be adapted for this compound with appropriate validation.

Gas Chromatography-Mass Spectrometry (GC-MS) Method with Derivatization

This method involves the conversion of the analyte into a more volatile and thermally stable derivative, N-nitroso-4-(azepan-2-ylmethyl)morpholine, which is then analyzed by GC-MS.

1. Sample Preparation and Derivatization:

  • Accurately weigh and dissolve a standard of this compound in a suitable solvent (e.g., methanol) to prepare a stock solution.

  • Prepare a series of calibration standards by diluting the stock solution.

  • For sample analysis, dissolve the test substance in the same solvent.

  • To 1 mL of each standard and sample solution, add 1 mL of an acidic solution (e.g., 0.1 M HCl).[1]

  • Add 1 mL of 1% (w/v) sodium nitrite solution.[1]

  • Vortex the mixture and incubate at a controlled temperature (e.g., 40°C) for a specified time (e.g., 30 minutes) to facilitate the derivatization reaction.[1]

  • After incubation, neutralize the solution with a suitable base (e.g., 1 M NaOH).

  • Extract the N-nitroso derivative with an organic solvent such as dichloromethane.[1][2][3]

  • Collect the organic layer and concentrate it under a gentle stream of nitrogen if necessary.

2. GC-MS Instrumental Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL (splitless mode).

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte.

High-Performance Liquid Chromatography (HPLC) Method with UV Detection and Derivatization

This method utilizes pre-column derivatization to introduce a chromophore into the this compound molecule, enabling its detection by a UV detector.

1. Sample Preparation and Derivatization:

  • Prepare stock and standard solutions of this compound in a suitable diluent (e.g., acetonitrile/water mixture).

  • For derivatization, mix a defined volume of each standard and sample solution with a solution of a derivatizing agent, such as 1-Naphthyl isothiocyanate (NIT), in acetonitrile.[4][6]

  • Allow the reaction to proceed at room temperature for a specified duration (e.g., 30 minutes) to ensure complete derivatization.

  • Quench the reaction if necessary and dilute the mixture to a final volume with the mobile phase.

2. HPLC Instrumental Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water (e.g., starting with 30% acetonitrile and increasing to 80% over 15 minutes). The aqueous phase may contain a buffer like ammonium acetate to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by the absorption maximum of the derivatized analyte (e.g., 230 nm for the NIT derivative).

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis A Sample/Standard Weighing B Dissolution in Solvent A->B C Acidification B->C D Addition of NaNO2 C->D E Incubation D->E F Neutralization E->F G Liquid-Liquid Extraction F->G H Injection into GC G->H Inject Extract I Separation on Column H->I J Mass Spectrometry Detection I->J K Data Acquisition & Analysis J->K

Caption: Workflow for GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis A Sample/Standard Weighing B Dissolution in Diluent A->B C Addition of Derivatizing Agent (NIT) B->C D Reaction at Room Temperature C->D E Dilution with Mobile Phase D->E F Injection into HPLC E->F Inject Derivatized Sample G Separation on C18 Column F->G H UV Detection G->H I Data Acquisition & Analysis H->I

Caption: Workflow for HPLC-UV analysis of this compound.

Conclusion

Both GC-MS and HPLC offer robust and reliable methods for the analysis of this compound, with the choice between them depending on the specific analytical requirements. GC-MS provides exceptional selectivity and sensitivity, particularly when coupled with derivatization. HPLC, also with derivatization, offers high throughput and is a widely accessible technique. The provided protocols and comparative data serve as a valuable resource for researchers and scientists in the selection and implementation of the most suitable analytical method for their needs, ensuring the generation of high-quality, reproducible data in drug development. Cross-validation between these methods is recommended to ensure consistency and accuracy of results.

References

Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, the selection of heterocyclic scaffolds is a critical decision that profoundly influences the pharmacokinetic profile of a potential drug candidate. Among the most ubiquitous are the six-membered saturated heterocycles, morpholine and piperidine. While structurally similar, the replacement of a methylene group in piperidine with an oxygen atom in morpholine imparts significant differences in their physicochemical and metabolic properties. This guide provides an objective comparison of the metabolic stability of morpholine versus piperidine analogs, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions during lead optimization.

Metabolic Pathways: A Tale of Two Rings

The metabolic fate of a drug molecule is a key determinant of its efficacy and safety. Morpholine and piperidine rings, while both saturated heterocycles, exhibit distinct metabolic pathways largely dictated by the presence of the oxygen atom in the morpholine ring.

Morpholine Metabolism: The morpholine ring is generally considered to be more metabolically stable than the piperidine ring.[1][2][3] The electron-withdrawing nature of the oxygen atom reduces the basicity of the nitrogen atom compared to piperidine and can decrease the susceptibility of the adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes.[4] However, it is not metabolically inert. The major metabolic pathways for morpholine-containing compounds include:

  • Oxidative N-dealkylation: Cleavage of the bond between the nitrogen and its substituent.

  • Ring Oxidation: Hydroxylation at positions alpha or beta to the nitrogen or oxygen, which can lead to ring opening.

  • N-oxidation: Formation of an N-oxide metabolite.

Piperidine Metabolism: Piperidine-containing compounds are susceptible to a wider range of metabolic transformations, often leading to more rapid clearance.[5] The primary metabolic routes for piperidine analogs include:

  • N-dealkylation: This is a predominant metabolic pathway for many 4-aminopiperidine drugs, often catalyzed by CYP3A4.[6][7]

  • Alpha-carbon Oxidation: Oxidation of the carbon atom adjacent to the nitrogen can lead to the formation of a lactam, a common metabolic fate for piperidine rings.[6][8]

  • Ring Opening: Enzymatic reactions can lead to the cleavage of the piperidine ring.[6][7]

  • N-oxidation: Similar to morpholine, the nitrogen atom can be oxidized.[6]

  • Ring Contraction: In some cases, piperidine can undergo ring contraction to form a pyrrolidine derivative.[9]

Comparative Metabolic Stability Data

The following table presents illustrative data from a simulated head-to-head microsomal stability assay comparing a hypothetical set of morpholine and piperidine analogs. This data is intended to be representative and highlights the typical differences observed in metabolic stability between these two scaffolds.

Compound IDScaffoldHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Analog-M1Morpholine45.222.1
Analog-M2Morpholine> 60< 10.0
Analog-M3Morpholine33.829.6
Analog-P1Piperidine18.554.1
Analog-P2Piperidine25.139.8
Analog-P3Piperidine12.778.7

Disclaimer: The data presented in this table is for illustrative purposes only and is intended to represent typical trends in metabolic stability. Actual experimental results will vary depending on the specific molecular structure and assay conditions.

Experimental Protocols

A robust assessment of metabolic stability is crucial for the progression of drug candidates. The in vitro liver microsomal stability assay is a standard method used to evaluate the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.[10][11][12]

Human Liver Microsomal Stability Assay Protocol

1. Reagents and Materials:

  • Test compounds and positive control compounds (e.g., midazolam, verapamil) dissolved in DMSO.

  • Pooled human liver microsomes (HLMs).

  • NADPH regenerating system (e.g., containing β-NADP, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (100 mM, pH 7.4).

  • Acetonitrile with an internal standard for reaction termination and sample processing.

2. Incubation Procedure:

  • A solution of HLMs is prepared in phosphate buffer.

  • The test compound is added to the HLM solution at a final concentration of typically 1 µM.[10][12]

  • The mixture is pre-incubated at 37°C for approximately 5 minutes.

  • The metabolic reaction is initiated by the addition of the NADPH regenerating system.[13]

  • Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[10][12]

  • The reaction is terminated by adding ice-cold acetonitrile containing an internal standard.

3. Sample Analysis:

  • The terminated reaction mixtures are centrifuged to precipitate the microsomal proteins.

  • The supernatant is collected and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.[11][12][14]

4. Data Analysis:

  • The percentage of the parent compound remaining at each time point is plotted against time.

  • The elimination rate constant (k) is determined from the slope of the natural log of the percent remaining versus time plot.

  • The half-life (t½) is calculated using the equation: t½ = 0.693 / k.

  • The intrinsic clearance (CLint) is calculated using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Visualizing the Comparison

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G Primary Metabolic Pathways: Morpholine vs. Piperidine cluster_morpholine Morpholine Analogs cluster_piperidine Piperidine Analogs M Morpholine Analog M_Met1 N-dealkylation M->M_Met1 M_Met2 Ring Oxidation M->M_Met2 M_Met3 N-oxidation M->M_Met3 P Piperidine Analog P_Met1 N-dealkylation (Major Pathway) P->P_Met1 P_Met2 α-Carbon Oxidation (Lactam Formation) P->P_Met2 P_Met3 Ring Opening P->P_Met3 P_Met4 N-oxidation P->P_Met4

References

Enantioselective Synthesis and Biological Evaluation of (R)- and (S)-4-(Azepan-2-ylmethyl)morpholine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enantioselective synthesis and potential biological activities of the chiral molecule 4-(Azepan-2-ylmethyl)morpholine. The information presented is based on established synthetic methodologies for analogous structures and the biological profiles of related pharmacophores.

Introduction

Chiral molecules containing azepane and morpholine scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. The conformational flexibility of the seven-membered azepane ring, combined with the favorable physicochemical properties of the morpholine moiety, makes this combination a promising scaffold for drug discovery.[1] The stereochemistry of such molecules is often crucial for their pharmacological activity, necessitating enantioselective synthetic approaches. This guide explores a plausible enantioselective synthesis of (R)- and (S)-4-(Azepan-2-ylmethyl)morpholine and compares it with alternative strategies. Furthermore, it presents a biological evaluation of these enantiomers against various targets, drawing comparisons with known bioactive molecules.

Enantioselective Synthesis

A viable enantioselective synthesis of (R)- and (S)-4-(Azepan-2-ylmethyl)morpholine can be envisioned through the preparation of a chiral 2-substituted azepane intermediate, followed by coupling with morpholine.

Proposed Synthetic Route: Asymmetric Michael Addition and Reductive Amination

A plausible and efficient route involves an asymmetric Michael addition to establish the chiral center, followed by functional group manipulations and a final reductive amination to introduce the morpholine moiety.

Diagram of the Proposed Synthetic Workflow:

A Cyclohexanone B N-Boc-2-piperidone A->B Beckmann Rearrangement C Enantiomerically Enriched 2-Substituted Azepan-3-one B->C Asymmetric Michael Addition D (R)- or (S)-N-Boc-2-(hydroxymethyl)azepane C->D Reduction E (R)- or (S)-N-Boc-2-(azidomethyl)azepane D->E Mesylation, Azide Substitution F (R)- or (S)-N-Boc-2-(aminomethyl)azepane E->F Reduction G (R)- or (S)-4-(N-Boc-azepan-2-ylmethyl)morpholine F->G Reductive Amination with Morpholine-4-carbaldehyde H (R)- or (S)-4-(Azepan-2-ylmethyl)morpholine G->H Boc Deprotection

Caption: Proposed synthetic workflow for the enantioselective synthesis of the target compound.

Experimental Protocol for the Proposed Synthesis:

  • Synthesis of N-Boc-2-piperidone (B): Cyclohexanone (A) is converted to cyclohexanone oxime, which then undergoes a Beckmann rearrangement to yield caprolactam. The nitrogen of the caprolactam is subsequently protected with a tert-butyloxycarbonyl (Boc) group to give N-Boc-2-piperidone.

  • Asymmetric Michael Addition (C): An asymmetric Michael addition of a suitable nucleophile to an α,β-unsaturated derivative of N-Boc-2-piperidone, catalyzed by a chiral organocatalyst, can establish the stereocenter at the 2-position of the azepane ring.

  • Reduction (D): The keto group is reduced to a hydroxyl group using a reducing agent such as sodium borohydride.

  • Azide Formation (E): The hydroxyl group is converted to a good leaving group, for instance, by mesylation, followed by nucleophilic substitution with sodium azide.

  • Reduction of Azide (F): The azide is reduced to the primary amine, for example, by catalytic hydrogenation.

  • Reductive Amination (G): The resulting chiral 2-(aminomethyl)azepane is reacted with morpholine-4-carbaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride to form the target N-substituted morpholine.

  • Deprotection (H): The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid) to yield the final product.

Comparison with Alternative Synthetic Strategies
Synthetic StrategyDescriptionAdvantagesDisadvantagesKey References
Proposed Route Asymmetric Michael addition to a cyclic precursor followed by functional group interconversions and reductive amination.High potential for enantioselectivity, modular approach allowing for diversification.Multi-step synthesis.General principles of asymmetric organocatalysis.
Kinetic Resolution Resolution of a racemic mixture of a suitable azepane precursor using a chiral resolving agent or an enzymatic process.Can be effective for specific substrates.Maximum theoretical yield of 50% for the desired enantiomer, requires screening of resolving agents/enzymes.N/A
Chiral Pool Synthesis Starting from a naturally occurring chiral building block, such as an amino acid, to construct the chiral azepane ring.High enantiopurity is often guaranteed by the starting material.Limited availability of suitable starting materials for diverse substitution patterns.N/A
Asymmetric Hydrogenation Asymmetric hydrogenation of a prochiral enamine precursor to the chiral azepane.Potentially highly efficient and atom-economical.Substrate-dependent, may require specialized catalysts and high-pressure equipment.N/A

Biological Evaluation

The biological activity of (R)- and (S)-4-(Azepan-2-ylmethyl)morpholine is predicted to be stereospecific. Based on the activities of structurally related compounds, potential therapeutic applications could include neuropharmacology, oncology, and infectious diseases.

Potential Biological Targets and In Vitro Assays
  • Neurotransmitter Transporters (NET, DAT, SERT): Many centrally active drugs contain morpholine and azepane scaffolds. The target compounds could be evaluated for their ability to inhibit the reuptake of norepinephrine (NET), dopamine (DAT), and serotonin (SERT).

  • Cancer Cell Lines: Morpholine and azepane derivatives have demonstrated cytotoxic activity against various cancer cell lines.[2] The enantiomers could be screened against a panel of human cancer cell lines (e.g., MCF-7, A549, HepG2) to determine their anti-proliferative effects.

  • Microbial Strains: The antimicrobial potential of the compounds can be assessed against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[3][4]

Diagram of a Potential Signaling Pathway (Monoamine Transporter Inhibition):

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Neurotransmitter Monoamine Neurotransmitter Vesicle Vesicle Neurotransmitter->Vesicle Packaging Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release Transporter Monoamine Transporter (NET, DAT, or SERT) Target_Molecule (R)- or (S)-4-(Azepan-2-ylmethyl)morpholine Target_Molecule->Transporter Inhibition Synaptic_Cleft->Transporter Reuptake Receptor Postsynaptic Receptor Signaling Downstream Signaling Receptor->Signaling Synaptic_Cleft_Post Synaptic Cleft Synaptic_Cleft_Post->Receptor

Caption: Inhibition of monoamine reuptake by the target molecule in the synaptic cleft.

Comparative Biological Activity Data

The following tables present a comparison of the hypothetical biological data for the title compounds with experimentally determined data for structurally related molecules.

Table 1: Comparison of Neurotransmitter Transporter Inhibition

CompoundTargetIC₅₀ (nM)Enantiomeric Ratio (S/R or R/S)Reference
(R)-4-(Azepan-2-ylmethyl)morpholine NETPredicted: 50-150\multirow{3}{}{Predicted: >10}\multirow{3}{*}{Hypothetical}
DATPredicted: 200-400
SERTPredicted: 200-500
(S)-4-(Azepan-2-ylmethyl)morpholine NETPredicted: >1000
DATPredicted: >2000
SERTPredicted: >2000
(R,R)-N-Benzylated Bicyclic Azepane NET60 ± 726.7[5]
DAT230 ± 12-[5]
SERT250 ± 32-[5]

* Predicted values are based on the trend observed for the N-benzylated bicyclic azepane.

Table 2: Comparison of Anticancer Activity

CompoundCell LineIC₅₀ (µM)Reference
(R)-4-(Azepan-2-ylmethyl)morpholine MCF-7Predicted: 5-15\multirow{2}{*}{Hypothetical}
(S)-4-(Azepan-2-ylmethyl)morpholine MCF-7Predicted: >50
Pyrrolo[1,2-a]azepine Derivative 3 HepG20.004[2]
Pyrrolo[1,2-a]azepine Derivative 6 HepG20.0016[2]
Morpholine Quinazoline Derivative AK-10 MCF-73.15 ± 0.23[6]

Table 3: Comparison of Antimicrobial Activity

CompoundOrganismMIC (µg/mL)Reference
(R)-4-(Azepan-2-ylmethyl)morpholine S. aureusPredicted: 16-64\multirow{2}{*}{Hypothetical}
(S)-4-(Azepan-2-ylmethyl)morpholine S. aureusPredicted: >128
Azepano-triterpenoid 8 MRSA≤ 0.15 µM[7]
Morpholine Derivative 6 E. coli6.25[8]

Conclusion

The enantioselective synthesis of (R)- and (S)-4-(Azepan-2-ylmethyl)morpholine is achievable through various established asymmetric methodologies. The proposed synthetic route via asymmetric Michael addition offers a flexible and potentially high-yielding approach. Biological evaluation of the individual enantiomers is critical, as significant differences in potency and selectivity are anticipated based on data from structurally related chiral compounds. The predicted neuropharmacological, anticancer, and antimicrobial activities highlight the potential of this scaffold in diverse therapeutic areas. Further experimental validation is required to confirm these hypotheses and to fully elucidate the structure-activity relationships of this promising chiral molecule.

References

Comparative Docking Analysis of a Morpholine Derivative and Methotrexate Against Dihydrofolate Reductase (DHFR)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct docking studies for 4-(Azepan-2-ylmethyl)morpholine were not found in the reviewed literature. Therefore, this guide utilizes a representative morpholine-containing compound from a published study to demonstrate a comparative docking analysis against a well-established cancer target. The selected morpholine derivative, Compound 7b from a study on novel morpholine-based heterocycles, is compared with the known dihydrofolate reductase (DHFR) inhibitor, Methotrexate.

This guide provides an objective comparison of the in silico performance of a novel morpholine derivative against the established drug, Methotrexate, targeting the human Dihydrofolate Reductase (DHFR) enzyme. The experimental data, protocols, and pathway visualizations are intended for researchers, scientists, and drug development professionals working in the field of oncology and computational drug design.

Data Presentation: In Silico Docking Performance

The following table summarizes the quantitative data obtained from molecular docking studies of the morpholine derivative (Compound 7b) and Methotrexate against the human DHFR protein (PDB ID: 1U72). The docking scores represent the binding affinity, with lower scores indicating a more favorable interaction.

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
Morpholine Derivative (7b) hDHFR (1U72)-18.45Glu30, Asn64, Arg70
Methotrexate (Alternative) hDHFR (1U72)-25.11Ile7, Glu30, Phe31, Phe34, Ser59, Arg70, Val115

Experimental Protocols

Molecular Docking Protocol for Human DHFR

This protocol outlines the general steps for performing a molecular docking study with human DHFR using common molecular modeling software.

  • Protein Preparation:

    • The crystal structure of human DHFR complexed with a ligand (e.g., PDB ID: 1U72) is obtained from the Protein Data Bank.

    • Water molecules and any co-crystallized ligands are removed from the protein structure.

    • Hydrogen atoms are added to the protein, and the structure is energy minimized using a suitable force field (e.g., CHARMm) to resolve any steric clashes.

  • Ligand Preparation:

    • The 2D structures of the morpholine derivative and the alternative compound (Methotrexate) are drawn using a chemical drawing tool.

    • The 2D structures are converted to 3D and subjected to energy minimization.

  • Active Site Definition:

    • The binding site of DHFR is defined based on the coordinates of the co-crystallized ligand in the original PDB structure.

    • A grid box is generated around the active site to encompass all potential interaction points.

  • Molecular Docking:

    • A docking algorithm (e.g., C-Docker, AutoDock Vina) is used to place the prepared ligands into the defined active site of the protein.

    • The algorithm samples different conformations and orientations of the ligand within the binding pocket.

    • The interactions between the ligand and the protein are scored based on a scoring function that estimates the binding free energy.

  • Analysis of Results:

    • The docking poses are ranked based on their docking scores.

    • The pose with the lowest energy score is typically considered the most probable binding mode.

    • The interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein's active site residues are analyzed to understand the molecular basis of binding.

    • The Root Mean Square Deviation (RMSD) between the docked pose of a known ligand and its crystallographic pose is calculated to validate the docking protocol. An RMSD value below 2 Å is generally considered acceptable.[1]

Mandatory Visualization

experimental_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage protein_prep Protein Preparation (PDB: 1U72) active_site Active Site Definition protein_prep->active_site ligand_prep Ligand Preparation (Compound 7b & Alternative) docking Molecular Docking Simulation ligand_prep->docking active_site->docking pose_analysis Pose & Score Analysis docking->pose_analysis interaction_analysis Interaction Analysis pose_analysis->interaction_analysis

Figure 1: A generalized workflow for a molecular docking study.

dhfr_pathway cluster_folate_cycle Folate Metabolism Pathway cluster_inhibition Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) dUMP dUMP Purines Purine Synthesis THF->Purines Serine Serine THF->Serine DHFR->THF Product NADP NADP+ DHFR->NADP TS Thymidylate Synthase (TS) dTMP dTMP (Thymidine Synthesis) TS->dTMP dUMP->TS Glycine Glycine Serine->Glycine Inhibitor Morpholine Derivative / Methotrexate Inhibitor->DHFR Inhibition NADPH NADPH NADPH->DHFR Cofactor

Figure 2: The role of DHFR in the folate metabolism pathway and its inhibition.

Discussion

Dihydrofolate reductase is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate.[2][3][4] Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[5] The inhibition of DHFR disrupts DNA synthesis, leading to cell cycle arrest and apoptosis, making it an important target for anticancer therapies.[5]

The molecular docking results indicate that both the representative morpholine derivative (Compound 7b) and Methotrexate can bind to the active site of human DHFR. Methotrexate, a well-known DHFR inhibitor, shows a more favorable docking score, suggesting a stronger binding affinity compared to Compound 7b. The analysis of interacting residues reveals that both compounds share common interaction points within the active site, such as with Glu30 and Arg70. However, Methotrexate appears to form a more extensive network of interactions with key hydrophobic and polar residues, which likely contributes to its higher potency.

The morpholine moiety in Compound 7b is a versatile pharmacophore known to modulate the pharmacokinetic and pharmacodynamic properties of molecules.[6] While the predicted binding affinity of this specific derivative is lower than that of Methotrexate, the morpholine scaffold presents an opportunity for further chemical modifications to optimize its interactions within the DHFR active site and improve its inhibitory activity. Future studies could focus on synthesizing analogs of this compound and evaluating their biological activity against DHFR to develop novel anticancer agents.

References

Investigating Off-Target Effects of Novel Morpholine-Containing Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, publicly available data on the specific compound 4-(azepan-2-ylmethyl)morpholine, including its biological targets and potential off-target effects, is limited. This guide, therefore, presents a hypothetical investigation into a novel morpholine-containing compound, designated "MC-1" (Morpholine Compound 1), which we will presume is a potential kinase inhibitor. The experimental data and comparisons presented herein are illustrative and intended to provide a framework for conducting and presenting off-target effect studies.

The morpholine ring is a common scaffold in medicinal chemistry, valued for its favorable physicochemical properties and its presence in a wide array of biologically active molecules.[1] Morpholine derivatives have been explored for a multitude of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4] Given the diverse roles of morpholine-containing drugs, a thorough investigation of their selectivity and potential off-target effects is a critical component of the drug discovery and development process.[5]

This guide provides a comparative framework for assessing the off-target profile of a hypothetical morpholine-based kinase inhibitor, MC-1, against two fictional alternative compounds, "Alternative A" and "Alternative B".

Comparative Analysis of On-Target and Off-Target Activities

The following table summarizes hypothetical inhibitory activities of MC-1 and two alternative compounds against the intended target kinase and a panel of representative off-target kinases.

Table 1: Kinase Inhibitory Potency and Selectivity

CompoundTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Off-Target Kinase 3 IC50 (nM)Selectivity Score (Off-Target 1 / Target)
MC-1 151500>100005000100
Alternative A255008000120020
Alternative B102500>100007500250

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A higher IC50 value indicates lower potency. The selectivity score is a simple ratio of the IC50 for an off-target kinase to the IC50 for the target kinase; a higher score indicates greater selectivity.

Experimental Protocols

A detailed understanding of the methodologies used to generate the above data is crucial for its interpretation.

Kinase Inhibition Assay Protocol

The inhibitory activity of the test compounds was assessed using a commercially available in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Reagents: Test compounds (MC-1, Alternative A, Alternative B) dissolved in DMSO, target kinase, substrate, ATP, and assay reagents.

  • Procedure: a. A serial dilution of each test compound was prepared in a 96-well plate. b. The target kinase and its specific substrate were added to each well. c. The kinase reaction was initiated by the addition of ATP. d. The plate was incubated at room temperature for 1 hour. e. The amount of ADP produced was quantified using the ADP-Glo™ reagent and a luminometer.

  • Data Analysis: The luminescence signal, which is proportional to kinase activity, was plotted against the compound concentration. The IC50 values were determined by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cellular Thermal Shift Assay (CETSA) Protocol

CETSA is a powerful method to assess target engagement in a cellular context.

  • Cell Culture: A human cancer cell line expressing the target kinase was cultured to 80% confluency.

  • Compound Treatment: Cells were treated with either vehicle (DMSO) or the test compounds at a specified concentration for 1 hour.

  • Thermal Shift: The treated cells were heated at a range of temperatures for 3 minutes.

  • Lysis and Protein Quantification: Cells were lysed, and the soluble fraction was separated by centrifugation. The amount of soluble target protein at each temperature was quantified by Western blotting or ELISA.

  • Data Analysis: The melting curve of the target protein in the presence and absence of the compound was plotted. A shift in the melting curve indicates target engagement.

Visualizing Cellular Pathways and Experimental Workflows

Hypothetical Signaling Pathway

The diagram below illustrates a hypothetical signaling pathway in which our target kinase plays a crucial role. Understanding this pathway is essential for designing cell-based assays to probe the functional consequences of on- and off-target inhibition.

Signaling_Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Adaptor Protein Adaptor Protein Receptor->Adaptor Protein Target Kinase Target Kinase Adaptor Protein->Target Kinase Downstream Effector 1 Downstream Effector 1 Target Kinase->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Target Kinase->Downstream Effector 2 Transcription Factor Transcription Factor Downstream Effector 1->Transcription Factor Downstream Effector 2->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation

Caption: A simplified diagram of a hypothetical growth factor signaling pathway.

Kinase Profiling Workflow

To assess the selectivity of a compound, it is screened against a broad panel of kinases. The following workflow illustrates this process.

Kinase_Profiling_Workflow cluster_0 Compound Preparation cluster_1 Kinase Panel Screening cluster_2 Data Analysis Compound_MC1 MC-1 Kinase_Panel Panel of >300 Kinases Compound_MC1->Kinase_Panel Alternative_A Alternative A Alternative_A->Kinase_Panel Alternative_B Alternative B Alternative_B->Kinase_Panel IC50_Determination IC50 Determination Kinase_Panel->IC50_Determination Selectivity_Profiling Selectivity Profiling IC50_Determination->Selectivity_Profiling Off_Target_Identification Off-Target Identification Selectivity_Profiling->Off_Target_Identification

Caption: Workflow for comprehensive kinase selectivity profiling.

Cell-Based Assay Workflow

Cell-based assays are critical for confirming the biological effects of a compound and identifying potential off-target-driven cellular toxicities.

Cell_Based_Assay_Workflow Cell_Culture Culture Target Cells Compound_Treatment Treat with MC-1, Alternatives, or Vehicle Cell_Culture->Compound_Treatment Incubation Incubate for 24-72h Compound_Treatment->Incubation Endpoint_Assays Endpoint Assays Incubation->Endpoint_Assays Proliferation_Assay Proliferation Assay (e.g., MTS) Endpoint_Assays->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo) Endpoint_Assays->Apoptosis_Assay Western_Blot Western Blot for Phospho-Proteins Endpoint_Assays->Western_Blot Data_Analysis Data Analysis and Comparison Proliferation_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: A general workflow for cell-based functional and toxicity assays.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 4-(Azepan-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides crucial safety protocols and logistical plans for 4-(Azepan-2-ylmethyl)morpholine, with procedural guidance based on the safety data for the closely related compound, Morpholine.

Operational Plan: Handling Procedures

1. Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[1][2]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1][3]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tight-sealing safety goggles or a full-face shield.[1][4] Standard safety glasses are not sufficient.

  • Skin Protection:

    • Gloves: Wear impervious chemical-resistant gloves (e.g., butyl rubber).[5] Inspect gloves before use and dispose of them properly after handling.

    • Clothing: Wear a chemical-resistant apron, impervious clothing, and boots to prevent skin contact.[1] Flame-retardant and antistatic protective clothing is recommended.[6]

  • Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors.[1][6]

3. Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe vapors or mists.[1][2]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][3][7]

  • Use only non-sparking tools and take precautionary measures against static discharge.[1][2][7] All equipment used must be grounded.[8]

  • Do not eat, drink, or smoke in the handling area.[1][7]

  • Wash hands thoroughly after handling.[1][6]

  • Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][7]

Disposal Plan

1. Waste Collection:

  • Collect waste material in suitable, labeled, and tightly closed containers for disposal.[1]

  • Do not mix with other waste streams unless compatible.

2. Disposal Method:

  • Dispose of contents and container in accordance with local, regional, national, and international regulations.

  • Do not allow the product to enter drains, sewers, or waterways.[1][9]

  • Controlled incineration with a scrubber or thermal unit to reduce nitrogen oxide emissions is a potential disposal method.[10]

Quantitative Data Summary

PropertyValueSource
Flash Point32 °C / 89.6 °F[1]
Autoignition Temperature255 °C / 491 °F[1]
Explosive Limits (in air)Lower: 2%, Upper: 11.2%[1]
UN Number2054[5]
Hazard Class3 (Flammable Liquid), 8 (Corrosive)[5][10]

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound prep Preparation ppe Don Personal Protective Equipment (PPE) - Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat/Apron prep->ppe setup Setup in Chemical Fume Hood ppe->setup handling Chemical Handling setup->handling spill Spill Response handling->spill Accidental Spill decon Decontamination handling->decon Normal Workflow spill->decon waste Waste Disposal decon->waste cleanup Final Area Cleanup waste->cleanup end End of Procedure cleanup->end

Caption: Safe handling workflow from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Azepan-2-ylmethyl)morpholine
Reactant of Route 2
4-(Azepan-2-ylmethyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.